2-(2-(Piperidin-1-yl)ethoxy)ethanamine
Description
Properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-4-8-12-9-7-11-5-2-1-3-6-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDVFCGTKXQHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(2-(Piperidin-1-yl)ethoxy)ethanamine (CAS No. 933716-53-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine, a diamine building block with significant potential in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from suppliers, analogous structures, and established chemical principles to offer a robust resource for its handling, synthesis, and characterization.
Introduction and Chemical Identity
This compound is a bifunctional organic molecule featuring a piperidine ring, an ether linkage, and a primary amine. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its structure suggests potential applications as a linker in drug-conjugate chemistry or as a scaffold for compounds targeting the central nervous system (CNS).[1] The presence of both a tertiary amine within the piperidine ring and a terminal primary amine provides multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.
Table 1: Core Chemical Information
| Parameter | Value | Source(s) |
| CAS Number | 933716-53-1 | [2] |
| Molecular Formula | C₉H₂₀N₂O | [1] |
| Molecular Weight | 172.27 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | N/A | N/A |
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
| Appearance | Colorless to pale yellow liquid | General observation for similar amines |
| Boiling Point | > 200 °C | Higher than 2-(Piperidin-1-yl)ethan-1-amine (186 °C) due to increased molecular weight and ether linkage |
| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature |
| Density | ~0.9 - 1.0 g/mL | Similar to other piperidine derivatives |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, DMSO, DMF) | Presence of polar amine and ether functional groups |
| pKa | Primary amine: ~9-10; Tertiary amine (piperidine): ~10-11 | Typical values for primary and tertiary alkylamines |
Proposed Synthesis and Purification
A specific, peer-reviewed synthesis of this compound has not been identified in the literature. However, a plausible and efficient synthetic route can be designed based on well-established Williamson ether synthesis and subsequent Gabriel synthesis or reductive amination.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available 2-(Piperidin-1-yl)ethan-1-ol.
Figure 1: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2-(2-(Piperidin-1-yl)ethoxy)ethyl)phthalimide
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 2-(Piperidin-1-yl)ethan-1-ol (1.0 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Add a solution of N-(2-chloroethyl)phthalimide (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate product.
Step 2: Synthesis of this compound
-
Dissolve the crude N-(2-(2-(Piperidin-1-yl)ethoxy)ethyl)phthalimide in ethanol.
-
Add hydrazine hydrate (2.0 - 5.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC. A white precipitate of phthalhydrazide should form.
-
Cool the reaction mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH or KOH) to a pH > 12.
-
Extract the product into an organic solvent (e.g., dichloromethane or chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude final product.
Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of methanol in dichloromethane containing a small amount of triethylamine to prevent streaking.
Analytical Characterization
As no experimental spectra for this compound are publicly available, this section provides predicted spectral data based on its chemical structure and analysis of similar compounds.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Predicted, CDCl3, 400 MHz):
-
δ 3.60-3.70 (m, 4H): Overlapping triplets corresponding to the two -O-CH2- groups.
-
δ 2.85 (t, 2H): Triplet for the -CH2-NH2 protons.
-
δ 2.60 (t, 2H): Triplet for the piperidine-CH2-O- protons.
-
δ 2.40-2.50 (m, 4H): Multiplet for the equatorial and axial protons on the carbons adjacent to the nitrogen in the piperidine ring.
-
δ 1.55-1.65 (m, 4H): Multiplet for the protons on the β-carbons of the piperidine ring.
-
δ 1.40-1.50 (m, 2H): Multiplet for the protons on the γ-carbon of the piperidine ring.
-
δ 1.30 (s, 2H): Broad singlet for the -NH2 protons (exchangeable with D2O).
13C NMR (Predicted, CDCl3, 100 MHz):
-
δ 70.5: -O-CH2-CH2-N(piperidine)
-
δ 69.5: -O-CH2-CH2-NH2
-
δ 58.0: -CH2-N(piperidine)
-
δ 54.5: Equatorial carbons adjacent to the nitrogen in the piperidine ring.
-
δ 41.5: -CH2-NH2
-
δ 26.0: β-carbons of the piperidine ring.
-
δ 24.5: γ-carbon of the piperidine ring.
Infrared (IR) Spectroscopy
Predicted IR Absorptions (Neat):
-
3350-3250 cm-1 (m, br): N-H stretching vibrations of the primary amine.
-
2930-2850 cm-1 (s): C-H stretching of the alkane backbone.
-
1590 cm-1 (m): N-H scissoring (bending) of the primary amine.
-
1100 cm-1 (s): C-O-C stretching of the ether linkage.
Mass Spectrometry (MS)
Predicted MS Fragmentation (Electron Ionization):
-
Molecular Ion (M+): m/z = 172.
-
Base Peak: Likely m/z = 98, corresponding to the piperidinomethyl cation [CH2=N(CH2)5]+, or m/z = 84, corresponding to the piperidine radical cation.
-
Other Fragments: Fragments resulting from cleavage of the C-O and C-C bonds of the ethoxyethanamine chain.
Safety and Handling
Specific toxicology data for this compound is not available. However, based on the presence of amine functional groups, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
Inferred Hazards:
-
Skin and Eye Irritation: Amines are often corrosive or irritants.
-
Respiratory Tract Irritation: Inhalation of vapors may cause irritation.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
Recommended Storage:
Store in a cool (2-8 °C), dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[2] Keep the container tightly closed under an inert atmosphere.
Applications in Research and Development
The structural motifs within this compound make it an attractive building block for several areas of research:
-
Medicinal Chemistry: The piperidine ring is a common scaffold in many CNS-active drugs.[6][7] The diamine nature of this molecule allows for its use in the synthesis of novel compounds with potential applications as antidepressants, antipsychotics, or neuroprotective agents.[1]
-
Linker Technology: The primary amine can be used to attach this molecule to other molecules of interest, such as proteins, peptides, or solid supports, while the piperidine nitrogen can be further functionalized.
-
Materials Science: Diamines are used in the synthesis of polyamides and other polymers. The unique structure of this compound could be exploited to create polymers with novel properties.
Figure 2: Logical relationships of the technical guide's sections.
Conclusion
This compound is a promising, yet under-characterized, chemical building block. This guide provides a foundational understanding of its properties, a plausible synthetic route, and expected analytical data to support its use in research and development. As more experimental data becomes available, a more complete profile of this versatile molecule will emerge, likely expanding its applications in science and industry.
References
-
BuyersGuideChem. 2-(Piperidin-1-yl)ethan-1-amine. [Link]
- Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)
-
National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79686999, 2-(2-Piperidin-1-ylphenoxy)ethanamine. [Link]
- Google Patents. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
-
MySkinRecipes. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3016025, 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]
- Google Patents.
- Google Patents. EP0929550A1 - (N)-(benzothiazol-2-yl)
-
National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
National Center for Biotechnology Information. (1997). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. [Link]
-
ResearchGate. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Spectroscopic Properties of Two Derivatives of C I Disperse Red 73. [Link]
-
SpectraBase. 4-(2-(Piperidin-1-yl)ethoxy)aniline - Optional[Vapor Phase IR] - Spectrum. [Link]
Sources
- 1. CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents [patents.google.com]
- 2. 933716-53-1|this compound|BLD Pharm [bldpharm.com]
- 3. buyersguidechem.com [buyersguidechem.com]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine | C13H20N2O | CID 3016025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
Authored by: A Senior Application Scientist
Introduction
2-(2-(Piperidin-1-yl)ethoxy)ethanamine is a diamine featuring a piperidine ring linked via an ethoxy-ethyl chain to a primary amine. Its structural motifs, including a tertiary amine within the piperidine ring and a primary amine at the terminus, suggest its potential utility as a building block in medicinal chemistry and materials science. The presence of multiple basic centers and a flexible, hydrophilic ether linkage dictates its physicochemical behavior, which is critical for its application in drug discovery, where properties such as solubility, lipophilicity, and ionization state govern pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical properties of this compound and details the experimental methodologies for their determination.
Molecular Identity and Computed Properties
A foundational understanding of a molecule begins with its basic structural and computed data. This information provides a baseline for further experimental characterization.
| Identifier | Value | Source |
| Molecular Formula | C₉H₂₀N₂O | [1], [2] |
| Molecular Weight | 172.27 g/mol | [1], [2] |
| CAS Number | 933716-53-1 | [1], [2] |
Ionization Constant (pKa) Determination
The pKa is a measure of the acidity of a molecule and dictates the extent of its ionization at a given pH. For a basic compound like this compound, the pKa values of its conjugate acids are crucial for understanding its solubility, membrane permeability, and receptor interactions. Due to the presence of two basic nitrogen atoms (the piperidine tertiary amine and the primary amine), this molecule is expected to have two distinct pKa values.
Theoretical Framework
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the concentrations of the protonated (conjugate acid, BH+) and deprotonated (base, B) forms. For a base, the equation is:
pH = pKa + log([B]/[BH+])
Experimental determination of pKa often involves titrating a solution of the compound with a strong acid or base and monitoring a pH-dependent property.
Experimental Protocols
1. Potentiometric Titration
This is a widely used and robust method for pKa determination.[3] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water or a suitable co-solvent if aqueous solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Add a standardized solution of hydrochloric acid in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[4] The equivalence points are identified as the points of maximum slope on the curve.
Causality Behind Experimental Choices:
-
Standardized Titrant: Ensures accurate determination of the amount of acid or base added.
-
Thermostatted Vessel: pKa is temperature-dependent; maintaining a constant temperature ensures reproducibility.
-
Inert Atmosphere: For oxygen-sensitive compounds, purging with nitrogen can prevent degradation.
Caption: Potentiometric Titration Workflow for pKa Determination.
2. UV-Vis Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.[5]
Methodology:
-
Spectral Scans: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species.
-
Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.
-
Sample Preparation: Prepare solutions of the compound in each buffer at a constant concentration.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined wavelength(s).
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[3]
Lipophilicity (logP/logD) Determination
Lipophilicity is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule between an organic and an aqueous phase, or the distribution coefficient (logD) at a specific pH for ionizable compounds.
Theoretical Framework
LogP is defined as:
LogP = log([Compound]octanol / [Compound]water)
For ionizable molecules like this compound, the distribution of both the neutral and ionized forms between the two phases is considered, and this is represented by logD .[6]
Experimental Protocol: Shake-Flask Method
The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement approach.[7][8]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water (or a buffer of a specific pH for logD) and vice versa by shaking them together overnight and then allowing the phases to separate.
-
Sample Preparation: Dissolve a known amount of this compound in the pre-saturated n-octanol or aqueous phase.
-
Partitioning: Combine the two phases in a separation funnel, shake vigorously for a set period to allow for equilibrium to be reached, and then allow the phases to separate completely.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the partition coefficient (P or D) from the ratio of the concentrations and take the logarithm.
Causality Behind Experimental Choices:
-
Pre-saturation of Phases: Prevents volume changes during the experiment that would affect concentration measurements.
-
Choice of Analytical Method: HPLC-UV or LC-MS is chosen for its sensitivity and specificity, allowing for accurate quantification even at low concentrations.
Caption: Shake-Flask Method Workflow for logP/logD Determination.
Aqueous Solubility Determination
Aqueous solubility is a key determinant of a drug's bioavailability. Poor solubility can hinder absorption and lead to unreliable in vitro assay results.[9] Solubility can be assessed under kinetic or thermodynamic conditions.
Theoretical Framework
-
Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is often used for high-throughput screening in early drug discovery.[9][10]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form. This is a more accurate but time-consuming measurement, often used in later stages of drug development.[11][12]
Experimental Protocols
1. Kinetic Solubility Assay
This assay is designed for rapid, high-throughput assessment.[13]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4) in a microtiter plate.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature.
-
Precipitate Detection: Analyze the plate using a nephelometer to measure light scattering caused by any precipitate formed.[9]
-
Quantification (Optional): Alternatively, filter the solutions to remove precipitate and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS.[10]
2. Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility.[14]
Methodology:
-
Sample Preparation: Add an excess of the solid compound to a vial containing an aqueous buffer (e.g., PBS at pH 7.4).
-
Equilibration: Shake or stir the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC-UV or LC-MS against a standard curve.[14]
Caption: Thermodynamic Solubility Assay Workflow.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties can be calculated, experimental determination is crucial for accurate characterization.
| Property | Predicted/Computed Value | Experimental Method |
| pKa1 | To be determined | Potentiometric Titration, UV-Vis Spectrophotometry |
| pKa2 | To be determined | Potentiometric Titration, UV-Vis Spectrophotometry |
| logP | To be determined | Shake-Flask Method, HPLC |
| Aqueous Solubility | To be determined | Kinetic and Thermodynamic Solubility Assays |
Conclusion
The physicochemical properties of this compound are fundamental to its potential applications. The methodologies outlined in this guide provide a robust framework for the experimental determination of its ionization constant, lipophilicity, and aqueous solubility. Accurate characterization of these parameters is an indispensable step in the journey of a molecule from a synthetic building block to a functional material or a therapeutic agent.
References
-
Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved from [Link]
-
Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]
-
LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). Retrieved from [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]
-
LogP / LogD shake-flask method - Protocols.io. (2024). Retrieved from [Link]
-
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). Journal of Chemical Education, 89(9), 1160-1163. Retrieved from [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.). Retrieved from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from [Link]
-
In-vitro Thermodynamic Solubility - Protocols.io. (2025). Retrieved from [Link]
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]
-
In vitro solubility assays in drug discovery - PubMed. (2013). Future Medicinal Chemistry, 5(10), 1165-1180. Retrieved from [Link]
-
Thermodynamic Solubility Assay - Domainex. (n.d.). Retrieved from [Link]
-
2-(2-Piperidin-1-ylphenoxy)ethanamine | C13H20N2O | CID 79686999 - PubChem. (n.d.). Retrieved from [Link]
-
Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved from [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]
-
How to calculate pKa - BYJU'S. (n.d.). Retrieved from [Link]
-
2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine - MySkinRecipes. (n.d.). Retrieved from [Link]
Sources
- 1. 933716-53-1|this compound|BLD Pharm [bldpharm.com]
- 2. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
An In-depth Technical Guide to 2-(2-(Piperidin-1-yl)ethoxy)ethanamine: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine, a diamine ether of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its molecular structure, physicochemical properties, synthesis, and applications, offering field-proven insights and detailed protocols to support its use in the laboratory.
Core Molecular Attributes: Structure and Physicochemical Profile
This compound, identified by the CAS number 933716-53-1 , is a bifunctional organic molecule featuring a piperidine ring linked to a primary amine through an ethoxy-ethyl chain. This unique structural arrangement imparts a combination of lipophilicity from the piperidine moiety and hydrophilicity from the ether linkage and terminal amine, making it a valuable scaffold in the design of novel therapeutic agents.
The molecular formula of this compound is C₉H₂₀N₂O, with a corresponding molecular weight of approximately 172.27 g/mol .[1] The presence of two nitrogen atoms, one tertiary within the piperidine ring and one primary at the terminus of the ethoxy chain, provides multiple sites for chemical modification and interaction with biological targets.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| CAS Number | 933716-53-1 | [2][3] |
| Molecular Formula | C₉H₂₀N₂O | [1][2] |
| Molecular Weight | 172.27 g/mol | [1][2] |
| Appearance | Varies; often supplied as a liquid | - |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [2] |
The structural features of this compound are depicted in the following diagram:
Caption: 2D structure of this compound.
Synthesis and Characterization: A Methodological Approach
Proposed Synthetic Protocol
This synthesis involves a two-step process starting from commercially available reagents: 1-(2-chloroethoxy)ethan-1-amine and piperidine. The core of this synthesis is a nucleophilic substitution reaction.
Step 1: N-Alkylation of Piperidine
In this step, piperidine acts as a nucleophile, displacing the chloride from 2-(2-chloroethoxy)ethan-1-amine.
-
Materials:
-
Piperidine
-
2-(2-Chloroethoxy)ethan-1-amine hydrochloride
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., acetonitrile, DMF)
-
-
Procedure:
-
To a solution of 2-(2-chloroethoxy)ethan-1-amine hydrochloride in the chosen solvent, add the base in slight excess to neutralize the hydrochloride and liberate the free amine.
-
Add piperidine to the reaction mixture.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
-
The following workflow diagram illustrates this proposed synthetic pathway:
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound would be confirmed through a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral data are outlined below based on its structure.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the ethoxy-ethyl chain, and the protons of the terminal amine group. The protons on the carbons adjacent to the nitrogen and oxygen atoms will appear as multiplets in the downfield region (typically δ 2.5-4.0 ppm). The piperidine ring protons further from the nitrogen will appear more upfield.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbons bonded to the heteroatoms (N and O) will be deshielded and appear at higher chemical shifts.
2.2.2. Mass Spectrometry (MS)
The mass spectrum, typically obtained via electron ionization (EI), would show a molecular ion peak (M+) at m/z 172. The fragmentation pattern would likely involve cleavage at the C-C and C-O bonds of the ethoxy-ethyl chain, as well as fragmentation of the piperidine ring. Common fragments would include ions corresponding to the piperidin-1-yl-ethyl moiety and cleavage alpha to the amine and ether functionalities.[4][5][6]
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
-
N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.[7][8][9][10]
-
C-H stretch: Strong absorptions in the 2800-3000 cm⁻¹ region due to the aliphatic C-H bonds.[7][8][9][10]
-
C-O stretch: A strong band in the fingerprint region, typically around 1100 cm⁻¹, indicative of the ether linkage.[7][8][9][10]
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly attractive building block in the design of novel pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] The piperidine moiety is a common scaffold in many CNS-active drugs due to its ability to confer favorable pharmacokinetic properties, including blood-brain barrier permeability.[11]
Role as a Synthetic Intermediate
This compound serves as a versatile intermediate for the synthesis of more complex molecules. The primary amine group can be readily functionalized through various reactions, such as amidation, reductive amination, and sulfonylation, to introduce diverse pharmacophores. The piperidine nitrogen can also be a site for further modification, although it is less reactive than the primary amine.
Utility as a Linker Molecule
In addition to being a core scaffold, this compound can function as a flexible linker in the design of bifunctional molecules, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).[12][13] The ethoxy-ethyl chain provides optimal spacing and flexibility between two molecular entities, which can be crucial for their biological activity.
Potential Therapeutic Areas
Derivatives of this compound have been explored for a range of therapeutic applications, including:
-
Antidepressants and Anxiolytics: The piperidine scaffold is present in numerous drugs targeting serotonin and dopamine receptors.[14]
-
Antipsychotics: Modification of the core structure can lead to compounds with affinity for various CNS receptors implicated in psychosis.
-
Analgesics: The structural similarity to moieties found in some opioid and non-opioid analgesics suggests potential in this area.[14]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
While a specific material safety data sheet (MSDS) for this compound is not universally available, related aliphatic amines and ethers are known to be irritants and potentially corrosive. It should be handled with care to avoid contact with skin and eyes. Inhalation of vapors should also be avoided.
-
Potential Health Effects:
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid generating aerosols or mists.
-
Wash hands thoroughly after handling.
Storage Recommendations
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is recommended to store it at 2-8°C under an inert atmosphere and protected from light to ensure its stability.[2]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its distinct structural features, combining a piperidine ring with a flexible diamine ether chain, offer numerous possibilities for the synthesis of novel compounds with diverse pharmacological activities. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key considerations for its application and safe handling, empowering researchers to effectively utilize this compound in their pursuit of new therapeutic agents.
References
-
Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC, NIH. [Link]
-
Synthesis of a diamine cross-linker containing Diels–Alder adducts to produce self-healing thermosetting epoxy polymer from a widely used epoxy monomer. RSC Publishing. [Link]
-
Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Kaldybay D. Praliev, Valentina K. Yu. [Link]
-
Safety Data Sheet. 3M. [Link]
-
Epoxy Ethers. XX.' Synthesis of Diamines, Morpholines, and Piperazines. Journal of Organic Chemistry. [Link]
-
Chemists' Guide to Diamino Ethers. Scribd. [Link]
- US4539428A - Preparation of diaminodiphenyl ethers.
-
2-(2-Piperidin-1-ylphenoxy)ethanamine | C13H20N2O | CID 79686999. PubChem. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
IR Tables. UCSC. [Link]
-
Table of Characteristic IR Absorptions. University of Michigan. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
IR Chart. University of Colorado Boulder. [Link]
-
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC, NIH. [Link]
-
Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... ResearchGate. [Link]
-
Ch13 - Sample IR spectra. University of Calgary. [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine. MySkinRecipes. [Link]
-
2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine | CAS#:933716-53-1. Shjyy-Chem. [Link]
-
Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. [Link]
Sources
- 1. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]
- 2. 933716-53-1|this compound|BLD Pharm [bldpharm.com]
- 3. labgle.com [labgle.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. scribd.com [scribd.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. nioch.nsc.ru [nioch.nsc.ru]
- 15. multimedia.3m.com [multimedia.3m.com]
- 16. fishersci.com [fishersci.com]
Introduction: The Versatile Scaffold of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
An In-depth Technical Guide to the Biological Activity of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine Derivatives
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its derivatives are integral to over twenty classes of drugs, targeting a broad spectrum of diseases, including those affecting the central nervous system (CNS) and various cancers.[1][2] The this compound core, in particular, represents a versatile platform for drug discovery. This scaffold combines the conformational flexibility of the piperidine ring and the ether linkage with the reactive potential of the primary amine, making it a valuable intermediate for creating diverse molecular libraries.[3][4] The inherent physicochemical properties of the piperidine moiety, such as its ability to modulate lipophilicity and act as a hydrogen bond acceptor, often enhance the druggability of compounds by improving their pharmacokinetic profiles and facilitating transport across biological membranes.[2] This guide provides a comprehensive exploration of the diverse biological activities of this compound derivatives, delving into their neuroprotective, antimicrobial, and anticancer properties, supported by detailed experimental protocols and mechanistic insights.
Chapter 1: Neuroprotective Properties of Piperidine Derivatives
The development of effective neuroprotective agents is a critical challenge in the face of rising neurodegenerative diseases and the significant impact of ischemic stroke.[5] Piperidine derivatives have emerged as a promising class of compounds in this therapeutic area.
Mechanism of Action in Neuroprotection
Derivatives of the this compound scaffold have been investigated for their potential to mitigate neuronal damage. One notable example is the development of novel piperidine urea derivatives designed to reduce the cardiotoxicity of a promising neuroprotective agent, Fenazinel.[5][6] These derivatives have shown potent neuroprotective activity in vitro by protecting neuronal cells from L-glutamic acid-induced injury.[5] The underlying mechanism of neuroprotection for many piperidine-containing compounds, such as piperine, involves the suppression of synchronized neuronal network oscillations, reduction of presynaptic glutamate release, and prevention of Ca2+ overloading, all of which are critical factors in excitotoxicity-induced neuronal cell death.[7] Furthermore, some piperidine alkaloids have demonstrated the ability to attenuate paclitaxel-induced neurotoxicity, suggesting a role in protecting against chemotherapy-induced peripheral neuropathy.[8]
Structure-Activity Relationship (SAR) Insights
The neuroprotective activity of these derivatives is highly dependent on their structural features. For instance, in a series of piperidine urea derivatives, the nature of the substituent on the urea nitrogen was found to significantly influence activity. Aromatic heterocyclic rings containing a sulfur atom generally conferred good neuroprotective activity.[5] The position of substituents on phenyl rings also plays a crucial role in modulating the neuroprotective effects.[5]
Quantitative Data: Neuroprotective Activity
The following table summarizes the in vitro neuroprotective activity of representative piperidine urea derivatives against L-glutamic acid-induced injury in SH-SY5Y cells.
| Compound | Concentration (μmol/L) | Cell Viability (%) | Cytotoxicity | Reference |
| Fenazinel | 10 | High | Moderate | [5] |
| A7 | 1, 10 | Dose-dependent increase | Low | [5] |
| A10 | 0.1, 1, 10 | Higher than Fenazinel | Low | [5][6] |
Experimental Protocol: In Vitro Neuroprotection Assay
Assessment of Neuroprotective Effects against L-Glutamic Acid-Induced Injury in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10 µmol/L) and incubated for 2 hours. A vehicle control (e.g., DMSO) is also included.
-
Induction of Neuronal Injury: L-glutamic acid is added to each well (except for the blank control group) to a final concentration of 100 mM and incubated for another 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage of the control group.
Signaling Pathway Visualization
Caption: Proposed neuroprotective mechanism of piperidine derivatives.
Chapter 2: Antimicrobial and Antifungal Activities
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[9] Piperidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Spectrum of Antimicrobial Action
Various synthesized piperidine derivatives have been screened for their antimicrobial properties. For instance, certain piperidin-4-one derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Enterobacter sp.) bacteria.[10] Other studies have reported that novel piperidine compounds exhibit inhibitory activity against bacteria such as Listeria monocytogenes and even resistant strains like methicillin-resistant S. aureus (MRSA).[11] The antifungal activity has been observed against species like Aspergillus niger and Candida albicans.[9]
Structure-Activity Relationship in Antimicrobial Derivatives
The antimicrobial potency of piperidine derivatives is closely linked to their chemical structure. For example, the introduction of a thiosemicarbazide moiety to a piperidin-4-one core was found to enhance antimicrobial activity.[10] In another series of compounds, specific substitutions on the piperidine ring and the nature of linked heterocyclic systems were critical for potent antibacterial and antifungal effects.[11][12]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative piperidine derivatives against various microbial strains.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 6 | Staphylococcus aureus | Not specified, but strongest inhibition | [9] |
| Compound 9 | Various bacteria | Least active | [9] |
| Compound III | Staphylococcus aureus | Higher activity than Compound II | [10] |
| Compound 7b | Various bacteria and fungi | Highest activity | [12] |
| Compound 7l | Various bacteria and fungi | Highest activity | [12] |
| Compound 3k | Listeria monocytogenes | Most potent | [11] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Agar Dilution Method
-
Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) are prepared, each containing a different concentration of the test compound. This is achieved by adding appropriate volumes of the stock solution to the molten agar before pouring the plates. A control plate without any compound is also prepared.
-
Inoculum Preparation: The microbial strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the microbial suspensions.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow Visualization
Caption: Workflow for antimicrobial screening using the agar dilution method.
Chapter 3: Anticancer Potential
The piperidine scaffold is a key component in a number of anticancer drugs, and derivatives of this compound are being explored for their potential in oncology.[2]
Mechanisms of Anticancer Activity
The anticancer effects of these derivatives can be attributed to various mechanisms. For instance, certain 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs have been identified as selective inhibitors of glutaminase 1 (GLS1), an enzyme crucial for the metabolic reprogramming of cancer cells.[13] Inhibition of GLS1 can lead to an increase in reactive oxygen species (ROS) levels, ultimately triggering cancer cell death.[13] Other piperidine derivatives have been shown to inhibit colon cancer cell proliferation by down-regulating the expression of FOXA2.[14]
In Vitro and In Vivo Efficacy
Promising anticancer activity has been demonstrated in both cell-based assays and animal models. For example, compound 24y , a GLS1 inhibitor, exhibited an IC50 value of 68 nM and showed significant tumor growth inhibition in A549 and HCT116 xenograft models.[13]
Quantitative Data: Anticancer Activity
| Compound | Cancer Cell Line | IC50 | In Vivo Model | Tumor Growth Inhibition (%) | Reference |
| 24y | A549, HCT116 | 68 nM (GLS1) | A549 & HCT116 Xenograft | 40.9 & 42.0 (100 mg/kg) | [13] |
| 2-amino-4-(1-piperidine) pyridine | Colon Cancer Cells | Not specified | Not specified | Inhibits proliferation | [14] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action Visualization
Caption: Inhibition of glutaminase 1 by a piperidine derivative in cancer cells.
Chapter 4: Other Biological Activities and Future Perspectives
The versatility of the this compound scaffold extends beyond the activities detailed above.
Modulation of Receptors and Other Activities
Piperidine derivatives have been designed as potent agonists and antagonists for various receptors, including histamine H3 and sigma-1 receptors.[15][16] The piperidine moiety is often a key structural element for high-affinity binding to these targets.[16] Additionally, some derivatives have shown potential as anti-inflammatory agents and have been investigated for their effects on opioid receptors.[1][17]
Future Directions
The broad-spectrum biological activity of this compound derivatives makes them highly attractive for further drug development. Future research will likely focus on:
-
Lead Optimization: Fine-tuning the structure of promising compounds to enhance potency, selectivity, and pharmacokinetic properties.
-
Dual-Target Ligands: Designing single molecules that can modulate multiple targets, which could be beneficial for complex diseases.
-
Novel Therapeutic Applications: Exploring the potential of these derivatives in other disease areas based on their diverse mechanisms of action.
Conclusion
Derivatives of this compound represent a rich and versatile class of compounds with significant therapeutic potential. Their demonstrated activities in neuroprotection, antimicrobial applications, and cancer therapy, coupled with their favorable physicochemical properties, underscore their importance in modern medicinal chemistry. The continued exploration and optimization of this scaffold are poised to yield novel and effective therapeutic agents for a range of challenging diseases.
References
- Design and Synthesis of Novel Piperidine Urea Deriv
- Design and Synthesis of Novel Piperidine Urea Deriv
- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
- Structure–activity relationship of piperidine derivatives with anticancer activity.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Structure-activity relationship (SAR) of piperidinyl piperidine analogues. Benchchem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed.
- Piperine and Its Metabolite's Pharmacology in Neurodegener
- 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity
- 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. Benchchem.
- 2-(2-Piperidin-1-ylphenoxy)ethanamine. PubChem.
- Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry.
- Antimicrobial and antioxidant activities of piperidine derivatives.
- Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences.
- 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine.
- Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.
- 2-(Piperidin-4-yl)ethan-1-amine. Biosynth.
- 2-[2-(2-Azidoethoxy)ethoxy]ethanamine. ChemicalBook.
- Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry.
- Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
- Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. PubMed.
- A Promising Therapeutic Agent for IGF2BP1-expressing Cancers. UCL Discovery.
- This compound. BLD Pharm.
- The Multifaceted Biological Activities of 2-(Piperidin-1-yl)
- 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine. MySkinRecipes.
- 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. Semantic Scholar.
- Synthesis method of chiral piperazinone derivative.
- 2-(2-(Piperidin-1-yl)ethoxy)ethanol. ChemScene.
- 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. PubMed.
- N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192)
- Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 11. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the 2-(2-(Piperidin-1-yl)ethoxy)ethanamine Moiety and its Analogs in Medicinal Chemistry
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] When incorporated into a flexible linker, such as the 2-(2-(Piperidin-1-yl)ethoxy)ethanamine motif, it offers a powerful tool for modulating physicochemical properties and achieving desired pharmacodynamic profiles. This guide provides an in-depth analysis of this structural unit and its close analogs, exploring its impact on pharmacokinetic properties, its role as a versatile scaffold in drug design, and its application in key therapeutic areas. Through detailed case studies of molecules like Minaprine and Iclepertin, we will dissect the strategic importance of this moiety in achieving target engagement and therapeutic efficacy. This paper will serve as a technical resource for researchers and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), and future potential of piperidinyl-alkoxy-amine derivatives.
Introduction: The Strategic Value of a Privileged Scaffold
The this compound structure combines three key pharmacophoric elements: a basic piperidine ring, a flexible diether linker, and a terminal primary amine. This combination imparts a unique set of physicochemical properties that medicinal chemists can exploit. The piperidine, a saturated heterocycle, is a common feature in CNS-active drugs, where its basic nitrogen atom can be protonated at physiological pH, influencing solubility and receptor interactions.[1] The ethoxy-ethanamine chain provides conformational flexibility, allowing the molecule to adopt optimal orientations within a binding pocket, while also contributing to polarity and hydrogen bonding capacity.
While the exact this compound fragment is commercially available as a building block[2][3], its direct incorporation into marketed drugs is less common than that of its structural analogs. Therefore, this guide will examine the broader class of piperidinyl-alkoxy-amine motifs. By analyzing related structures where the piperidine is substituted, the linker length is varied, or the terminal amine is modified, we can derive a more comprehensive understanding of the scaffold's role and potential. This approach allows us to draw on a richer set of clinical and preclinical data to illuminate the core principles of its utility in drug design.
Physicochemical Properties and ADME Implications
The success of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4] The piperidinyl-alkoxy-amine motif favorably influences several key ADME parameters.
-
Solubility and Lipophilicity: The presence of multiple heteroatoms (two nitrogens, one oxygen) and the basicity of the piperidine and terminal amine groups generally confer good aqueous solubility, which is crucial for oral absorption. However, the overall lipophilicity (logP) can be readily tuned by introducing substituents on the piperidine ring or adjacent structures, allowing for a balance between solubility and membrane permeability.
-
Blood-Brain Barrier (BBB) Penetration: The piperidine scaffold is a well-established component of CNS-active drugs.[1] Its ability to exist in both a charged and uncharged state at physiological pH, combined with its relatively small size and potential for engaging with membrane transporters, can facilitate passage across the BBB.
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation. Metabolism often occurs at positions alpha to the nitrogen atom, a vulnerability that can be mitigated through strategic substitution.[1] The ether linkages in the linker are also generally more stable than, for example, ester bonds.
-
Plasma Protein Binding: The degree of plasma protein binding is influenced by the overall charge and lipophilicity of the molecule. The inherent polarity of the piperidinyl-alkoxy-amine motif can help to reduce excessive binding, ensuring a sufficient concentration of free drug to elicit a therapeutic effect.[5]
Table 1: Predicted Physicochemical and ADME Properties for the Core Scaffold
| Property | Predicted Value | Implication in Drug Design |
| Molecular Weight | 172.27 g/mol [2] | Adheres to Lipinski's Rule of Five, favoring good absorption. |
| XLogP3 | -0.1 - 1.9 | Balanced lipophilicity, suitable for oral bioavailability and BBB penetration. |
| Hydrogen Bond Donors | 1 | Potential for specific interactions with target proteins. |
| Hydrogen Bond Acceptors | 3-4[6] | Contributes to aqueous solubility and target binding. |
| Topological Polar Surface Area (TPSA) | 47.7 Ų[6] | Values below 90 Ų are often associated with good BBB penetration. |
| pKa (strongest basic) | ~9.5 - 10.5 | The piperidine nitrogen is protonated at physiological pH, enhancing solubility. |
Note: Values are estimations based on computational models and data from analogous structures.
The Scaffold in Action: Case Studies in Drug Development
The true value of a chemical scaffold is demonstrated through its successful application in therapeutic agents. The following case studies highlight the role of the piperidinyl-alkoxy-amine motif and its close analogs in medicinal chemistry.
Case Study 1: Minaprine - An Atypical Antidepressant
Minaprine is an amino-phenylpyridazine derivative that was marketed in France for the treatment of depression until its withdrawal in 1996 due to reports of convulsions.[7] Despite its withdrawal, its unique mechanism and structure provide valuable insights. Although it contains a morpholine ring instead of a piperidine, it is a close structural and functional analog of the topic scaffold.
-
Mechanism of Action: Minaprine exhibits a complex pharmacological profile. It acts as a reversible inhibitor of monoamine oxidase A (RIMA), which reduces the breakdown of neurotransmitters like serotonin and dopamine.[7][8] It also functions as a serotonin and dopamine reuptake inhibitor and binds to serotonin 5-HT2 and dopamine D1/D2 receptors.[9][10] This multi-target engagement is believed to contribute to its mood-brightening and nootropic (memory-enhancing) effects.[9][11]
-
Role of the Side Chain: The N-(2-morpholinoethyl) side chain is critical for its activity. It acts as a flexible linker connecting the pyridazine core to the basic morpholine headgroup. This spatial arrangement is crucial for fitting into the binding sites of its various targets. The basic nitrogen of the morpholine ring is essential for forming key ionic interactions with acidic residues in the target proteins.
-
Structure-Activity Relationship (SAR): Studies on minaprine analogs have shown that both the length and the nature of the terminal heterocyclic ring are critical for its pharmacological profile. Replacing the morpholine with other heterocycles, such as piperidine or piperazine, significantly alters its receptor binding affinities and functional activity.
Case Study 2: Iclepertin (BI 425809) - A GlyT1 Inhibitor for Schizophrenia
Iclepertin is an investigational small molecule developed by Boehringer Ingelheim for treating cognitive impairment associated with schizophrenia (CIAS).[12][13] While it does not contain the exact user-specified linker, its core structure features a piperidine-like 3-azabicyclo[3.1.0]hexane moiety, highlighting the continued importance of such scaffolds in modern CNS drug discovery.
-
Mechanism of Action: Iclepertin is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[14][15] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, which is crucial for learning and memory. By inhibiting GlyT1, iclepertin increases the concentration of glycine in the synapse, thereby enhancing NMDA receptor function, which is thought to be hypoactive in schizophrenia.[14][16]
-
Role of the Scaffold: The rigid azabicyclic core serves to orient the attached pharmacophoric groups—the trifluoromethyl-isoxazole and the amide-linked benzoic acid derivative—in a precise conformation for optimal binding to the GlyT1 transporter. This constrained scaffold reduces conformational entropy upon binding, which can contribute to higher potency. Its properties are also tuned for CNS penetration to reach its target in the brain.
-
Clinical Development: Iclepertin advanced to Phase III clinical trials (the CONNEX program).[16] However, in early 2025, it was announced that the trials missed their primary and key secondary endpoints, failing to show a statistically significant improvement in cognitive function compared to placebo.[16] While disappointing, the development of iclepertin demonstrates the therapeutic hypothesis and the central role of piperidine-like scaffolds in designing CNS-penetrant enzyme inhibitors.
Synthetic Strategies
The synthesis of molecules containing the this compound linker or its analogs typically involves standard nucleophilic substitution or reductive amination reactions. A general and flexible approach allows for the late-stage introduction of diversity.
General Synthetic Workflow
A common strategy involves the coupling of a piperidine-containing fragment with a core structure. The workflow below illustrates a typical nucleophilic substitution approach to install the linker.
Exemplary Protocol: Synthesis of a Piperidinyl-Alkoxy-Amine Linker
This protocol describes a representative synthesis for a protected version of the target linker, which can then be deprotected and coupled to a molecule of interest.
Step 1: Synthesis of tert-butyl (2-(2-(piperidin-1-yl)ethoxy)ethyl)carbamate
-
Reaction Setup: To a solution of 1-(2-(2-aminoethoxy)ethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).
-
Addition of Protecting Group: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the Boc-protected linker.
Step 2: Deprotection and Coupling
-
Deprotection: The Boc-protected linker can be deprotected under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane) to yield the free amine.
-
Coupling: The resulting primary amine is now ready to be coupled to a carboxylic acid (using standard peptide coupling reagents like HATU or EDC/HOBt) or an alkyl halide on a core scaffold to form the final drug molecule.
Future Perspectives and Conclusion
The piperidinyl-alkoxy-amine motif and its analogs remain a highly valuable tool in the medicinal chemist's arsenal. Its inherent physicochemical properties make it an attractive scaffold for developing CNS-penetrant drugs and a versatile linker for more complex molecular architectures.
-
Application in Novel Modalities: The flexible, hydrophilic nature of this linker makes it a prime candidate for use in developing Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, the linker connects a target-binding warhead to an E3 ligase-recruiting moiety, and its length and composition are critical for inducing effective ubiquitination and degradation of the target protein.
-
Polypharmacology: As demonstrated by Minaprine, molecules built around this scaffold can be designed to interact with multiple targets. This "designed polypharmacology" is an emerging strategy for treating complex diseases like cancer and neurodegeneration, where hitting a single target is often insufficient.
-
Fragment-Based Drug Design (FBDD): The core scaffold can be used as a starting point in FBDD campaigns. By screening this fragment and then growing it or linking it to other fragments, novel binders for a wide range of biological targets can be identified.
References
-
PubChem. (n.d.). Minaprine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Minaprine. Retrieved from [Link]
-
Toru, M., et al. (1985). Molecular mechanisms in the action of minaprine. PubMed. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Iclepertin used for? Retrieved from [Link]
-
PubMed. (2023). Stable isotope synthesis of glycine transporter 1 inhibitor Iclepertin (BI 425809) and its major metabolites. Retrieved from [Link]
-
Grokipedia. (n.d.). Minaprine. Retrieved from [Link]
-
ACS Publications. (2023). Development of a Scalable Asymmetric Process for the Synthesis of GLYT1 Inhibitor BI 425809 (Iclepertin). Retrieved from [Link]
-
Patsnap Synapse. (2025). What is the therapeutic class of Iclepertin? Retrieved from [Link]
-
PubMed. (2023). Carbon 14 synthesis of glycine transporter 1 inhibitor Iclepertin (BI 425809) and its major metabolites. Retrieved from [Link]
-
AdisInsight. (n.d.). Iclepertin - Boehringer Ingelheim. Retrieved from [Link]
-
Wikipedia. (2025). Iclepertin. Retrieved from [Link]
-
ACS Publications. (2023). Development of a Scalable Asymmetric Process for the Synthesis of GLYT1 Inhibitor BI 425809 (Iclepertin). Retrieved from [Link]
-
DelveInsight. (2024). Boehringer Ingelheim's Iclepertin | SIRS 2024. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Piperidin-1-ylphenoxy)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Good ADME properties library. (n.d.).
-
DrugFuture. (n.d.). Minaprine. Retrieved from [Link]
-
NIH. (2023). Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells. Retrieved from [Link]
-
Wikimedia Commons. (2024). File:Minaprine synthesis 1989.svg. Retrieved from [Link]
-
PubMed. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Retrieved from [Link]
-
ResearchGate. (n.d.). Predicted ADME properties for compounds 1-15. Retrieved from [Link]
-
ResearchGate. (2021). Discovery, Structure–Activity Relationship, and Mechanistic Studies.... Retrieved from [Link]
-
PubMed. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs.... Retrieved from [Link]
-
PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.
-
PubChem. (n.d.). 1,2-Bis(2-(piperidin-1-yl)ethoxy)ethane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(3-Ethoxypiperidin-1-yl)ethoxy]ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
-
PubMed Central. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
PubMed Central. (2025). ADME Properties in Drug Delivery. Retrieved from [Link]
-
PubMed Central. (2022). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Retrieved from [Link]
-
NIH. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives.... Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 933716-53-1|this compound|BLD Pharm [bldpharm.com]
- 3. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]
- 4. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Good ADME properties library [chemdiv.com]
- 6. 2-[2-(3-Ethoxypiperidin-1-yl)ethoxy]ethanamine | C11H24N2O2 | CID 79478509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Minaprine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Molecular mechanisms in the action of minaprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the therapeutic class of Iclepertin? [synapse.patsnap.com]
- 13. Boehringer Ingelheim' Iclepertin | SIRS 2024 [delveinsight.com]
- 14. What is Iclepertin used for? [synapse.patsnap.com]
- 15. Iclepertin - Boehringer Ingelheim - AdisInsight [adisinsight.springer.com]
- 16. Iclepertin - Wikipedia [en.wikipedia.org]
Unlocking the Therapeutic Potential of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine Derivatives: A Technical Guide to Target Identification and Validation
Introduction: The Versatility of the Piperidine Scaffold in Drug Discovery
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of a vast array of clinically approved drugs and investigational molecules.[1][2][3][4] Its conformational flexibility and ability to engage in various non-covalent interactions allow for the design of potent and selective ligands for a diverse range of biological targets. The 2-(2-(piperidin-1-yl)ethoxy)ethanamine core, in particular, presents a unique combination of a basic piperidine nitrogen, a flexible ethoxy linker, and a terminal primary amine, offering multiple points for interaction with biological macromolecules. This guide provides an in-depth technical exploration of the potential biological targets of compounds derived from this scaffold, accompanied by detailed, field-proven methodologies for their identification and validation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to navigate the complexities of target discovery for this promising class of compounds.
I. Primary and Secondary Target Classes: A Landscape of Possibilities
Based on the structural motifs present in the this compound scaffold and the known pharmacology of analogous piperidine-containing compounds, several key target classes emerge as high-probability candidates for interaction.
Neurotransmitter Transporters: Modulating Synaptic Communication
The structural resemblance of the this compound moiety to endogenous biogenic amines strongly suggests that neurotransmitter transporters are a primary target class. These membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neuronal signaling.
-
Presynaptic Choline Transporter (CHT): The (2-piperidin-1-yl)ethoxy moiety has been identified as a tolerated substituent in a series of potent inhibitors of the presynaptic choline transporter (CHT).[5][6] CHT is the rate-limiting step in acetylcholine synthesis, making it a critical target for modulating cholinergic neurotransmission, which is implicated in cognitive function and neurodegenerative diseases.
-
Monoamine Transporters (DAT, NET, SERT): The phenethylamine-like features of the scaffold suggest potential interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] Inhibition of these transporters is a well-established mechanism for the treatment of depression, anxiety, and other mood disorders.
G Protein-Coupled Receptors (GPCRs): A Hub for Cellular Signaling
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The basic nitrogen of the piperidine ring is a common pharmacophore for GPCR ligand binding.
-
Histamine H3 Receptor: Piperidine-based structures are known to exhibit high affinity for the histamine H3 receptor, an autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.
-
Muscarinic Acetylcholine Receptors (mAChRs): Given the structural similarity to acetylcholine, mAChRs are another plausible target. Antagonism of specific mAChR subtypes has therapeutic applications in various disorders, including overactive bladder and chronic obstructive pulmonary disease.
Ligand-Gated Ion Channels: Regulating Neuronal Excitability
Direct modulation of ion channel activity is another potential mechanism of action for this compound class.
-
NMDA Receptors: Piperidine-containing compounds have been developed as potent and selective antagonists of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[7] These receptors play a crucial role in synaptic plasticity, learning, and memory, and their dysregulation is implicated in neurodegenerative and psychiatric disorders.
Enzymes: Catalyzing Biological Processes
-
Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme responsible for the breakdown of acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The structural features of the this compound scaffold warrant investigation into its potential as an AChE inhibitor.
Other Potential Activities
-
Anti-inflammatory Effects: Piperidine derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
-
Anticancer Properties: The piperidine scaffold is present in numerous anticancer agents, and its derivatives have been explored for their cytotoxic and anti-proliferative activities.[3]
II. Experimental Workflows for Target Identification and Validation
A systematic and multi-faceted approach is essential for the confident identification and validation of the biological targets of novel compounds. The following section outlines detailed protocols for key in vitro assays tailored to the potential target classes discussed above.
Initial Broad-Based Screening: Unveiling Primary Activities
A logical first step in the characterization of a novel compound library based on the this compound scaffold is to perform a broad-based screening panel against a diverse set of targets. Commercial services offer comprehensive screening panels that can provide initial "hit" identification. Following this, more focused, in-house assays are crucial for validation and further characterization.
Neurotransmitter Transporter Assays
Caption: Workflow for a functional GPCR cAMP assay.
[5][8] This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by an agonist of a Gi-coupled receptor, and the reversal of this effect by an antagonist.
Materials:
-
Cells stably expressing the Gi-coupled receptor of interest (e.g., CHO-hH3R)
-
GloSensor™ cAMP Assay reagent (Promega)
-
Forskolin
-
Agonist and antagonist for the target receptor
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Culture and Plating: Culture the cells to ~80% confluency and plate them in a white, opaque 96-well plate.
-
GloSensor™ Reagent Addition: Prepare the GloSensor™ cAMP reagent according to the manufacturer's instructions and add it to the cells. Incubate for 2 hours to allow the reagent to equilibrate.
-
Antagonist Addition: Add the test compounds (potential antagonists) at various concentrations to the wells and incubate for 10 minutes at room temperature.
-
Agonist Addition: Add a known agonist for the receptor to the wells.
-
Forskolin Stimulation: After 10 minutes, add forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.
-
Luminescence Measurement: Immediately measure the luminescence at different time points using a luminometer.
-
Data Analysis: The decrease in the forskolin-stimulated cAMP signal upon agonist addition reflects Gi coupling. The ability of the antagonist to reverse this decrease is a measure of its potency. Calculate IC50 values for antagonists from the dose-response curves.
Self-Validation: The assay is validated by observing a significant decrease in the forskolin-stimulated signal upon addition of a known agonist and the dose-dependent reversal of this effect by a known antagonist.
Ion Channel Assays
Caption: Workflow for a two-electrode voltage clamp (TEVC) assay in Xenopus oocytes.
[9][10] This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology to assess the inhibitory activity of test compounds on NMDA receptors expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., NR1 and NR2B)
-
Two-electrode voltage clamp setup (amplifier, micromanipulators, recording chamber)
-
Glass microelectrodes
-
Recording solution (e.g., Barium Ringer's solution)
-
NMDA and glycine (co-agonist)
-
Test compounds
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Treat with collagenase to remove the follicular layer. Inject the oocytes with a mixture of cRNAs for the desired NMDA receptor subunits.
-
Incubation: Incubate the injected oocytes for 2-5 days at 18°C in a suitable medium to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection).
-
Voltage Clamping: Clamp the oocyte's membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the oocyte to evoke an inward current.
-
Compound Testing: After a stable baseline current is established, co-apply the test compound with the agonists to determine its effect on the NMDA-induced current.
-
Data Analysis: Measure the peak amplitude of the current in the presence and absence of the test compound. Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.
Self-Validation: The expression of functional NMDA receptors is confirmed by the robust inward current elicited by the co-application of NMDA and glycine. The validity of the assay is further supported by the use of a known NMDA receptor antagonist (e.g., MK-801) as a positive control.
Enzyme Inhibition Assays
[7][11][12] This colorimetric assay is a standard method for measuring AChE activity and screening for its inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations to the appropriate wells.
-
Enzyme Addition: Add the AChE solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Self-Validation: The assay is validated by a linear increase in absorbance over time in the control wells (no inhibitor) and a dose-dependent decrease in the reaction rate in the presence of a known AChE inhibitor.
III. Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the this compound scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. A well-designed SAR campaign should explore modifications at several key positions:
-
Piperidine Ring: Substitution on the piperidine ring can influence both affinity and selectivity.
-
Ethoxy Linker: Altering the length and composition of the linker can impact the molecule's flexibility and orientation within the binding pocket.
-
Terminal Amine: Derivatization of the primary amine can modulate the compound's physicochemical properties and introduce new interactions with the target.
Table 1: Hypothetical SAR Data for a Series of this compound Analogs
| Compound ID | R1 (Piperidine) | R2 (Linker) | R3 (Amine) | CHT IC50 (nM) | SERT IC50 (nM) | hH3R Ki (nM) |
| Lead-001 | H | -CH2CH2O- | -NH2 | 550 | >10,000 | 1200 |
| Analog-002 | 4-Fluoro | -CH2CH2O- | -NH2 | 250 | >10,000 | 980 |
| Analog-003 | H | -CH2CH2CH2O- | -NH2 | 1200 | >10,000 | 2500 |
| Analog-004 | H | -CH2CH2O- | -NHMe | 480 | 8500 | 1100 |
| Analog-005 | 4,4-Difluoro | -CH2CH2O- | -NH2 | 85 | >10,000 | 750 |
IV. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of biological entities, with a particular emphasis on neurotransmitter transporters and GPCRs. The in-depth technical guide provided herein offers a comprehensive framework for the systematic identification and validation of the molecular targets of compounds derived from this versatile core. By employing the detailed experimental protocols and adhering to the principles of scientific integrity, researchers can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of this chemical class. Future efforts should focus on integrating in vitro findings with in vivo models to establish a clear link between molecular-level interactions and physiological outcomes, ultimately paving the way for the development of next-generation medicines.
References
- BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. BenchChem.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Buccioni, M., Marucci, G., Dal Ben, D., Giacobbe, D., Lambertucci, C., Martin, E., ... & Volpini, R. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of pharmacological and toxicological methods, 64(3), 229-235.
- BenchChem. (2025). Application Note & Protocol: Cell-Based Assay for Norepinephrine Reuptake Inhibition by (R)-Viloxazine. BenchChem.
- Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol.
- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
- McCormick, D. A., & Williamson, A. (1989). Convergence and divergence of neurotransmitter action in human cerebral cortex. Proceedings of the National Academy of Sciences, 86(20), 8098-8102.
- Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.
- MDPI. (2023).
- BioIVT. (n.d.). SERT Transporter Assay. BioIVT.
- Praliev, K. D., & Yu, V. K. (n.d.). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Institute of Chemical Sciences of MS-AS RK.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Labome. (n.d.).
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
- Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol.
- Protocols.io. (2023). MTT (Assay protocol). Protocols.io.
- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
- PubMed. (2017). cAMP assays in GPCR drug discovery.
- Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd.
- BenchChem. (2025). Application Notes and Protocols for a Norepinephrine Transporter (NET) Functional Assay for Thozalinone. BenchChem.
- BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. BioIVT.
- ACS Publications. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter.
- ACS Publications. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors.
- Revvity. (n.d.). human Histamine H3 Receptor Cell Line. Revvity.
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit. Sigma-Aldrich.
- PubMed Central. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. PMC.
- Journal of Applied Pharmaceutical Science. (2015).
- PubMed Central. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins.
- ACS Publications. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au.
- PubMed Central. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. PMC.
- PubMed. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors.
- ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
- PubMed Central. (2012).
- Springer Link. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function.
- PubMed Central. (n.d.).
- PubMed. (2012).
- PubMed Central. (2020).
- bioRxiv. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms.
- ResearchGate. (2012).
- PubMed. (1992). Effects of several cerebroprotective drugs on NMDA channel function: evaluation using Xenopus oocytes and [3H]MK-801 binding.
- PubMed Central. (n.d.).
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patch Clamp Protocol [labome.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 10. Effects of several cerebroprotective drugs on NMDA channel function: evaluation using Xenopus oocytes and [3H]MK-801 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. japsonline.com [japsonline.com]
Exploring 2-(2-(Piperidin-1-yl)ethoxy)ethanamine as a Versatile Linker in Modern Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as a Strategic Keystone in Advanced Therapeutics
In the landscape of modern drug discovery, the paradigm is shifting from single-target occupancy to complex, event-driven pharmacology. The rise of sophisticated modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has underscored the critical importance of the chemical linker—a component once viewed as a mere spacer.[1][2] Today, the linker is recognized as a strategic keystone that dictates the efficacy, selectivity, and pharmacokinetic profile of these multi-part therapeutics. It is not just a connector; it is an active modulator of biological function.
Within the medicinal chemist's toolkit, the piperidine ring stands out as a highly privileged scaffold.[3][4] Its prevalence in clinically approved drugs is a testament to the favorable properties it imparts, including enhanced metabolic stability, modulated solubility and lipophilicity, and the ability to serve as a rigid anchor for conformational control.[3][5] When incorporated into a linker, the piperidine motif offers a unique combination of structural rigidity and synthetic versatility.
This guide provides an in-depth technical exploration of a specific and highly promising linker, 2-(2-(Piperidin-1-yl)ethoxy)ethanamine . We will dissect its fundamental properties, explore its application in cutting-edge drug modalities, provide actionable synthetic protocols, and delve into the structure-activity relationships that empower rational drug design. This document is intended to serve as a comprehensive resource for researchers aiming to harness the strategic advantages of this versatile linker.
Chapter 1: Core Attributes of the this compound Linker
A linker's utility is defined by its inherent physicochemical and structural characteristics. Understanding these properties is the first step toward its intelligent application in a drug design campaign.
Molecular Architecture and Conformational Dynamics
The this compound linker is composed of three key structural features:
-
A Terminal Primary Amine (-NH₂): This serves as the primary reactive handle for conjugation to a ligand, antibody, or other molecular component, typically through amide bond formation.
-
A Flexible Ethoxy-Ethyl Chain: This hydrophilic chain provides spatial separation and conformational flexibility, allowing the two ends of the bifunctional molecule to adopt optimal orientations for biological activity.
-
A Saturated Piperidine Heterocycle: This motif introduces a degree of rigidity, which can reduce the entropic penalty of binding and improve target engagement.[1] Its tertiary amine is basic, influencing the molecule's overall pKa and protonation state at physiological pH.
Caption: High-level synthetic workflow for the linker.
Experimental Protocol: Amide Coupling to a Carboxylic Acid-Containing Ligand
This protocol describes a standard, reliable method for conjugating the linker's primary amine to a drug fragment or ligand bearing a carboxylic acid.
Pillar of Trustworthiness: This protocol incorporates self-validation through in-process analytical checks to ensure reaction success and final product purity.
Materials:
-
Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Methodology:
-
Vessel Preparation: Under an inert atmosphere (N₂ or Argon), add Ligand-COOH to a dry reaction flask.
-
Dissolution: Dissolve the ligand in anhydrous DMF.
-
Activation: Add HATU to the solution and stir for 5 minutes at room temperature. This activates the carboxylic acid for coupling.
-
Base and Linker Addition: Add DIPEA, followed by the dropwise addition of this compound.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by LC-MS or TLC. The appearance of a new spot/peak corresponding to the product's mass indicates a successful reaction.
-
Quenching and Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC to yield the final conjugate.
-
Final Characterization (Self-Validation): Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
Key Analytical Characterization Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Signals corresponding to piperidine, ethoxy-ethyl, and ligand protons with correct integration and splitting patterns. |
| ¹³C NMR | Carbon skeleton confirmation | Peaks for all unique carbon atoms in the final conjugate. |
| HRMS | Exact mass determination | Observed mass should match the calculated mass of the protonated molecule [M+H]⁺ to within 5 ppm. |
| RP-HPLC | Purity assessment | A single major peak indicating a pure compound (>95% purity). |
Chapter 4: Navigating Structure-Activity Relationships (SAR)
Rational modification of the linker is a key strategy for optimizing a drug's performance. While SAR is specific to each biological system, general principles derived from piperidine-containing molecules can guide design choices.
[6][7][8]* Linker Length: In PROTACs, systematically varying the length of the flexible chain (e.g., by adding or removing ethylene glycol units) is a standard optimization strategy. An optimal length is required for productive ternary complex geometry, and deviations can lead to a dramatic loss of degradation activity. *[9] Piperidine Substitution: Adding small alkyl groups to the piperidine ring can increase metabolic stability by blocking potential sites of oxidation. H[3][5]owever, this can also increase lipophilicity, which must be carefully balanced.
-
Bioisosteric Replacement: Replacing the piperidine ring with other heterocycles can fine-tune the linker's properties.
-
Piperazine: Introduces a second basic center, which can further enhance solubility but also alters the pKa profile and potential for off-target interactions. [9][10] * Morpholine: Replaces the basic nitrogen with a less basic oxygen, reducing the overall pKa of the molecule and increasing its polarity. This can be useful for modulating cell permeability.
-
Conclusion and Future Outlook
The this compound linker is more than just a chemical connector; it is a sophisticated tool for imparting desirable drug-like properties. Its unique blend of a conformationally constraining piperidine ring, a solubilizing and flexible ethoxy-ethyl chain, and a versatile primary amine handle makes it a powerful asset in the design of complex therapeutics like PROTACs and ADCs. By providing improvements in solubility, metabolic stability, and spatial orientation, this linker helps address some of the most significant challenges in modern drug development. As researchers continue to push the boundaries of pharmacology, the intelligent and rational application of well-characterized linkers such as this will be indispensable in translating innovative concepts into clinically successful medicines.
References
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed.
- 2-(2-Piperidin-1-ylphenoxy)ethanamine. PubChem.
- Different modalities of piperidine-containing drugs and drug candidates.
- Overview of PROTAC Linkers. ChemPep.
- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- 2-(Piperidin-4-yl)ethan-1-ol (4-Piperidineethanol) | PROTAC Linker. MedChemExpress.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed.
- Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. PubMed.
- 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine. MySkinRecipes.
- Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer.
- Characterization of Disulfide Bond Rebridged Fab-Drug Conjugates Prepared Using a Dual Maleimide Pyrrolobenzodiazepine Cytotoxic Payload. PubMed.
- Recent Advances in ADCs. NJ Bio, Inc..
- 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. PubChem.
- N-(2-Aminoethyl)piperidine. PubChem.
Sources
- 1. chempep.com [chempep.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Application of the 2-(2-(Piperidin-1-yl)ethoxy)ethanamine Scaffold in Central Nervous System Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety is a cornerstone in the architecture of numerous central nervous system (CNS) active agents, prized for its ability to confer favorable pharmacokinetic properties and engage with a diverse array of neurological targets.[1] This technical guide delves into the untapped potential of the 2-(2-(Piperidin-1-yl)ethoxy)ethanamine scaffold, a versatile building block for the generation of novel CNS drug candidates. While this specific scaffold remains largely unexplored in published literature, its structural motifs are present in compounds demonstrating significant CNS activity. This guide provides a comprehensive framework for researchers to unlock the therapeutic promise of this scaffold, covering its synthesis, strategic application in fragment-based drug design, hypothesized target engagement based on structurally related compounds, and detailed experimental protocols for its evaluation.
Introduction: The Piperidine Scaffold as a Privileged Structure in CNS Drug Discovery
The piperidine ring is a recurring motif in a vast number of pharmaceuticals, particularly those targeting the CNS.[1] Its prevalence stems from a combination of desirable physicochemical properties it imparts to a molecule, including:
-
Improved Pharmacokinetics: The piperidine ring can enhance a compound's metabolic stability and modulate its lipophilicity, crucial parameters for achieving optimal absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
-
Blood-Brain Barrier Penetration: The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating CNS disorders. The piperidine scaffold can be strategically modified to optimize BBB permeability.
-
Target Engagement: The nitrogen atom within the piperidine ring can act as a key hydrogen bond acceptor or be protonated at physiological pH, facilitating interactions with a wide range of CNS receptors and enzymes.
The this compound scaffold, with its terminal primary amine, presents a valuable starting point for the synthesis of diverse compound libraries. The primary amine serves as a versatile handle for the introduction of a wide array of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis and Chemical Properties of the Core Scaffold
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established chemical transformations. The following protocol outlines a robust method for its preparation.
Proposed Synthetic Pathway
The synthesis of this compound hydrochloride can be achieved through a two-step process starting from commercially available reagents.
Figure 1: Proposed synthetic pathway for this compound hydrochloride.
Detailed Experimental Protocol: Synthesis of this compound Hydrochloride
Materials:
-
1-(2-Chloroethyl)piperidine hydrochloride
-
2-(2-Aminoethoxy)ethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Sodium azide (NaN3)
-
Palladium on carbon (10%)
-
Methanol
-
Hydrochloric acid (2M in diethyl ether)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Step 1: Synthesis of 2-(2-(Piperidin-1-yl)ethoxy)ethanol
-
To a stirred solution of 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-(piperidin-1-yl)ethoxy)ethanol.
Step 2: Synthesis of this compound
-
To a solution of 2-(2-(piperidin-1-yl)ethoxy)ethanol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate.
-
Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool the reaction, add water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude azide in methanol, add 10% Pd/C, and stir under a hydrogen atmosphere (balloon) for 16 hours.
-
Filter the reaction through Celite and concentrate the filtrate to yield this compound.
Step 3: Synthesis of this compound Hydrochloride
-
Dissolve the crude amine in a minimal amount of DCM.
-
Add 2M HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum to obtain the hydrochloride salt.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H20N2O | |
| Molecular Weight | 172.27 g/mol | |
| XLogP3 | 0.8 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 5 |
A Fragment-Based Approach to CNS Drug Discovery
The this compound scaffold is an ideal starting point for a fragment-based drug discovery (FBDD) campaign. FBDD is a powerful strategy that begins with the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits are then elaborated and optimized to generate potent and selective drug candidates.
Figure 2: Fragment-Based Drug Discovery (FBDD) workflow utilizing the core scaffold.
The terminal primary amine of the scaffold provides a convenient attachment point for a diverse range of chemical moieties, allowing for the rapid generation of a fragment library. This library can then be screened against a panel of CNS targets to identify initial hits.
Hypothesized CNS Target Engagement and Structure-Activity Relationships
While direct biological data for the this compound scaffold is scarce, analysis of structurally related compounds in the literature provides valuable insights into its potential CNS targets and guiding principles for SAR exploration. Piperidine and piperazine-containing molecules have shown affinity for a variety of CNS receptors, including sigma (σ) receptors and histamine H3 receptors.[2][3][4]
Table 1: Biological Activities of Structurally Related Piperidine and Piperazine Derivatives
| Compound/Scaffold | Target(s) | Activity | Reference |
| Piperidine/Piperazine-based compounds | Sigma-1 Receptor (S1R) | High affinity agonists/antagonists | [3][4] |
| 4-Oxypiperidine ethers | Histamine H3 Receptor, Cholinesterases | Dual antagonists/inhibitors | [5] |
| 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines | Muscarinic Receptors (M1-M5) | Pan-muscarinic antagonists | [6] |
Based on these findings, it is reasonable to hypothesize that derivatives of the this compound scaffold may exhibit activity at these and other CNS targets. Key areas for SAR exploration would include:
-
Modification of the terminal amine: Acylation, sulfonylation, or reductive amination to introduce various substituents.
-
Substitution on the piperidine ring: Introduction of alkyl or aryl groups to probe steric and electronic effects.
-
Modification of the ethoxy linker: Altering the length or rigidity of the linker to optimize target engagement.
Experimental Protocols for Scaffold Evaluation
To systematically evaluate the potential of the this compound scaffold, a tiered screening approach is recommended. This involves a series of in vitro and in vivo assays to assess BBB permeability, target engagement, and functional CNS activity.
In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive permeability across the BBB.
Figure 3: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol:
-
A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane.
-
The donor plate wells are filled with a buffered solution of the test compound.
-
The acceptor plate wells are filled with a corresponding buffer.
-
The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate to create a "sandwich."
-
The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.
-
The effective permeability (Pe) is calculated.
Primary CNS Target Screening: Radioligand Binding Assays
A broad panel of radioligand binding assays should be employed to identify the primary CNS targets of the synthesized library. This provides a rapid and cost-effective method to determine the affinity of the compounds for a wide range of receptors, transporters, and ion channels.
General Protocol:
-
Cell membranes or tissue homogenates expressing the target of interest are prepared.
-
A fixed concentration of a specific radioligand is incubated with the membranes in the presence of varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined and used to calculate the Ki (inhibitory constant).
A suggested initial screening panel would include, but not be limited to, receptors for dopamine, serotonin, norepinephrine, acetylcholine (muscarinic and nicotinic), glutamate, GABA, histamine, and sigma receptors.
In Vivo Behavioral Assay: Open Field Test
The open field test is a common initial behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents. It can provide preliminary indications of a compound's CNS effects.
Figure 4: Workflow for the in vivo open field behavioral assay.
Protocol:
-
Rodents (mice or rats) are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Animals are administered the test compound or vehicle at a predetermined time before the test.
-
Each animal is placed individually in the center of an open field arena (a square or circular enclosure).
-
Behavior is recorded for a set period (e.g., 15-30 minutes) using an automated video tracking system.
-
Key behavioral parameters are analyzed, including:
-
Locomotor activity: Total distance traveled, velocity.
-
Anxiety-like behavior: Time spent in the center of the arena versus the periphery.
-
Exploratory behavior: Rearing frequency.
-
Significant changes in these parameters compared to the vehicle-treated group can indicate a CNS effect of the compound.
Conclusion
The this compound scaffold represents a promising and underexplored starting point for the discovery of novel CNS-active compounds. Its synthetic tractability, coupled with the privileged nature of the piperidine moiety, makes it an attractive core for the generation of diverse chemical libraries. While direct biological data for this specific scaffold is limited, the information gleaned from structurally related compounds provides a strong rationale for its investigation against a range of CNS targets. The systematic application of the synthetic and screening strategies outlined in this guide will enable researchers to unlock the therapeutic potential of this versatile chemical entity and contribute to the development of the next generation of CNS therapeutics.
References
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 5. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Neuroactive Properties of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine Analogues and Related Scaffolds
Foreword: Navigating the Landscape of Neuroactive Piperidines
The piperidine moiety is a cornerstone in the architecture of numerous centrally active compounds, valued for its ability to impart favorable pharmacokinetic properties and engage with a multitude of neurological targets.[1][2] This guide delves into the neuroactive properties of a specific chemical space centered around the 2-(2-(Piperidin-1-yl)ethoxy)ethanamine scaffold and its bioisosteric analogues. While direct, extensive research on this exact parent structure is nascent, the foundational principles of its neuroactivity can be effectively understood by examining closely related and well-documented piperidine-containing compounds that share key pharmacophoric features.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these neuroactive agents. We will explore how subtle modifications to the core scaffold can profoundly influence affinity and efficacy at key CNS targets, such as serotonin and dopamine receptors, thereby shaping their potential therapeutic applications for a range of neurological disorders.[1][3]
Section 1: The Piperidine Scaffold in Neuropharmacology
The prevalence of the piperidine ring in CNS-active pharmaceuticals is a testament to its versatility.[1] Its saturated, six-membered heterocyclic structure allows for conformational flexibility, which is crucial for optimal interaction with the binding pockets of various receptors and enzymes. The basic nitrogen atom within the piperidine ring is often a key pharmacophoric element, capable of forming ionic bonds or hydrogen bonds with acidic residues in biological targets.
The general structure of the compounds under consideration features a piperidine ring connected via a linker to an aromatic or heteroaromatic system, with a terminal amine group that can be primary, secondary, or tertiary. This arrangement provides multiple points for chemical modification to fine-tune the pharmacological profile.
Section 2: Synthetic Strategies and Methodologies
The synthesis of this compound analogues and related structures typically involves multi-step sequences that allow for the systematic introduction of diversity at key positions. A general retrosynthetic analysis reveals several common strategies.
General Synthetic Approach
A common synthetic route involves the coupling of a substituted piperidine derivative with a suitable aromatic or heteroaromatic precursor. The ethoxyethanamine side chain can be introduced through various methods, including Williamson ether synthesis or reductive amination.
Experimental Protocol: Synthesis of a Representative Analogue
This protocol describes the synthesis of a generic analogue to illustrate a common synthetic pathway.
Step 1: N-Alkylation of Piperidine
-
To a solution of a substituted piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 eq).
-
Add the appropriate alkylating agent (e.g., a 2-bromoethoxy derivative) (1.1 eq).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine intermediate.
Step 2: Introduction of the Ethanamine Moiety
-
The intermediate from Step 1 can be further functionalized to introduce the ethanamine group. For example, if the intermediate contains a terminal hydroxyl group, it can be converted to a leaving group (e.g., mesylate or tosylate) and then displaced with an amine.
-
Alternatively, a terminal aldehyde or ketone can undergo reductive amination with a suitable amine source in the presence of a reducing agent like sodium triacetoxyborohydride.
-
The final product is then purified by an appropriate method, such as crystallization or chromatography.
Section 3: Structure-Activity Relationships (SAR)
The neuroactive properties of piperidine analogues are highly dependent on their structural features. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Influence of Substituents on the Aromatic Ring
Modifications to the aromatic ring system have a significant impact on receptor affinity and selectivity. For instance, in a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, a 6-fluoro substituent on the benzisoxazole ring was found to maximize neuroleptic activity.[2]
Role of the Piperidine Ring and its Substituents
The piperidine ring itself can be a key determinant of activity. In some cases, the N-substituent on the piperidine ring plays a crucial role in defining the pharmacological profile. For example, in a series of dopamine D2/D3 receptor bitopic ligands based on eticlopride, N-alkylation of the pyrrolidine ring (a related heterocyclic amine) significantly influenced binding affinities.[4][5]
Impact of the Linker Region
The nature and length of the linker connecting the piperidine and aromatic moieties are critical for proper orientation within the receptor binding pocket. An exploration of alkyl/phenylalkyl piperidine analogues as µ-opioid receptor agonists demonstrated that the linker played a pivotal role in binding affinity and selectivity.[6]
| Modification Point | General Observation | Example Target Class |
| Aromatic Ring Substitution | Electron-withdrawing or donating groups can modulate potency and selectivity. | Serotonin & Dopamine Receptors[4][7] |
| Piperidine N-Substitution | Bulky or flexible substituents can influence affinity and functional activity. | Opioid & Dopamine Receptors[5][6] |
| Linker Length & Rigidity | Optimal linker length is crucial for spanning binding sites; rigidity can enhance selectivity. | Histamine & Dopamine Receptors[4][8] |
Section 4: Pharmacological Profile and Mechanism of Action
Analogues based on the this compound scaffold are expected to interact with a variety of CNS targets, primarily G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.
Interaction with Serotonergic Systems
Many piperidine-containing compounds exhibit significant activity at serotonin receptors. For example, 2,5-dimethoxyphenylpiperidines have been identified as selective 5-HT2A receptor agonists.[7][9] The interaction with different 5-HT receptor subtypes can lead to a range of pharmacological effects, from antidepressant and anxiolytic to antipsychotic properties.
Interaction with Dopaminergic Systems
The dopaminergic system is another key target for neuroactive piperidine analogues. SAR studies on eticlopride-based ligands have provided insights into the structural requirements for high affinity at D2 and D3 receptors.[4][5] Modulation of these receptors is a cornerstone of treatments for psychosis, Parkinson's disease, and other dopamine-related disorders.
Experimental Protocol: In Vitro Receptor Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound to a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., human D2 dopamine receptor) from a stable cell line.
-
Radioligand Binding: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Section 5: Therapeutic Potential and Future Directions
The diverse pharmacological profiles of neuroactive piperidine analogues make them promising candidates for the treatment of a wide range of neurological and psychiatric disorders.[1][3]
-
Antipsychotics: Compounds with antagonist activity at dopamine D2 and serotonin 5-HT2A receptors are established treatments for schizophrenia.
-
Antidepressants and Anxiolytics: Modulation of serotonergic and adrenergic systems can provide therapeutic benefits in mood and anxiety disorders.[10]
-
Analgesics: Piperidine-based compounds have a long history as potent analgesics, primarily through their action on opioid receptors.[6]
-
Neurodegenerative Diseases: Multi-target-directed ligands, which are common among arylpiperazine (a related scaffold) derivatives, are being explored for diseases like Alzheimer's and Parkinson's.[1]
The future of drug discovery in this area lies in the rational design of compounds with improved selectivity and "multi-target" profiles to enhance efficacy and reduce side effects. The development of ligands that can modulate specific signaling pathways downstream of receptor activation offers a promising avenue for creating novel therapeutics with refined mechanisms of action.
References
-
Madsen, M. W., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]
-
Kaur, H., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(10), 957-985. [Link]
-
IDRWeek. (2007). New agents for treating neurological disorders disclosed in recent patent literature. IDrugs, 10(11), 775-779. [Link]
-
Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-769. [Link]
-
Madsen, M. W., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]
-
Shaik, A. B., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry, 64(20), 15313-15333. [Link]
-
Aslan, S., et al. (2010). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(10), 3057-3060. [Link]
-
Shaik, A. B., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry, 64(20), 15313-15333. [Link]
-
Stary, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7001. [Link]
-
Fu, W., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
Sources
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Core Safety and Toxicity Profile of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of publicly available scientific literature and safety data, it is imperative to report a significant lack of specific toxicological and safety data for the compound 2-(2-(Piperidin-1-yl)ethoxy)ethanamine (CAS No. 933716-53-1). The available information is largely confined to basic supplier data, with a notable absence of in-depth studies on its acute toxicity, genotoxicity, carcinogenicity, or reproductive effects.
This guide has been structured to address this critical information gap. Instead of presenting unverified extrapolations, this document will:
-
Clearly delineate what is known about the compound and its structural analogs.
-
Establish a logical framework for assessing the potential hazards of this and other novel chemical entities based on established toxicological principles.
-
Provide detailed, field-proven methodologies for conducting a preliminary safety and toxicity assessment for a compound with limited existing data.
The core directive of this guide is to empower researchers with a scientifically rigorous approach to safety evaluation in the face of data scarcity, ensuring that experimental choices are driven by a deep understanding of toxicological causality.
Part 1: Compound Identification and Data Scarcity Assessment
1.1. Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₂₀N₂O[1]
-
Molecular Weight: 172.27 g/mol [1]
-
CAS Number: 933716-53-1[1]
1.2. Summary of Available Data
1.3. The Hazard of Structural Analogs
It is a common temptation in preliminary safety assessments to extrapolate toxicity data from structurally similar compounds. However, this practice is fraught with peril. Minor changes in chemical structure can lead to vastly different toxicological profiles. For instance, while data exists for compounds such as 2-(2-Aminoethoxy)ethanol and various other piperidine derivatives, applying their specific toxicity values to the target compound would be scientifically unsound and potentially dangerous.
The following sections will, therefore, focus on the process of safety evaluation, rather than on unsubstantiated claims about the compound's specific properties.
Part 2: A Framework for De Novo Toxicity Assessment
When faced with a novel compound like this compound, a systematic, tiered approach to toxicity testing is essential. This ensures that the most critical safety questions are answered efficiently and ethically.
2.1. In Silico and In Vitro First-Tier Assessment
Before any animal testing is considered, a wealth of information can be gleaned from computational and cell-based assays. This aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Computational Toxicology (In Silico)
The first step is to use Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicities. These models compare the chemical structure of the novel compound to databases of known toxicants.
Experimental Protocol: QSAR Analysis
-
Obtain the SMILES string or MOL file for this compound.
-
Utilize validated QSAR software (e.g., OECD QSAR Toolbox, Toxtree, DEREK Nexus).
-
Run predictions for key toxicological endpoints:
-
Genotoxicity (Ames mutagenicity)
-
Carcinogenicity
-
Skin and eye irritation/corrosion
-
Acute oral toxicity (LD50)
-
-
Analyze the output: Pay close attention to the structural fragments that are flagged as potential toxicants. This can provide initial clues to the mechanism of toxicity.
-
Document the reliability of the predictions: Note the confidence scores and the applicability domain of the models used.
In Vitro Genotoxicity Assays
The potential for a compound to cause genetic mutations is a critical safety concern, especially for drug development candidates.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Select appropriate bacterial strains: A standard panel includes Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
-
Prepare the test article: Dissolve this compound in a suitable solvent (e.g., DMSO, water).
-
Conduct the assay with and without metabolic activation: Use a liver S9 fraction to simulate mammalian metabolism.
-
Expose the bacteria to a range of concentrations of the test article.
-
Plate the treated bacteria on a minimal glucose agar medium.
-
Incubate and count revertant colonies: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Experimental Protocol: In Vitro Micronucleus Test
-
Select a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Treat the cells with the test article, with and without S9 metabolic activation.
-
Culture the cells for a period sufficient to allow for cell division.
-
Block cytokinesis using cytochalasin B.
-
Harvest and stain the cells to visualize the nuclei and micronuclei.
-
Score the frequency of micronuclei in binucleated cells. A significant increase in micronuclei indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.
2.2. In Vitro Cytotoxicity and Organ-Specific Toxicity
Understanding the concentrations at which a compound is cytotoxic is fundamental to interpreting other in vitro data and for guiding dose selection in future in vivo studies.
Experimental Protocol: Neutral Red Uptake Assay for Cytotoxicity
-
Plate a suitable cell line (e.g., Balb/c 3T3) in a 96-well plate and allow the cells to attach.
-
Expose the cells to a serial dilution of this compound for a defined period (e.g., 24 hours).
-
Incubate the cells with Neutral Red dye, which is taken up and stored in the lysosomes of viable cells.
-
Wash the cells and extract the dye.
-
Measure the absorbance of the extracted dye using a spectrophotometer.
-
Calculate the IC50 value (the concentration that causes a 50% reduction in cell viability).
Part 3: Second-Tier Assessment: Acute In Vivo Toxicity
Should in vitro results indicate a need for further investigation, a limited, well-designed acute in vivo study is the next logical step.
3.1. Acute Oral Toxicity (OECD Test Guideline 423)
This method allows for the determination of an acute oral LD50 value while minimizing the number of animals used.
Experimental Protocol: Acute Toxic Class Method
-
Select a species: Typically, the rat is used.
-
Fast the animals overnight before dosing.
-
Administer a starting dose of this compound to a group of three animals of a single sex. The starting dose is selected based on in vitro cytotoxicity and in silico predictions.
-
Observe the animals closely for the first few hours after dosing and then daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
The outcome of the first group determines the next step:
-
If 2-3 animals die, the test is repeated with a lower dose.
-
If 0-1 animals die, the test is repeated with a higher dose.
-
-
This stepwise procedure continues until the LD50 can be estimated and the GHS classification can be determined.
-
Conduct a full necropsy on all animals at the end of the study to identify any target organs of toxicity.
3.2. Skin and Eye Irritation/Corrosion
While in vitro methods are now preferred, the following summarizes the traditional in vivo approach.
Experimental Protocol: Dermal and Ocular Irritation (OECD TG 404 & 405)
-
Dermal: Apply the test substance to a small patch of shaved skin on a single animal (typically a rabbit). Observe for signs of erythema and edema over a period of up to 14 days.
-
Ocular: Instill the test substance into the conjunctival sac of one eye of a single animal. The other eye serves as a control. Observe for effects on the cornea, iris, and conjunctiva.
Part 4: Safe Handling and Emergency Procedures
Given the lack of specific data, this compound must be handled as a potentially hazardous substance. The following protocols are based on best practices for handling novel chemical entities.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety goggles with side shields or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat, and for larger quantities, consider chemical-resistant aprons or suits.[2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If there is a risk of aerosol formation, a suitable respirator should be worn.[2]
4.2. Emergency Procedures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician or poison control center immediately.[2]
Part 5: Visualization of the Safety Assessment Workflow
The logical flow of a de novo safety assessment is critical for ensuring a thorough and efficient evaluation.
Sources
Methodological & Application
Application Note: A Robust Synthetic Protocol for 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] The title compound, 2-(2-(Piperidin-1-yl)ethoxy)ethanamine, is a bifunctional molecule featuring a terminal primary amine and a tertiary piperidine nitrogen, making it a valuable building block for the synthesis of more complex molecules, including potential drug candidates and chemical probes. Its structure suggests potential applications as a linker in drug-conjugate chemistry or as a scaffold for library synthesis in drug discovery.
This application note provides a detailed, three-step synthesis protocol for this compound, commencing from the commercially available starting material, 2-(2-aminoethoxy)ethanol. The synthetic strategy is designed for efficiency and selectivity, addressing the challenge of differentiating the reactivity of the two nitrogen atoms. The key transformations involve:
-
Selective Protection: The primary amine is selectively protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in subsequent reactions.
-
One-Pot Oxidation/Reductive Amination: A Dess-Martin periodinane (DMP) oxidation of the primary alcohol to an aldehyde is followed by an in-situ reductive amination with piperidine, utilizing the mild and selective reducing agent, sodium triacetoxyborohydride (STAB).[2]
-
Deprotection: Removal of the Boc group under acidic conditions to yield the final product.
This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not just a step-by-step guide but also the underlying chemical principles and rationale for the chosen methodology.
Overall Synthetic Scheme
Sources
detailed synthesis of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine intermediates
As a Senior Application Scientist, this guide provides a detailed exploration of synthetic strategies for producing key intermediates of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine, a valuable building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols grounded in established chemical principles. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-purity intermediates.
Introduction: The Significance of Piperidine-Ether Scaffolds
The this compound moiety combines three critical pharmacophores: a piperidine ring, a flexible di-ether linker, and a primary amine. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs due to its favorable physicochemical properties and ability to engage in key binding interactions. The ethoxy-ethanamine chain provides a versatile linker that can influence solubility, cell permeability, and pharmacokinetic profiles. Consequently, the target compound and its intermediates are of significant interest for constructing novel chemical entities in various therapeutic areas.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound can be approached from several angles. A logical retrosynthetic analysis reveals two primary pathways, each centered on the formation of a key C-N or C-O bond at a different stage of the synthesis.
Caption: Retrosynthetic analysis of the target molecule.
-
Pathway A (Nitrile Reduction): This strategy involves the reduction of a nitrile intermediate, 2-(2-(piperidin-1-yl)ethoxy)acetonitrile. This is often a robust and high-yielding final step. The synthesis of the nitrile itself becomes the primary challenge.
-
Pathway B (Direct Alkylation): This approach involves the N-alkylation of piperidine with a pre-formed 2-(2-haloethoxy)ethanamine side chain. This route can be more direct but may suffer from selectivity issues, such as over-alkylation.
This guide will focus on Pathway A, which offers excellent control and scalability through the synthesis and subsequent reduction of well-defined intermediates.
Synthetic Pathway via Nitrile Reduction
This pathway is a robust, multi-step synthesis that provides excellent control over the final product's purity. It begins with a common and inexpensive starting material, diethylene glycol, and proceeds through key intermediates.
Caption: Overall workflow for the nitrile reduction pathway.
Protocol 1: Synthesis of 2-(2-(Piperidin-1-yl)ethoxy)ethanol (Intermediate 1)
This initial step involves the selective alkylation of piperidine with 2-(2-chloroethoxy)ethanol. The higher nucleophilicity of the secondary amine in piperidine allows for a direct reaction.
Rationale: The choice of a base, such as potassium carbonate (K₂CO₃), is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the formation of piperidine hydrochloride salt, which would be unreactive. Acetonitrile is an excellent polar aprotic solvent for this type of nucleophilic substitution.
Experimental Protocol:
-
To a stirred solution of piperidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile (10 volumes), add 2-(2-chloroethoxy)ethanol (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 70-80°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
The resulting residue can be purified by vacuum distillation to yield 2-(2-(piperidin-1-yl)ethoxy)ethanol as a colorless oil.
| Reagent | Molar Eq. | Purpose |
| Piperidine | 1.0 | Nucleophile |
| 2-(2-Chloroethoxy)ethanol | 1.1 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 1.5 | Base (HCl Scavenger) |
| Acetonitrile (anhydrous) | 10 vol | Solvent |
Protocol 2: Synthesis of 2-(2-(Piperidin-1-yl)ethoxy)acetonitrile (Intermediate 2)
This two-step procedure first converts the hydroxyl group of Intermediate 1 into a better leaving group (tosylate), followed by nucleophilic substitution with cyanide.
2a. Tosylation of Intermediate 1
Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate (p-toluenesulfonate) makes it an excellent leaving group for the subsequent Sₙ2 reaction with the cyanide nucleophile. Pyridine is used as both the solvent and the base to neutralize the HCl byproduct.
Experimental Protocol:
-
Dissolve 2-(2-(piperidin-1-yl)ethoxy)ethanol (1.0 eq) in anhydrous pyridine (5 volumes) and cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Pour the reaction mixture into cold water and extract with dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate, which is often used directly in the next step without further purification.
2b. Cyanation of the Tosylated Intermediate
Rationale: Sodium cyanide (NaCN) provides the cyanide nucleophile. Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked" and highly reactive cyanide anion for the Sₙ2 displacement of the tosylate group.
Experimental Protocol:
-
Dissolve the crude tosylated intermediate (1.0 eq) in DMSO (10 volumes).
-
Add sodium cyanide (1.5 eq) to the solution. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the mixture to 80-90°C and stir for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into a large volume of cold water.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-(2-(piperidin-1-yl)ethoxy)acetonitrile can be purified by column chromatography on silica gel.
Protocol 3: Reduction of 2-(2-(Piperidin-1-yl)ethoxy)acetonitrile to the Final Amine
The final step is the reduction of the nitrile group to a primary amine. This can be achieved through several methods, with catalytic hydrogenation and chemical reduction being the most common.
Method A: Catalytic Hydrogenation with Raney Nickel
Rationale: Catalytic hydrogenation is often preferred for its scalability, cost-effectiveness, and milder reaction conditions.[1] Raney Nickel is a common catalyst for nitrile reduction.[2] The reaction is typically performed in an alcoholic solvent saturated with ammonia to suppress the formation of secondary amine byproducts, which can arise from the reaction of the intermediate imine with the final primary amine product.[1][3]
Experimental Protocol:
-
In a hydrogenation vessel, dissolve 2-(2-(piperidin-1-yl)ethoxy)acetonitrile (1.0 eq) in ethanol that has been saturated with ammonia gas.
-
Carefully add Raney Nickel (approx. 10-20% by weight) as a slurry in ethanol. Caution: Raney Nickel is pyrophoric and must be handled with care under a solvent.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by observing hydrogen uptake and by TLC/GC-MS analysis of an aliquot.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol. Caution: Do not allow the filter cake to dry, as it can ignite.
-
Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation.
Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that rapidly and efficiently converts nitriles to primary amines.[3][4][5] This method is excellent for lab-scale synthesis but requires strict anhydrous conditions and a careful work-up procedure due to the high reactivity of LiAlH₄ with water and other protic solvents.[6][7]
Experimental Protocol:
-
To a three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 2-(2-(piperidin-1-yl)ethoxy)acetonitrile (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture back down to 0°C.
-
Perform a Fieser work-up by sequentially and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Stir the resulting mixture vigorously for 30 minutes, then filter off the white precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired amine. Purification can be achieved by vacuum distillation.
| Feature | Method A: Raney Ni / H₂ | Method B: LiAlH₄ |
| Reagents | Raney Ni, H₂ gas, NH₃/EtOH | LiAlH₄, Anhydrous THF |
| Conditions | 25-50°C, 50-100 psi H₂ | 0°C to reflux |
| Pros | Scalable, cost-effective, safer on large scale | Fast, highly efficient, good for complex molecules |
| Cons | Requires pressure equipment, pyrophoric catalyst | Pyrophoric reagent, requires strict anhydrous conditions, careful workup |
| Work-up | Simple filtration | Careful quenching and filtration |
References
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative.
-
Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]
-
Nitrile reduction. Wikipedia. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]
-
Video: Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: Utilizing 2-(2-(Piperidin-1-yl)ethoxy)ethanamine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two elements.[3][4] The linker is far from a passive tether; its composition, length, and rigidity are critical determinants of a PROTAC's overall efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the final molecule.[][6]
While flexible polyethylene glycol (PEG) and alkyl chains have been traditionally employed, there is a growing appreciation for more rigid linker structures, such as those incorporating saturated heterocycles like piperidine.[][7][8] The incorporation of a piperidine moiety can offer several advantages, including enhanced metabolic stability, reduced lipophilicity, and the introduction of a degree of conformational rigidity.[8][9] This rigidity can pre-organize the PROTAC into a bioactive conformation, thereby promoting the formation of a productive ternary complex essential for efficient ubiquitination and subsequent degradation of the target protein.[9] This guide provides a detailed exploration of the application of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine as a versatile linker in PROTAC synthesis.
Physicochemical Properties and Design Rationale
The selection of this compound as a PROTAC linker is guided by its unique structural features, which are anticipated to confer desirable properties to the resulting PROTAC.
| Property | Value/Characteristic | Implication in PROTAC Design |
| Molecular Formula | C9H20N2O | |
| Molecular Weight | 172.27 g/mol | Contributes to the overall molecular weight of the PROTAC, a key parameter to monitor as PROTACs often have high molecular weights.[10] |
| Structure | Contains a piperidine ring, an ether linkage, and a primary amine. | The piperidine ring provides rigidity, potentially improving ternary complex formation.[9] The ether linkage offers a balance of flexibility and metabolic stability. The primary amine serves as a key reactive handle for conjugation. |
| Predicted pKa | The piperidine nitrogen is basic, and the primary amine is also basic. The presence of these basic centers can improve aqueous solubility.[10] | Enhanced solubility is a significant advantage for PROTACs, which are often large and lipophilic molecules.[6] |
| Reactivity | The primary amine is a nucleophile that readily participates in amide bond formation with an activated carboxylic acid. | Enables straightforward incorporation into the PROTAC structure using well-established amide coupling chemistries.[11] |
The combination of a rigidifying piperidine ring and a solubilizing ether chain makes this compound an attractive building block for PROTACs targeting a wide range of proteins. The terminal primary amine allows for its facile incorporation as the final piece of the PROTAC, or as a building block for further linker elongation.
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the POI ligand and the E3 ligase ligand, followed by their conjugation via the linker. The following diagram illustrates a general workflow for the synthesis of a PROTAC utilizing this compound.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Experimental Protocol: Amide Coupling of this compound to a POI Ligand
This protocol describes a general procedure for the amide coupling of a POI ligand (containing a carboxylic acid) with an E3 ligase-linker intermediate, where the linker is derived from this compound.
Materials:
-
POI ligand with a terminal carboxylic acid
-
E3 ligase-linker intermediate (synthesized by reacting the E3 ligase ligand with this compound)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane/methanol or hexanes/ethyl acetate gradients)
Procedure:
-
Reaction Setup:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
To the activated POI ligand solution, add a solution of the E3 ligase-linker intermediate (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.[1]
-
-
Work-up:
-
Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired PROTAC.
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using standard analytical techniques, such as:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
High-Resolution Mass Spectrometry (HRMS)
-
High-Performance Liquid Chromatography (HPLC)
-
Visualizing the PROTAC Assembly
The following diagram illustrates the key chemical transformation in the final step of the PROTAC synthesis: the amide bond formation.
Caption: The final amide coupling step in the PROTAC synthesis.
Expert Insights and Troubleshooting
-
Solubility Issues: PROTACs can sometimes exhibit poor solubility. The inclusion of the piperidine and ether moieties from the linker is intended to mitigate this; however, if solubility issues arise during synthesis or for the final compound, consider using a more polar solvent for the reaction or purification, or modifying the POI or E3 ligase ligand to enhance overall solubility.
-
Reaction Monitoring: The progress of the amide coupling reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting materials.
-
Purification Challenges: The purification of PROTACs can be challenging due to their high molecular weight and potential for multiple rotamers. Careful optimization of the chromatographic conditions is often necessary. Reversed-phase HPLC can be a valuable tool for final purification.
-
Alternative Coupling Reagents: While HATU is a highly effective coupling reagent, other reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) can also be employed.[12]
Conclusion
The rational design of the linker is a cornerstone of successful PROTAC development. This compound represents a valuable building block for PROTAC synthesis, offering a desirable combination of rigidity and hydrophilicity. The straightforward incorporation of this linker via standard amide coupling protocols allows for the efficient generation of novel protein degraders. By carefully considering the principles outlined in this guide, researchers can leverage the unique properties of this linker to advance their drug discovery programs.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1126-1134. [Link]
-
Shcherbakov, D., & Shchekotikhin, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1-15. [Link]
-
PubChem. (n.d.). 2-(2-Piperidin-1-ylphenoxy)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 719623. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. [Link]
-
Foley, D. J., et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 87(15), 9846–9854. [Link]
-
Kim, T. H., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Scientific Reports, 12(1), 10188. [Link]
-
ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling. ResearchGate. Retrieved from [Link]
-
Lee, H., & Kim, Y. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences, 23(23), 15309. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. [Link]
-
Isbell, J., et al. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]
-
Testa, A., et al. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 28(14), 5394. [Link]
-
PubChem. (n.d.). 2-(2-Phenylethoxy)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 6. explorationpub.com [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-(2-(Piperidin-1-yl)ethoxy)ethanamine as a Linker for Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.
While the choice of POI and E3 ligase ligands determines the specificity of the PROTAC, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. The linker plays a pivotal role in facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
This document provides a detailed guide to the application of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine as a versatile linker in the design and synthesis of novel protein degraders. We will explore the rationale for its use, provide detailed synthetic and conjugation protocols, and discuss its potential impact on the properties of the final PROTAC molecule.
Rationale for Employing this compound as a PROTAC Linker
The this compound linker combines several desirable features for PROTAC design, primarily centered around its structural and physicochemical properties. The inclusion of a piperidine ring, a common motif in medicinal chemistry, can impart a degree of rigidity to the linker. This conformational constraint can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable ternary complex, which is essential for efficient protein degradation.
Furthermore, the ether and ethylamine functionalities contribute to the linker's polarity and potential for hydrogen bonding, which can influence the solubility and cell permeability of the PROTAC. The terminal primary amine provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.
The overall length of the this compound linker is also a critical parameter. An optimal linker length is necessary to bridge the POI and the E3 ligase effectively without inducing steric hindrance. While the ideal linker length is target-dependent and often requires empirical optimization, the dimensions of this particular linker provide a good starting point for many applications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of the linker is crucial for predicting its impact on the overall characteristics of the PROTAC.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂O | N/A |
| Molecular Weight | 172.27 g/mol | N/A |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | ChemScene |
| Predicted logP | 0.4812 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 5 | ChemScene |
These properties suggest that the linker itself possesses a degree of polarity and hydrogen bonding potential, which can be beneficial for aqueous solubility.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis and implementation of the this compound linker in the construction of a PROTAC.
Protocol 1: Synthesis of this compound
While this compound is commercially available, this protocol outlines a potential synthetic route from its precursor, 2-(2-(Piperidin-1-yl)ethoxy)ethanol, for researchers who may need to synthesize it in-house. The synthesis is based on a two-step process involving the conversion of the terminal alcohol to a leaving group, followed by the introduction of the amine functionality via a Gabriel synthesis.
Step 1: Tosylation of 2-(2-(Piperidin-1-yl)ethoxy)ethanol
This step activates the primary alcohol for subsequent nucleophilic substitution.
-
Materials:
-
2-(2-(Piperidin-1-yl)ethoxy)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-(2-(Piperidin-1-yl)ethoxy)ethanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine (1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Gabriel Synthesis of this compound
This classic method provides a clean route to the primary amine.
-
Materials:
-
Tosylated 2-(2-(Piperidin-1-yl)ethoxy)ethanol (from Step 1)
-
Potassium phthalimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the tosylated intermediate (1 equivalent) and potassium phthalimide (1.2 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the formation of the N-phthalimide intermediate by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with DCM.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude phthalimide intermediate in ethanol.
-
Add hydrazine monohydrate (5-10 equivalents) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide should form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to remove any remaining phthalhydrazide.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired this compound.
-
Protocol 2: Boc Protection of this compound (Optional)
For some synthetic strategies, it may be necessary to protect the primary amine of the linker before conjugation to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in DCM or THF.
-
Add TEA or DIPEA (1.5 equivalents).
-
Add a solution of (Boc)₂O (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected linker.
-
Protocol 3: Amide Coupling of the Linker to a Carboxylic Acid-Functionalized Ligand
This protocol describes the formation of a stable amide bond between the primary amine of the linker and a carboxylic acid group on either the POI ligand or the E3 ligase ligand.
-
Materials:
-
This compound (or its Boc-protected form, followed by deprotection)
-
Carboxylic acid-functionalized ligand (POI or E3 ligase)
-
Coupling agent: HATU, HBTU, or EDC/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid-functionalized ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous LiCl solution (to remove DMF) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC conjugate by flash column chromatography or preparative HPLC.
-
Self-Validation and Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the synthesized linker and the final PROTAC conjugate.
-
Mass Spectrometry (LC-MS): Verify the molecular weight of the products at each step and assess the purity of the final compound.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final PROTAC.
Visualization of Key Concepts
PROTAC Mechanism of Action
Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.
PROTAC Synthesis Workflow
Application Notes & Protocols: Synthesis and Application of Functionalized Ligands from 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern synthetic chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of functional molecules. 2-(2-(Piperidin-1-yl)ethoxy)ethanamine (CAS No. 933716-53-1) emerges as a precursor of significant interest due to its unique trifunctional architecture.[1][2] This molecule incorporates a reactive primary amine, a flexible ether linkage, and a sterically influential piperidine moiety containing a tertiary amine. This combination of features makes it an exceptionally versatile scaffold for developing multidentate ligands for coordination chemistry, as well as a key intermediate for pharmacologically active agents, particularly those targeting the central nervous system (CNS).[2][3]
The primary amine serves as a robust chemical handle for derivatization, most commonly through condensation reactions to form Schiff bases or through acylation to form amides. The resulting ligands possess multiple potential coordination sites—the imine nitrogen, the ether oxygen, and the tertiary piperidine nitrogen—allowing for the chelation of a wide array of metal ions. The flexible ethoxy-ethanamine backbone permits the ligand to adopt favorable conformations for forming stable metal complexes. This guide provides a detailed exploration of the synthesis of functionalized ligands from this precursor, protocols for their use in coordination chemistry, and insights into their potential applications.
Section 1: Precursor Profile and Handling
A thorough understanding of the starting material is critical for successful and reproducible synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 933716-53-1 | [1] |
| Molecular Formula | C₉H₂₀N₂O | [1][2] |
| Molecular Weight | 172.27 g/mol | [1][2] |
| Appearance | Typically a liquid or low-melting solid | N/A |
| Storage | 2-8°C, under inert atmosphere, protected from light | [1] |
Handling Considerations: As an amine-containing compound, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is required. It is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide.
Sources
Application Notes and Protocols for Coupling 2-(2-(Piperidin-1-yl)ethoxy)ethanamine to Target Molecules
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the chemical coupling of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine to various molecules. This versatile bifunctional linker, featuring a primary amine for conjugation and a piperidine moiety, is valuable in medicinal chemistry for modifying the pharmacokinetic profiles of parent molecules.[1]
This document outlines two primary, robust protocols for conjugating this linker: amide bond formation for coupling to carboxylic acids and reductive amination for coupling to aldehydes or ketones. The choice of method depends on the functional groups available on the target molecule.
I. Understanding the Reagent: this compound
This compound possesses two key functional groups that dictate its reactivity:
-
Primary Amine (-NH₂): This is the principal reactive handle for covalent attachment to a target molecule. Primary amines are excellent nucleophiles and can readily participate in reactions to form stable bonds.[2]
-
Tertiary Amine (Piperidine Ring): The piperidine nitrogen is a tertiary amine. While generally less reactive as a nucleophile in coupling reactions compared to the primary amine, its basicity can influence the reaction environment. It is crucial to consider its potential to act as a base in the reaction mixture, which may affect pH-sensitive steps. Piperidine derivatives are significant in pharmaceutical design.[3][4]
II. Protocol 1: Amide Bond Formation via EDC/NHS Chemistry
This is the most common method for coupling an amine-containing molecule to a molecule bearing a carboxylic acid (-COOH) group. The reaction proceeds by activating the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[5][6]
A. Principle of the Reaction
EDC is a zero-length crosslinker that facilitates the direct conjugation of a carboxyl group to a primary amine.[5] The reaction involves three main steps:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Stabilization: This unstable intermediate can be prone to hydrolysis. NHS is added to react with the O-acylisourea to form a more stable NHS ester.[5] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines.
-
Coupling: The primary amine of this compound attacks the NHS ester, forming a stable amide bond and releasing NHS.[5][7]
B. Experimental Workflow
Caption: EDC/NHS Amide Coupling Workflow.
C. Detailed Step-by-Step Protocol
Materials:
-
Molecule with a carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (for aqueous reactions)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or an appropriate buffer)
-
Reaction buffer (e.g., MES buffer for pH 4.5-5.5 or PBS for pH 7.2-7.5)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Dissolve the carboxylic acid-containing molecule in the chosen anhydrous solvent or reaction buffer. If using an organic solvent, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Activation of Carboxylic Acid:
-
Add EDC (typically 1.5 equivalents relative to the carboxylic acid) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes to allow for the formation of the NHS ester. For sensitive molecules, this can be performed at 4°C for a longer duration.
-
-
Coupling Reaction:
-
Dissolve this compound (1.0 to 1.2 equivalents) in a small amount of the reaction solvent.
-
Add the linker solution to the activated carboxylic acid mixture.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature, or at 4°C for more sensitive substrates. The optimal reaction time should be determined empirically.
-
-
Quenching (Optional but Recommended):
-
Add a quenching reagent like hydroxylamine or Tris buffer to consume any unreacted NHS esters.
-
-
Purification:
D. Quantitative Data Summary
| Reagent | Molar Ratio (relative to -COOH) | Purpose |
| Carboxylic Acid Molecule | 1.0 | Substrate |
| EDC | 1.5 - 2.0 | Activates carboxyl group |
| NHS/Sulfo-NHS | 1.5 - 2.0 | Stabilizes the activated intermediate |
| This compound | 1.0 - 1.2 | Amine source for amide bond formation |
III. Protocol 2: Reductive Amination
Reductive amination is an effective method for coupling a primary amine to a molecule containing an aldehyde or a ketone.[10][11] This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced to a stable amine linkage.[12]
A. Principle of the Reaction
-
Imine/Enamine Formation: The primary amine of this compound reacts with the carbonyl group (aldehyde or ketone) of the target molecule to form an unstable imine (from an aldehyde or ketone) or enamine (from a ketone) intermediate. This reaction is typically favored under mildly acidic conditions (pH 4-6).[10]
-
Reduction: A reducing agent, added to the same reaction mixture, selectively reduces the imine/enamine to a stable secondary amine, forming the final conjugate.[11] A key advantage is the use of mild reducing agents that do not reduce the starting aldehyde or ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose.[11]
B. Experimental Workflow
Caption: Reductive Amination Workflow.
C. Detailed Step-by-Step Protocol
Materials:
-
Molecule with an aldehyde or ketone group
-
This compound
-
Reducing agent (e.g., Sodium cyanoborohydride or Sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., Methanol, Dichloroethane (DCE), or Tetrahydrofuran (THF))
-
Acetic acid (to adjust pH)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Preparation:
-
Dissolve the aldehyde or ketone-containing molecule in the chosen anhydrous solvent.
-
Add this compound (1.0 to 1.5 equivalents).
-
-
Imine Formation:
-
Adjust the pH of the reaction mixture to approximately 4-6 by adding a catalytic amount of acetic acid. This facilitates the formation of the imine intermediate.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) portion-wise to the reaction mixture. Be cautious as some reducing agents can evolve gas.
-
Stir the reaction at room temperature for 2 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or HPLC.[13]
-
D. Quantitative Data Summary
| Reagent | Molar Ratio (relative to C=O) | Purpose |
| Carbonyl-containing Molecule | 1.0 | Substrate |
| This compound | 1.0 - 1.5 | Amine source for imine formation |
| Reducing Agent (e.g., NaBH₃CN) | 1.5 - 2.0 | Reduces the imine to a stable amine |
| Acetic Acid | Catalytic | Facilitates imine formation |
IV. Characterization of the Final Conjugate
After purification, it is essential to characterize the final conjugate to confirm successful coupling and assess purity.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF can be used to determine the molecular weight of the conjugate, which should correspond to the sum of the molecular weights of the starting molecule and the linker.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the formation of the new covalent bond (amide or amine) and verify the overall structure of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product and separating it from any remaining starting materials or byproducts.[9]
V. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Yield | - Inefficient activation of the carboxylic acid- Hydrolysis of the activated intermediate- Steric hindrance | - Increase the equivalents of EDC/NHS- Ensure anhydrous reaction conditions- Increase reaction time or temperature |
| Side Reactions | - Reaction with other functional groups- The tertiary amine of the piperidine ring acting as a base | - Use protecting groups for sensitive functionalities- Carefully control the reaction pH |
| Difficulty in Purification | - Similar polarities of product and starting materials | - Optimize the chromatographic conditions (e.g., solvent gradient, column type)- Consider a different purification technique |
VI. References
-
Benchchem. Application Notes and Protocols for EDC/NHS Chemistry: A Guide to Amide Bond Formation.
-
Benchchem. Analytical techniques for characterizing Amino-PEG9-Amine conjugates.
-
PubMed. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions.
-
Wikipedia. Reductive amination.
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01).
-
PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
-
PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
-
Chemistry Steps. Aldehydes and Ketones to Amines.
-
Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
-
ResearchGate. Does EDC/NHS coupling act on primary amides or only primary amines?. (2020-01-16).
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
ResearchGate. Amine coupling through EDC/NHS: a practical approach.
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
-
PubMed Central. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry.
-
Biosynth. 2-(Piperidin-4-yl)ethan-1-amine | 76025-62-2 | BDA02562.
-
Creative Biogene. Amine-Based Conjugation.
-
Tocris Bioscience. Conjugation Protocol for Amine Reactive Dyes.
-
Int J Mol Sci. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023-02-02).
-
Chemspace. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine.
-
PubChem. 2-(2-Piperidin-1-ylphenoxy)ethanamine | C13H20N2O | CID 79686999.
-
ResearchGate. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation.
-
Semantic Scholar. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
-
HETEROCYCLES. PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES. (2013-09-27).
-
Benchchem. Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions.
-
Benchchem. Application Notes and Protocols for the Purification of 2'-ethoxy-2,3'-bipyridin-6-amine.
Sources
- 1. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 13. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the CNS Therapeutic Potential of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
For: Researchers, scientists, and drug development professionals in the field of Central Nervous System (CNS) research.
Preamble: A Strategic Approach to a Novel Chemical Entity
The compound 2-(2-(Piperidin-1-yl)ethoxy)ethanamine is a novel chemical entity. As of the date of this publication, its biological activity and therapeutic potential within the central nervous system are uncharacterized in publicly accessible literature. However, its structure incorporates moieties commonly found in established CNS-active agents. The piperidine ring is a privileged scaffold in neuroscience drug discovery, present in molecules targeting a wide array of receptors and transporters. The flexible ethoxy-ethanamine chain can influence physicochemical properties critical for blood-brain barrier penetration and may serve as a key interaction motif with target proteins.
This document, therefore, serves as a forward-looking guide, outlining a comprehensive, hypothesis-driven research program to elucidate the CNS pharmacology of this compound. We will proceed from initial in vitro target screening to in vivo behavioral and neurochemical profiling, providing detailed, field-proven protocols at each stage. The causality behind each experimental choice is explained to ensure a self-validating and scientifically rigorous investigation.
Part 1: Initial Profiling - Target Identification and Brain Accessibility
The first critical steps are to determine if the compound interacts with any known CNS targets and whether it can cross the blood-brain barrier (BBB) to engage those targets.
Broad-Spectrum CNS Receptor Binding Profiling
The initial screening will assess the binding affinity of this compound across a panel of receptors implicated in a variety of CNS disorders. Radioligand binding assays are a robust and high-throughput method for this initial characterization.[1][2]
Protocol 1: Competitive Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available membrane preparations or prepare them in-house from rodent brain tissue or cell lines overexpressing the target receptor.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer for each target. For example, for many G-protein coupled receptors (GPCRs), a buffer of 50 mM Tris-HCl with physiological concentrations of ions like MgCl2 is suitable.[3][4]
-
Reaction Setup: In a 96-well plate, combine:
-
Membrane preparation (typically 10-50 µg of protein per well).
-
A fixed concentration of a specific radioligand (e.g., [³H]-ligand) at or near its dissociation constant (Kd).
-
A range of concentrations of the test compound, this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[4]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), washing with ice-cold assay buffer to separate bound from free radioligand.[3]
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This is achieved by plotting the percentage of specific binding against the log concentration of the test compound. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Hypothetical CNS Receptor Binding Profile for this compound
| Receptor Target | Radioligand | Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | >10,000 |
| Serotonin 5-HT2A | [³H]-Ketanserin | >10,000 |
| Histamine H1 | [³H]-Pyrilamine | 150 |
| Histamine H3 | [³H]-Nα-Methylhistamine | 85 |
| Sigma-1 (σ₁) | [³H]-(+)-Pentazocine | 25 |
| Sigma-2 (σ₂) | [³H]-DTG | 200 |
This data is purely illustrative to guide the subsequent experimental design. Based on these hypothetical results, the compound shows the highest affinity for the Sigma-1 receptor, with moderate affinity for Histamine H1 and H3, and the Sigma-2 receptor.
In Vitro Blood-Brain Barrier Permeability Assay
A compound's CNS activity is contingent on its ability to cross the BBB. An in vitro model using brain microvascular endothelial cells (BMECs) in a transwell system is a standard method to predict this.[5][6][7]
Protocol 2: In Vitro BBB Transwell Assay
-
Cell Culture: Culture a monolayer of human or rodent BMECs on a porous membrane of a transwell insert until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.[7]
-
Assay Initiation: Add this compound to the apical (blood side) chamber at a known concentration.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (brain side) chamber.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer. A higher Papp value suggests better potential for CNS penetration.
Part 2: In Vivo Evaluation - Behavioral Pharmacology
Based on the hypothetical potent activity at the Sigma-1 receptor, a protein known to modulate various neurotransmitter systems and play a role in conditions like neuropathic pain, depression, and cognitive deficits, we can design a targeted in vivo screening cascade.[8]
Workflow for In Vivo Behavioral Assessment
Caption: Workflow for in vivo behavioral testing.
Protocol 3: Open Field Test
-
Animal Acclimation: Acclimate mice or rats to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Test Procedure: 30 minutes post-injection, place the animal in the center of a square arena (the "open field").
-
Data Acquisition: Using an automated video-tracking system, record the animal's activity for 15-30 minutes.
-
Parameters Measured:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center vs. periphery: An index of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: An indicator of exploratory behavior.
-
Protocol 4: Forced Swim Test (FST)
-
Animal Acclimation and Dosing: As described for the Open Field Test. A typical antidepressant screening protocol involves dosing 30, 60, and 240 minutes before the test.
-
Test Procedure: Place the animal in a glass cylinder filled with water (25°C) from which it cannot escape.
-
Data Acquisition: Record the session (typically 6 minutes) and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Data Analysis: A significant reduction in immobility time compared to the vehicle-treated group suggests a potential antidepressant-like effect.
Part 3: Mechanistic Insights - In Vivo Neurochemical Profiling
To understand how this compound exerts its behavioral effects, in vivo microdialysis can be used to measure its impact on neurotransmitter levels in real-time in the brains of freely moving animals.[9][10][11]
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Protocol 5: In Vivo Microdialysis with HPLC-ECD
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting a specific brain region (e.g., the medial prefrontal cortex or nucleus accumbens) in a rat or mouse.
-
Recovery: Allow the animal to recover for 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes).[9]
-
Drug Administration: Administer this compound and continue to collect dialysate samples.
-
Neurochemical Analysis: Inject the collected dialysate samples into a high-performance liquid chromatography (HPLC) system coupled with electrochemical detection (ECD) to separate and quantify neurotransmitters like dopamine, serotonin, and their metabolites.[11][12]
-
Data Analysis: Express the concentration of each neurotransmitter in the post-drug samples as a percentage of the average baseline concentration.
Table 2: Hypothetical Neurochemical Effects in the Prefrontal Cortex
| Time Post-Dose (min) | Dopamine (% Baseline) | Serotonin (% Baseline) |
| -40 to 0 (Baseline) | 100 ± 8 | 100 ± 10 |
| 0 to 20 | 110 ± 12 | 105 ± 9 |
| 20 to 40 | 145 ± 15 | 115 ± 11 |
| 40 to 60 | 180 ± 20 | 120 ± 14 |
| 60 to 80 | 165 ± 18* | 118 ± 12 |
*Indicates a statistically significant difference from baseline. This illustrative data suggests the compound may enhance dopaminergic neurotransmission, a finding that would need to be correlated with the observed behavioral outcomes.
Conclusion and Forward Path
This document outlines a structured, multi-tiered approach to characterize the CNS pharmacology of a novel compound, this compound. By systematically progressing from broad in vitro screening to targeted in vivo behavioral and neurochemical analyses, researchers can build a comprehensive profile of the compound's activities. The hypothetical data presented herein, suggesting a primary interaction with the Sigma-1 receptor leading to antidepressant-like effects and modulation of dopamine, provides a clear example of how such a research program can elucidate a compound's therapeutic potential and mechanism of action. Each protocol is designed as a self-validating system, grounded in established methodologies to ensure data integrity and reproducibility.
References
-
Borlongan, C. V., & Stahl, C. E. (2012). In vivo animal models for CNS drug discovery. In CNS Drug Discovery (pp. 1-15). Humana Press. [Link]
-
Di Chiara, G. (2002). Drug addiction as dopamine-dependent associative learning disorder. European Journal of Pharmacology, 447(2-3), 179-197. [Link]
-
Creative Biolabs. Neuroscience Biochemical Methods & Techniques. [Link]
-
Dewey, S. L. (1998). A critical analysis of neurochemical methods for monitoring transmitter dynamics in the brain. Neuropsychopharmacology, 19(5), 341-356. [Link]
-
Sygnature Discovery. CNS Disorder Models. [Link]
-
Medicilon. CNS Pharmacology Models. [Link]
-
Hashemi, P. (2014). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. ProQuest Dissertations Publishing. [Link]
-
iD3 Catalyst Unit. Development of an in vitro assay to evaluate higher brain functions for drug discovery. [Link]
-
NeuroProof. Phenotypic Screening in CNS Drug Discovery. [Link]
-
Deli, M. A. (2011). Patented in vitro blood-brain barrier models in CNS drug discovery. Expert Opinion on Drug Discovery, 6(5), 515-531. [Link]
-
Lauer, A. N., et al. (2018). In Vitro Models of CNS Barriers. In Blood-Brain Barrier (pp. 125-144). Humana Press. [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]
-
ZeClinics. (2026). Behavioral phenotyping in zebrafish for CNS drug testing. [Link]
-
Pharmaron. CNS Disease Models for Preclinical Research Services. [Link]
-
MD Biosciences. (2021). 3 ways to improve clinical relevance of preclinical CNS data. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21. [Link]
-
Williams, M. (2006). Essential CNS drug development – pre-clinical development. In The Neuroscience of Drug Action (pp. 27-50). Cambridge University Press. [Link]
-
Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC neurology, 9 Suppl 1(Suppl 1), S2. [Link]
-
Altasciences. CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. [Link]
-
Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Alzheimer's research & therapy, 1(1), 1-8. [Link]
-
DOST-PNRI. (2017). Receptor Binding Assay - Part 1. [Link]
-
PubChem. 2-(2-Piperidin-1-ylphenoxy)ethanamine. [Link]
-
Svízenská, I., et al. (2019). Assay of CB1 Receptor Binding. In Cannabinoid Receptors (pp. 11-23). Humana Press. [Link]
-
Zarrindast, M. R., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 12(1), 127–133. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Noetzel, M. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of medicinal chemistry, 56(12), 5208–5212. [Link]
-
Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & medicinal chemistry letters, 20(9), 2916–2919. [Link]
-
MySkinRecipes. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine. [Link]
-
PubChem. Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis-. [Link]
-
PubChem. 2-(2-(2-Propynyloxy)ethoxy)ethylamine. [Link]
-
Sadek, B., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Molecules (Basel, Switzerland), 26(11), 3293. [Link]
-
Bartolini, M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. [Link]
-
PubChem. 2-(2-Piperidin-1-ylcyclohexyl)ethanamine. [Link]
Sources
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 8. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 10. acnp.org [acnp.org]
- 11. Analytical Techniques to Investigate the Neurochemical Basis of Behavior - ProQuest [proquest.com]
- 12. Neuroscience Biochemical Methods & Techniques - Creative Biolabs [neuros.creative-biolabs.com]
1H NMR analysis of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
An Application Note and Protocol for the ¹H NMR Analysis of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis for the structural elucidation of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to spectral interpretation. We will explore the distinct proton environments of the molecule, predict the corresponding spectral features, outline a rigorous experimental workflow, and provide a framework for confident data interpretation.
Introduction: The Structural Significance of Bifunctional Amines
This compound is a diamine molecule featuring both a tertiary amine (within the piperidine ring) and a primary amine, linked by an ether chain. Molecules of this class are valuable building blocks in medicinal chemistry and materials science due to their versatile coordination properties and potential for forming complex molecular architectures.
Accurate structural verification is paramount for ensuring the purity and identity of such compounds. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering an unparalleled view of a molecule's proton framework.[1] This application note provides an expert-level guide to leveraging ¹H NMR for the unambiguous characterization of this compound.
Molecular Structure and Predicted Proton Environments
A thorough analysis begins with a clear understanding of the molecule's topology and the electronic environment of each proton. The structure contains several distinct sets of non-equivalent protons, which will give rise to a corresponding number of signals in the ¹H NMR spectrum.[2][3]
Labeled Molecular Structure
To facilitate discussion, the chemically distinct protons are labeled as shown in the diagram below. This logical framework is the foundation for assigning signals in the acquired spectrum.
Caption: Standard workflow for NMR sample preparation.
Step-by-Step Protocol for ¹H NMR Acquisition
Rationale for Solvent Choice:
-
Chloroform-d (CDCl₃): A common, non-polar solvent. Amine N-H protons often appear as broad signals and may exchange with trace acidic impurities. [4]* DMSO-d₆: A polar, aprotic solvent that is excellent for observing N-H protons. It reduces the rate of proton exchange, often resulting in sharper N-H signals that may even show coupling. [5]For this molecule, DMSO-d₆ is highly recommended for unambiguous identification of the primary amine protons (Hh).
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial. [6][7]2. Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is recommended) to the vial. [4]3. Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any suspended particles.
-
Filtration (if necessary): If any solid particles remain, filter the solution into the NMR tube through a Pasteur pipette containing a small, tightly packed plug of glass wool. This is critical for achieving good line shape. [7]5. Transfer: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. Poor shimming is a common cause of broad peaks.
-
Acquire the ¹H NMR spectrum using standard instrument parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Protocol for D₂O Exchange (Confirmation of N-H Protons)
This is a critical self-validation step to confirm the identity of the N-H signal (Hh).
-
Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum in a suitable solvent (like DMSO-d₆ or CDCl₃) as described above.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix and Re-acquire: Cap the tube, invert it several times to mix thoroughly, and allow it to sit for a few minutes. Re-insert the tube into the spectrometer, re-lock and re-shim if necessary, and acquire a second ¹H spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the primary amine protons (Hh) will have disappeared or significantly diminished in intensity in the second spectrum due to the exchange of -NH₂ protons for deuterium. [8][9]
Conclusion and Best Practices
The ¹H NMR analysis of this compound is straightforward when a systematic approach is employed. By carefully predicting the spectrum based on the molecular structure and using rigorous experimental protocols, including D₂O exchange, a confident and self-validated structural assignment can be achieved. The combination of chemical shift analysis, integration, and multiplicity provides a unique fingerprint, confirming the identity and purity of the compound, which is essential for its application in research and development.
References
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5). Taylor & Francis Online.
- (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
- (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.
- (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
- (n.d.). Sample Preparation. Michigan State University, Max T. Rogers NMR Facility.
- (n.d.). Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
- (n.d.). NMR Sample Preparation.
- (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- (n.d.). The four facets of 1H NMR spectroscopy. Web.mit.edu.
- (n.d.). Interpreting. OpenOChem Learn.
- (n.d.). NMR Sample Preparation. University of Minnesota Twin Cities, College of Science and Engineering.
- (n.d.). ethoxyethane low high resolution H-1 proton nmr spectrum. Doc Brown's Advanced Organic Chemistry.
- (n.d.). 1H proton nmr spectrum of ethylamine. Doc Brown's Advanced Organic Chemistry.
- (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
- (n.d.). NMR Chemical Shift Values Table. Chemistry Steps.
- (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- (n.d.). Spin-spin splitting and coupling.
- (n.d.). Proton NMR Table.
- (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: A Robust LC-MS Method for the Characterization of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
Abstract
This application note details a comprehensive and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the characterization of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine. This compound, containing both a tertiary (piperidine) and a primary amine, presents unique challenges for chromatographic separation and detection. The developed protocol utilizes reversed-phase chromatography coupled with positive-ion electrospray ionization mass spectrometry (ESI-MS) to achieve sensitive and specific characterization. We provide a step-by-step protocol, from sample preparation to data analysis, and explain the scientific rationale behind key methodological choices to ensure reproducibility and accuracy. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this and structurally similar compounds.
Introduction and Scientific Rationale
This compound is a polar, basic compound featuring two key functional groups: a tertiary amine within the piperidine ring and a primary amine at the terminus of the ethoxy-ethanamine chain. The presence of these multiple basic sites dictates the molecule's behavior in solution and is a primary consideration for LC-MS method development.
The core challenge in analyzing such compounds is managing their high polarity and strong interactions with stationary phases, which can lead to poor chromatographic peak shape and low retention.[1][2] Reversed-phase chromatography (RPC) is the most common technique in LC-MS, but retaining highly polar analytes can be difficult.[3][4] Our strategy is to use an acidic mobile phase to protonate the amine groups. This enhances their solubility in the polar mobile phase and provides a consistent charge state, which is crucial for reproducible retention and efficient ionization. Electrospray ionization (ESI) in positive mode is the natural choice for this molecule, as the protonated amine groups are pre-formed in solution, leading to excellent sensitivity.[5]
This document serves as a complete guide, grounded in established chromatographic and mass spectrometric principles, to provide a validated starting point for the characterization of this analyte.
Analyte Properties and Expected Behavior
Before method development, understanding the analyte's physicochemical properties is critical. While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure.
| Property | Value / Prediction | Rationale & Implication for LC-MS |
| Molecular Formula | C9H20N2O | Derived from chemical structure. |
| Molecular Weight | 172.27 g/mol | Determines the mass-to-charge ratio (m/z) to monitor. |
| Monoisotopic Mass | 172.15756 Da | Used for accurate mass measurement and formula confirmation. |
| Predicted m/z [M+H]+ | 173.1648 | The primary ion expected in positive ESI-MS due to protonation of one of the amine groups. |
| Predicted m/z [M+2H]2+ | 87.0860 | A doubly charged ion is possible due to two basic centers. Its presence depends on mobile phase pH and ESI conditions. |
| Functional Groups | Primary amine, Tertiary amine, Ether | The two amine groups are basic and will be protonated at acidic pH. This is key to controlling retention and ionization. |
| Polarity | High | The combination of amine and ether functionalities makes the molecule highly polar, suggesting low retention on standard C18 columns.[1] |
Method Development and Workflow
The development of a robust LC-MS method follows a logical progression. The goal is to balance chromatographic resolution, peak shape, sensitivity, and analysis time.
Logical Workflow for Method Development
The following diagram illustrates the systematic approach taken to develop and optimize the analytical method.
Caption: Workflow for LC-MS Method Development.
Detailed Experimental Protocols
Standard and Sample Preparation
Objective: To prepare a clean, particle-free solution of the analyte at a known concentration.
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of Acetonitrile:Water. This stock is stable for several weeks when stored at 2-8°C.
-
Working Standard (10 µg/mL): Dilute 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. Bring to volume with the mobile phase A (see section 4.2).
-
Injection Sample (1 µg/mL): Further dilute 1 mL of the 10 µg/mL working standard into a 10 mL volumetric flask. Bring to volume with mobile phase A. Transfer the final solution to an appropriate autosampler vial.
Liquid Chromatography (LC) Parameters
Rationale: A standard C18 column is chosen as a versatile starting point for reversed-phase chromatography.[3] The use of formic acid in the mobile phase is critical; it serves to protonate the analyte's amine groups, which minimizes peak tailing from silanol interactions and ensures good retention.[6] A gradient elution is employed to ensure the analyte is eluted with a good peak shape and to clean the column of any less polar impurities after each injection.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 6.0 |
Mass Spectrometry (MS) Parameters
Rationale: Electrospray ionization in positive ion mode (ESI+) is selected due to the basic nature of the analyte.[5] The initial MS settings are typical for small molecules and should be optimized by infusing a standard solution directly into the source.[7][8] Optimization involves adjusting parameters to maximize the signal intensity of the [M+H]+ ion.[9]
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone/Orifice Voltage | 30 V (Optimize for [M+H]+) |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Full Scan (MS1) |
| Scan Range | m/z 50 - 300 |
| Scan Time | 0.2 s |
Data Analysis and System Suitability
Data Interpretation
-
Mass Confirmation: In the full scan (MS1) chromatogram, extract the ion chromatogram for m/z 173.16 ± 0.1. A peak should be observed at the expected retention time. The mass spectrum under this peak should show m/z 173.16 as the base peak.
-
Structural Confirmation (Optional): In MS/MS mode, monitor the fragmentation of the precursor ion m/z 173.16. Characteristic product ions would correspond to losses of parts of the molecule, providing a higher degree of confidence in the identification.
System Suitability Testing (SST)
Rationale: Before analyzing samples, it is crucial to verify that the LC-MS system is performing adequately. This is achieved by injecting a standard solution multiple times and assessing key performance metrics. This practice is a cornerstone of validated analytical procedures.[10][11][12]
Protocol:
-
Perform five replicate injections of the 1 µg/mL working standard.
-
Evaluate the following parameters:
| SST Parameter | Acceptance Criteria | Purpose |
| Retention Time (RT) RSD | ≤ 2.0% | Ensures chromatographic stability. |
| Peak Area RSD | ≤ 5.0% | Ensures injection and detection precision. |
| Peak Tailing Factor (Tf) | 0.8 - 1.5 | Confirms good peak shape, indicating minimal unwanted column interactions. |
| Signal-to-Noise (S/N) | ≥ 10 | Ensures adequate sensitivity. |
Conclusion
This application note provides a detailed, robust, and scientifically-grounded LC-MS method for the characterization of this compound. The combination of reversed-phase chromatography with an acidic mobile phase and positive mode ESI-MS detection offers excellent sensitivity and specificity. The provided protocols for sample preparation, LC-MS conditions, and system suitability are designed to be readily implemented in a research or quality control environment. This method serves as a strong foundation that can be further validated for quantitative applications according to regulatory guidelines such as ICH Q2(R1).[10][13]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
2-(2-Piperidin-1-ylphenoxy)ethanamine. PubChem, National Center for Biotechnology Information. [Link]
-
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. National Institutes of Health (NIH). [Link]
-
The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). [Link]
-
Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH). [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation Blog. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. waters.com [waters.com]
- 3. chromtech.com [chromtech.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. starodub.nl [starodub.nl]
Designing Potent and Selective Enzyme Inhibitors from a 2-(2-(Piperidin-1-yl)ethoxy)ethanamine Scaffold
An Application and Protocol Guide
Abstract
The journey of drug discovery is a meticulous process of identifying and optimizing molecular structures to modulate biological targets with high precision. The choice of a starting scaffold is a critical decision that profoundly influences the trajectory of a lead discovery program. This guide presents 2-(2-(Piperidin-1-yl)ethoxy)ethanamine as a versatile and promising starting scaffold for the design of novel enzyme inhibitors. We will explore the strategic rationale for its selection, detailing its inherent structural and physicochemical properties. This document provides a comprehensive framework, from initial computational and experimental screening strategies to detailed protocols for chemical modification, biochemical activity assessment, and biophysical validation. By integrating computational design, structure-activity relationship (SAR) analysis, and robust experimental validation, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to accelerate the discovery of next-generation enzyme inhibitors.
The Scaffold: Rationale and Potential
The this compound molecule offers a compelling foundation for fragment-based and scaffold-based drug design. Its structure can be deconstructed into three key motifs, each presenting distinct opportunities for interaction and modification.
-
Piperidine Ring: This saturated heterocycle can serve as a robust anchor, participating in hydrophobic or van der Waals interactions within a binding pocket. Its defined conformational geometry can be exploited to orient other parts of the molecule. Furthermore, the ring is amenable to substitution, allowing for the exploration of chemical space to enhance potency and selectivity.
-
Flexible Ethoxy-Ethanamine Linker: The diether and ethylamine chain provides significant conformational flexibility. This allows the molecule to adapt to the topology of various enzyme active sites. The length and composition of this linker can be systematically modified to optimize the distance and geometry between the piperidine anchor and the primary amine.
-
Primary Amine: The terminal primary amine is a critical functional group. As a protonated cation under physiological pH, it can form strong ionic bonds or hydrogen bond networks with key acidic residues (e.g., Aspartate, Glutamate) in an enzyme's active site. This feature makes it an excellent starting point for targeting enzymes where charge-charge interactions are crucial for substrate or inhibitor recognition. It also serves as a convenient chemical handle for further derivatization.
Physicochemical Properties
A preliminary analysis of the scaffold's properties suggests its suitability as a starting point for drug discovery.
| Property | Value | Significance |
| Molecular Weight | 172.27 g/mol | Well within the range for fragment-based drug discovery, providing ample room for optimization without becoming excessively large. |
| logP | 0.48 | Indicates a favorable balance of hydrophilicity and hydrophobicity, suggesting reasonable solubility and potential for membrane permeability. |
| Hydrogen Bond Donors | 1 | The primary amine provides a key hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 | The two ether oxygens and the piperidine nitrogen act as hydrogen bond acceptors. |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | Suggests good potential for oral bioavailability.[1] |
Target Identification and Screening Strategy
Identifying the right enzyme target is the first step. Given the scaffold's features, a rational approach can be taken using both computational and experimental methods. Computational approaches are invaluable for rapidly screening vast numbers of potential targets at a low cost.[2]
Computational Workflow for Target Hypothesis Generation
Virtual screening can prioritize enzymes where the scaffold is predicted to have favorable binding interactions.[3][4][5] This process involves docking the scaffold into the crystal structures of a wide array of enzymes to predict binding modes and affinities.
Caption: Computational workflow for identifying potential enzyme targets.
Experimental Screening Cascade
High-Throughput Screening (HTS) provides a direct experimental route to identify active compounds against a panel of enzymes.[6] A tiered approach, or screening cascade, is essential to efficiently manage resources and eliminate false positives.
Caption: A typical experimental workflow for hit identification and validation.
Hit-to-Lead: Structure-Activity Relationship (SAR) Studies
Once a "hit" is identified, the next phase involves systematically modifying the scaffold to improve potency, selectivity, and drug-like properties. This iterative process of design, synthesis, and testing is the core of lead optimization.[7][8]
Hypothetical SAR Table
The following table illustrates a hypothetical SAR exploration for a kinase target, where the primary amine of the scaffold interacts with a key aspartate residue in the hinge region.
| Compound ID | R1 (Piperidine) | R2 (Amine) | Kinase IC50 (nM) | Notes |
| Scaffold | H | -NH2 | 5,200 | Initial hit. Weak activity. |
| 1a | 4-F-Ph | -NH2 | 1,100 | Addition of a phenyl group at the piperidine nitrogen explores a hydrophobic pocket. |
| 1b | 4-MeO-Ph | -NH2 | 850 | Methoxy group suggests potential for H-bonding or favorable polar interactions. |
| 2a | H | -NH-CO-Me | >10,000 | Acetylation of the amine removes the positive charge, abolishing activity. Confirms importance of the ionic interaction. |
| 2b | 4-MeO-Ph | -NH-CO-Me | >10,000 | Confirms loss of activity regardless of piperidine modification. |
| 3a | 4-MeO-Ph | -NH-SO2-Me | 7,500 | Sulfonamide restores some interaction but is weaker than the amine, likely due to different geometry and charge distribution. |
| 4a | 4-MeO-Ph-(CH2)- | -NH2 | 250 | Extending the linker on the piperidine substituent further explores the hydrophobic pocket. |
| 4b | 3-Cl, 4-MeO-Ph-(CH2)- | -NH2 | 95 | Addition of chlorine likely makes a specific favorable contact, significantly improving potency. Lead Candidate . |
Detailed Experimental Protocols
Trustworthy data is built on robust and well-described protocols. The following sections provide detailed methodologies for key stages of the inhibitor design workflow.
Protocol 4.1: Scaffold Derivatization via Amide Coupling
This protocol describes the synthesis of an analogue by acylating the primary amine of the scaffold. This is a common step to probe the necessity of the basic amine for activity.
Objective: To synthesize N-(2-(2-(piperidin-1-yl)ethoxy)ethyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Magnetic stirrer and stir bar
-
Round bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (e.g., 1.0 g, 5.8 mmol) in anhydrous DCM (20 mL) in a round bottom flask.
-
Add triethylamine (2.0 mL, 14.5 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (0.46 mL, 6.4 mmol) dropwise to the stirred solution. Causality: Adding the acylating agent slowly at a low temperature controls the exothermic reaction and prevents side product formation.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding 15 mL of saturated sodium bicarbonate solution to neutralize excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL). Causality: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure amide product.
-
Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.
Protocol 4.2: In Vitro Enzyme Inhibition Assay (Transcreener® ADP² Assay)
This protocol describes a universal, fluorescence-based kinase assay to determine the IC50 value of a test compound.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., compound 4b ) dissolved in DMSO
-
Assay buffer (specific to the kinase)
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs)
-
384-well, low-volume black plates
-
Plate reader capable of fluorescence polarization (FP) detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM. Perform a 1:3 serial dilution for a 10-point curve.
-
Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate solution in the assay buffer. The final enzyme concentration should be chosen based on its activity to ensure the reaction remains in the linear range (typically <10% ATP conversion).
-
ATP/Compound Mix: Prepare a 2X ATP/compound solution. Dilute the compound serial dilutions from step 1 into assay buffer containing 2X the final desired ATP concentration (e.g., if the final is 10 µM, this solution is 20 µM).
-
Assay Plate Setup:
-
Add 5 µL of the 2X ATP/compound mix to the appropriate wells of the 384-well plate.
-
Include "no inhibitor" controls (DMSO only) and "no enzyme" controls (buffer only).
-
-
Initiate Reaction: Add 5 µL of the 2X enzyme/substrate mix to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Add 10 µL of the Transcreener® ADP Detection Mix (containing ADP antibody and tracer) to each well.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate. Causality: This incubation is critical for the antibody to bind to the ADP produced by the kinase, displacing the fluorescent tracer and causing a change in fluorescence polarization.
-
-
Data Acquisition: Read the plate on a plate reader using the appropriate fluorescence polarization settings.
-
Data Analysis:
-
Convert the raw FP values to percent inhibition relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 4.3: Biophysical Validation of Binding using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][][12] This confirms direct binding and elucidates the forces driving the interaction.
Objective: To confirm direct binding of a lead compound to the target enzyme and determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified target enzyme (dialyzed into ITC buffer)
-
Lead compound (dissolved in the same ITC buffer)
-
Isothermal Titration Calorimeter
-
ITC cells and syringe
Procedure:
-
Sample Preparation:
-
Prepare the enzyme solution to a concentration of 10-50 µM in ITC buffer.
-
Prepare the ligand (inhibitor) solution to a concentration 10-20 times that of the enzyme in the exact same buffer. Causality: Using the exact same buffer for both protein and ligand is critical to minimize heat of dilution effects, which can confound the binding signal.
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the enzyme solution.
-
Load the injection syringe with the ligand solution.
-
-
Titration Experiment:
-
Perform a series of small, timed injections (e.g., 2 µL each) of the ligand into the sample cell while stirring.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding for each injection.
-
-
Data Acquisition: Record the heat change after each injection. As the enzyme becomes saturated with the ligand, the heat change per injection will diminish.
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the key thermodynamic parameters:
-
Kd (Dissociation Constant): A measure of binding affinity.
-
n (Stoichiometry): The number of ligand molecules that bind to one enzyme molecule.
-
ΔH (Enthalpy): The heat change associated with binding.
-
ΔS (Entropy): Calculated from the other parameters, indicating the change in disorder upon binding.
-
-
The Overall Drug Discovery Workflow
The design of an enzyme inhibitor is not a linear path but an iterative cycle of design, synthesis, and evaluation. Each cycle provides crucial information that guides the next round of optimization, ultimately leading to a compound with the desired biological and pharmacological profile.
Caption: The iterative cycle of drug discovery and lead optimization.
Conclusion
The this compound scaffold represents a strategically sound starting point for the development of novel enzyme inhibitors. Its modular nature, combined with favorable physicochemical properties, provides a rich foundation for generating diverse chemical libraries. By employing a synergistic approach that combines predictive computational modeling with rigorous experimental validation, researchers can efficiently navigate the complex path of drug discovery. The protocols and workflows detailed in this guide offer a validated framework for transforming this simple scaffold into highly potent and selective lead candidates, ultimately accelerating the development of new therapeutics.
References
- Vertex AI Search. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central.
- PubMed. (2013). Computational design of a protein-based enzyme inhibitor.
- Creative Enzymes. (n.d.). Technical and Computational Support for Structure-Based Inhibitor Design.
- BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis.
- Reaction Biology. (n.d.). Biophysical Assay Services for Drug Discovery.
- Springer. (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions.
- ACS Publications. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview.
- MDPI. (n.d.). Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs.
- PubMed Central. (2013). Computational design of a protein-based enzyme inhibitor.
- ACS Publications. (2024). Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development.
- Creative Enzymes. (n.d.). High-throughput Enzyme Screening.
- Creative Enzymes. (n.d.). Virtual Screening of Enzyme Inhibitors.
- PubChem. (n.d.). 2-(2-Piperidin-1-ylphenoxy)ethanamine.
- BellBrook Labs. (n.d.). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
- Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.
- PubMed Central. (2021). Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors.
- PubMed. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic.
- BLD Pharm. (n.d.). This compound.
- Personal Care Products Council. (n.d.). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient.
- ChemScene. (n.d.). 2-(2-(Piperidin-1-yl)ethoxy)ethanol.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]
- 3. Computational design of a protein-based enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational design of a protein-based enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput Enzyme Screening [creative-enzymes.com]
- 7. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
Welcome to the technical support center for the synthesis of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine (CAS No. 933716-53-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving yield and purity. As a key intermediate in the development of neuroactive agents and other pharmaceuticals, robust and reproducible synthesis of this molecule is critical.[1] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Q1: My reaction yields are consistently low due to the formation of multiple products. How can I improve the selectivity for the desired mono-alkylated product?
This is the most common challenge and typically stems from the di-alkylation of the piperidine nitrogen or side reactions involving the primary amine. The primary cause is a lack of control over the reactivity of the nucleophiles present.
Primary Suspect: Over-alkylation of Piperidine
Direct alkylation of amines is notoriously difficult to control.[2] If your synthetic route involves reacting piperidine with a 2-(2-haloethoxy)ethanamine derivative, the secondary amine of piperidine can react, followed by a second alkylation to form a quaternary ammonium salt, or reactions at the primary amine of the sidechain.
Solutions:
-
Molar Ratio Adjustment: The most straightforward control method is to use a significant molar excess of piperidine (e.g., 5-10 equivalents) relative to your alkylating agent. This statistically favors the mono-alkylation product as the electrophile is more likely to encounter an unreacted piperidine molecule.[3]
-
Slow Addition of Electrophile: Instead of adding all reagents at once, add the alkylating agent slowly to the solution of piperidine. Using a syringe pump for controlled, dropwise addition over several hours can dramatically minimize the formation of di-alkylation byproducts by keeping the concentration of the electrophile low at all times.[4]
-
Consider an Alternative Route: If selectivity remains an issue, switching to a reductive amination strategy is highly recommended. This method forms the C-N bond via an imine intermediate, which only forms once, thus inherently preventing over-alkylation and offering much greater control.[2][5]
Q2: I'm observing a significant amount of an unexpected diol impurity in my crude product. What is the source and how can I prevent it?
The presence of a diol, such as 1-ethoxy-2,3-propanediol or similar structures, strongly suggests the hydrolysis of an epoxide or halide starting material.[3]
Primary Suspect: Water Contamination
Epoxides and alkyl halides are susceptible to hydrolysis, especially under basic or acidic conditions or at elevated temperatures. Even trace amounts of water in your solvents or on your glassware can lead to the formation of these impurities.
Solutions:
-
Ensure Anhydrous Conditions: All reactants, solvents, and glassware must be rigorously dried. Use freshly distilled, anhydrous solvents (e.g., acetonitrile, DMF) and dry glassware in an oven before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) will prevent atmospheric moisture from entering the system.[3]
-
Reagent Quality Check: Verify the purity and water content of your starting materials. Store hygroscopic reagents in a desiccator.
Q3: My reaction mixture becomes a viscous, polymeric material, making workup and purification impossible. What's causing this?
Polymerization is a common side reaction, particularly if your synthesis involves epoxide starting materials like ethyl glycidyl ether.
Primary Suspect: Homopolymerization of the Electrophile
This can be triggered by elevated temperatures or the presence of strong acids or bases that are not acting as the primary nucleophile.[3]
Solutions:
-
Temperature Control: Maintain a moderate and consistent reaction temperature. Avoid excessive heating, which can initiate polymerization. For many nucleophilic substitutions, refluxing in a solvent like ethanol provides sufficient energy without promoting polymerization.[3]
-
Appropriate Base Selection: If a base is required, use a non-nucleophilic, hindered base or an inorganic base like finely powdered potassium carbonate (K₂CO₃), which is less likely to catalyze polymerization compared to strong, soluble organic bases.[4][6]
Q4: Purification by column chromatography is difficult. The product either streaks badly on the silica gel or co-elutes with impurities. How can I improve separation?
Amines are notorious for poor behavior on silica gel due to their basicity, which leads to strong interactions with the acidic silica surface, causing tailing.
Solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to a solvent system like dichloromethane/methanol or ethyl acetate/hexanes. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.[3]
-
Aqueous Workup Prior to Chromatography: Before attempting chromatography, perform an acidic and basic aqueous workup. An acid wash (e.g., with dilute HCl) will protonate the amine products, moving them to the aqueous layer and leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will recover the purified amines.
-
Purification via Salt Formation: Since piperidine can form a solid carbonate, it's possible to purify the crude mixture by reacting it with carbon dioxide in the presence of water and a solvent like xylene.[7] The piperidine carbonate may precipitate, allowing for separation from the desired product. The free piperidine can then be recovered by heating the carbonate.
Frequently Asked Questions (FAQs)
-
What are the primary synthetic routes for this compound? There are two main strategies:
-
Nucleophilic Substitution (N-Alkylation): This involves reacting piperidine with an electrophile such as 2-(2-chloroethoxy)ethanamine or a tosylated precursor. This route is direct but can suffer from poor selectivity.
-
Reductive Amination: This involves reacting a piperidine-containing aldehyde with an amine source, or more practically, reacting piperidine with an aldehyde like 2-(2-aminoethoxy)acetaldehyde in the presence of a selective reducing agent. This method offers superior control over byproducts.[2][8]
-
-
How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Use silica gel plates and a mobile phase representative of what you might use for column chromatography. Visualize the spots using a UV lamp (if your compounds are UV-active) and chemical stains. Ninhydrin stain is excellent for detecting the primary amine of the product, while a potassium permanganate stain will visualize most organic compounds.
-
What are the most critical parameters to control for maximizing yield? Based on extensive studies, the key variables are:
-
Stoichiometry: The ratio of nucleophile to electrophile is crucial, especially in alkylation reactions.[4]
-
Temperature: Careful temperature control is vital to prevent side reactions and decomposition.[9][10]
-
Solvent Purity: The absence of water is often critical to prevent hydrolysis side products.[3]
-
Choice of Reagents: The selection of the reducing agent in reductive amination or the base in alkylation can significantly impact the reaction outcome.
-
Comparative Analysis of Synthetic Routes
| Feature | Route A: N-Alkylation | Route B: Reductive Amination |
| Primary Advantage | Direct, fewer synthetic steps if starting materials are available. | High selectivity, avoids over-alkylation.[2] |
| Primary Disadvantage | Prone to di- and poly-alkylation, leading to low yields and difficult purification.[2][4] | May require the synthesis of a specific aldehyde precursor, adding steps. |
| Yield Potential | Moderate to low without careful optimization. | Generally high and more reproducible. |
| Ease of Purification | Difficult due to multiple, closely related byproducts. | Simpler, as the primary byproduct is often unreacted starting material. |
| Recommended For | Quick, small-scale synthesis where purification is not a major bottleneck. | Large-scale synthesis where yield, purity, and reproducibility are paramount. |
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine (Optimized for Selectivity)
This protocol is designed to favor mono-alkylation by controlling reagent concentration.
-
Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add piperidine (5.0 eq.) and anhydrous acetonitrile (0.1 M solution based on the limiting reagent). Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).[4][6]
-
Reagent Addition: In a separate flask, dissolve the alkylating agent (e.g., 2-(2-bromoethoxy)ethanamine, 1.0 eq.) in anhydrous acetonitrile. Using a syringe pump, add this solution to the stirred piperidine mixture over 4-6 hours at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours after the addition is complete. Monitor progress by TLC.
-
Workup: Filter off the K₂CO₃ and wash with acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent and excess piperidine.
-
Purification: Dissolve the residue in dichloromethane and proceed with an aqueous workup, followed by column chromatography on silica gel using a mobile phase of dichloromethane/methanol/ammonium hydroxide (e.g., 95:4:1) to isolate the pure product.
Protocol 2: Reductive Amination (Controlled Synthesis)
This protocol offers higher selectivity and is often preferred for cleaner reactions.
-
Setup: To a round-bottom flask, add 2-(2-oxoethoxy)ethanamine (or a suitably protected version, 1.0 eq.), piperidine (1.2 eq.), and methanol as the solvent. Add acetic acid (AcOH, 0.1 eq.) to catalyze imine formation. Stir at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0 °C. In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.). This reducing agent is preferred as it is milder than NaBH₄ and selectively reduces the imine in the presence of the aldehyde.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often significantly purer than that from the alkylation route and can be further purified by column chromatography if necessary.
Visual Workflow and Pathway Diagrams
Caption: Troubleshooting decision tree for low yield issues.
Caption: Comparison of major synthetic pathways.
References
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
- BenchChem. (n.d.). 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
- BenchChem. (n.d.). Identifying common side products in the synthesis of 1-Ethoxy-3-(piperazin-1-yl)propan.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Zhang, P., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Virginia Tech.
- Google Patents. (1959). Purification of piperidines.
- ChemRxiv. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
- ResearchGate. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
Sources
- 1. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
Welcome to the technical support center for the purification of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine (CAS No. 933716-53-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile diamine ether. Here, we provide in-depth troubleshooting guides and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Understanding the Molecule and Its Synthesis
Before delving into purification challenges, it is crucial to understand the structure of this compound and its likely synthetic origins. The molecule possesses a tertiary amine (piperidine), a primary amine, and an ether linkage. This combination of functional groups dictates its physical properties and potential impurities.
A common and logical synthetic route is a two-step process:
-
Williamson Ether Synthesis: Reaction of 2-(piperidin-1-yl)ethan-1-ol with a protected 2-amino-1-haloethane (e.g., 2-bromoethanamine hydrobromide with a suitable protecting group on the amine) or a similar alkylating agent.
-
N-Alkylation: Direct alkylation of piperidine with a suitable 2-(2-aminoethoxy)ethyl halide or tosylate.
Both routes can introduce specific impurities that pose purification challenges.
Diagram of a Plausible Synthetic Pathway (Williamson Ether Synthesis Route)
Caption: Plausible two-step synthesis of the target molecule.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Problem 1: Low Purity After Initial Work-up
Q: After an aqueous work-up of my reaction mixture, my crude product shows multiple spots on TLC and low purity by GC-MS. What are the likely impurities and how can I remove them?
A: The most common impurities are unreacted starting materials and byproducts from side reactions.
Predicted Impurities and Their Characteristics:
| Impurity | Structure | Boiling Point (°C) (Estimated) | Polarity | Removal Strategy |
| Piperidine | C₅H₁₁N | 106 | Moderate | Acid wash, Distillation |
| 2-(Piperidin-1-yl)ethan-1-ol | C₇H₁₅NO | ~190-200 | High | Distillation, Chromatography |
| 1,2-Di(piperidin-1-yl)ethane | C₁₂H₂₄N₂ | ~240-250 | Moderate | Distillation, Chromatography |
| Unreacted Alkylating Agent | Varies | Varies | Varies | Aqueous wash, Distillation |
Troubleshooting Steps:
-
Acid Wash: Unreacted piperidine and other basic impurities can be removed by washing the crude product (dissolved in an immiscible organic solvent like dichloromethane or ethyl acetate) with a dilute acid solution (e.g., 1M HCl). The protonated amines will move to the aqueous layer. The desired product, being a diamine, will also be protonated, so careful pH control and subsequent basification and re-extraction are necessary.
-
Fractional Distillation: Due to the likely differences in boiling points, fractional distillation under reduced pressure is a highly effective method for separating the target compound from lower-boiling impurities like piperidine and higher-boiling byproducts.
Experimental Protocol: Fractional Distillation
-
Assemble a fractional distillation apparatus with a short Vigreux column.
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Apply a vacuum (e.g., 1-10 mmHg).
-
Gradually heat the flask in an oil bath.
-
Collect fractions based on the boiling point at the given pressure. The target compound is expected to have a boiling point in the range of 220-240 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.
Problem 2: Product is a Dark Color
Q: My isolated this compound is a dark brown or yellow oil. How can I decolorize it?
A: Discoloration is often due to trace impurities formed by air oxidation or thermal decomposition, especially of any unreacted starting materials or the product itself if overheated.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the impure product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (charcoal) and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the carbon. The colored impurities will adsorb to the surface of the activated carbon.
-
Distillation: As mentioned previously, distillation is an excellent method for separating the non-volatile colored impurities from your product.
Problem 3: Difficulty with Chromatographic Purification
Q: I am trying to purify my compound using silica gel chromatography, but I am observing significant peak tailing and poor separation. What can I do?
A: The basic nature of the amino groups in your compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing.
Troubleshooting Steps:
-
Basified Silica Gel/Mobile Phase:
-
Option A: Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your mobile phase. The triethylamine will compete with your product for the acidic sites on the silica, leading to improved peak shape.
-
Option B: Use Neutralized Silica Gel: Prepare a slurry of silica gel in your eluent containing triethylamine, and pack the column with this slurry.
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) chromatography with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be effective.
-
Diagram of Chromatographic Purification Workflow
Caption: A typical workflow for column chromatography purification.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Due to the presence of amine functional groups, the compound can be sensitive to air and light. It is recommended to store it under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial at low temperatures (2-8 °C) to minimize degradation.[1]
Q2: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Will determine the purity of the sample.
Q3: Is it possible to form a salt of this compound for easier handling and purification?
A: Yes, as a diamine, it will readily form salts with acids. For example, reacting the free base with hydrochloric acid in a suitable solvent can produce the dihydrochloride salt. Salts are often crystalline solids, which can be easier to handle and purify by recrystallization than the free base, which may be an oil.
Q4: What are the main safety precautions to take when handling this compound?
A: Amines can be corrosive and irritating to the skin and eyes. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
IV. References
-
BuyersGuideChem. 2-(Piperidin-1-yl)ethan-1-amine. [Link]
-
PubChem. N-(2-Aminoethyl)piperidine. [Link]
Sources
2-(2-(Piperidin-1-yl)ethoxy)ethanamine stability and storage conditions
Welcome to the technical support center for 2-(2-(Piperidin-1-yl)ethoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under refrigerated conditions, specifically between 2-8°C.[1] The compound should be kept in a dark place to prevent degradation from light exposure. Furthermore, storage under an inert atmosphere, such as argon or nitrogen, is recommended to protect it from air and moisture.[1] Many suppliers ship this product under cold-chain transportation to maintain its integrity upon arrival.[1]
Q2: I left the compound at room temperature for a few hours. Is it still usable?
While short excursions from the recommended 2-8°C may not immediately lead to significant degradation, prolonged exposure to ambient temperatures can compromise the compound's purity and stability. Aliphatic amines, in general, are susceptible to oxidation and can absorb atmospheric carbon dioxide and moisture.[2][3] If the compound was exposed to room temperature for an extended period, it is advisable to re-qualify the material for purity before use in critical applications.
Q3: The compound has changed color. What does this indicate?
A change in color, often to a yellowish or brownish hue, is a common indicator of degradation in amines.[3] This is typically due to oxidation from exposure to air.[3] If you observe a color change, it is a strong sign that the compound's purity has been compromised. Using discolored material may lead to inconsistent and unreliable experimental results.
Q4: What materials are compatible for storing and handling this compound?
For storing this compound, it is best to use containers made of materials that do not react with amines. High-density polyethylene (HDPE) or glass containers are generally suitable choices.[2] Ensure that the container is tightly sealed to prevent exposure to air and moisture.[2] When handling, use compatible lab equipment to avoid contamination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Experimental Results | Compound degradation due to improper storage. | Verify storage conditions (temperature, inert atmosphere, protection from light). If in doubt, use a fresh, properly stored vial of the compound. |
| Precipitate Formation in Solution | Absorption of atmospheric CO2 forming carbamates, or reaction with incompatible solvents. | Ensure the use of dry, amine-compatible solvents. If a precipitate is observed, it may be necessary to filter the solution, though this may alter the concentration. It is best to prepare fresh solutions with properly stored compound. |
| pH Instability in Formulations | The basic nature of the amine can be neutralized by acidic components or atmospheric CO2. | Prepare formulations fresh and use them promptly. If buffering is required, select a buffer system compatible with amines. |
Experimental Protocols
Protocol for Handling and Aliquoting
To maintain the integrity of this compound upon receipt and during use, follow these steps:
-
Preparation : Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the cold compound.
-
Inert Atmosphere : If possible, perform all manipulations in a glove box or under a gentle stream of an inert gas like argon or nitrogen.
-
Aliquoting : If you do not intend to use the entire quantity at once, aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Sealing : Tightly seal the vials, preferably with caps containing a chemically resistant liner.
-
Storage : Promptly return the main stock and all aliquots to the recommended storage conditions of 2-8°C in a dark location.[1]
Visualizing Stability and Handling
Below is a workflow to guide your decisions on the handling and use of this compound.
Caption: Decision workflow for handling this compound.
This diagram outlines the key steps from receiving the compound to its use in experiments, including critical decision points for troubleshooting.
Incompatible Materials
To prevent unwanted reactions and degradation, avoid storing or mixing this compound with the following:
-
Strong Oxidizing Agents : Can lead to vigorous and potentially hazardous reactions.
-
Acids and Acid Chlorides : Amines are basic and will react with acids, often exothermically.[3]
-
Halogenated Solvents : Some amines can react violently with halogenated compounds.[4]
By adhering to these guidelines, you can ensure the stability of this compound and the reliability of your experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
-
Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Material Safety Data Sheet. [Link]
-
PubChem. 2-(2-Piperidin-1-ylphenoxy)ethanamine. [Link]
-
NCERT. Amines. [Link]
-
Ashland. SAFETY DATA SHEET - Drewcor™ 2130 CORROSION INHIBITOR. [Link]
-
Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]
-
Chem-Impex. 2-[2-(2-Propynyloxy)ethoxy]ethylamine. [Link]
-
PubChem. N-(2-Aminoethyl)piperidine. [Link]
-
BuyersGuideChem. 2-(Piperidin-1-yl)ethan-1-amine. [Link]
-
PubChem. Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis-. [Link]
-
PubChem. 2-(2-(2-Propynyloxy)ethoxy)ethylamine. [Link]
Sources
Technical Support Center: Synthesis of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
Document ID: TSS-CHEM-4821-B Last Updated: January 19, 2026
Welcome to the technical support guide for the synthesis of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable diamine intermediate. We will delve into the causality of these issues and provide field-proven troubleshooting strategies and optimized protocols.
Section 1: Overview of the Primary Synthetic Challenge
The most direct and common approach to synthesizing this compound is via the N-alkylation of piperidine with a suitable 2-(2-haloethoxy)ethanamine derivative. While seemingly straightforward, this reaction is fraught with potential side reactions due to the presence of multiple nucleophilic sites and the reactivity of the tertiary amine product. The primary challenge lies in achieving selective mono-alkylation on the piperidine nitrogen without triggering subsequent reactions.
The core reaction is an SN2 substitution:
Piperidine + X-CH₂CH₂-O-CH₂CH₂-NH-P → this compound (Where X is a leaving group like Cl, Br, or OTs, and P is a protecting group)
This guide will focus on troubleshooting this primary pathway.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis in a practical, question-and-answer format.
Issue #1: Low Conversion and Stalled Reactions
Q: My reaction stops at ~50% conversion, and I recover a significant amount of piperidine starting material, even after extended reaction times. What is the likely cause?
A: This is a classic symptom of in situ salt formation. Piperidine is a moderately strong base. The alkylation reaction generates a hydrohalic acid (HX) byproduct, which immediately protonates a molecule of the basic piperidine starting material. This forms a piperidinium salt (e.g., piperidinium chloride), which is non-nucleophilic and effectively removes half of your starting material from the reaction pathway.[1]
Troubleshooting Steps:
-
Incorporate a Scavenger Base: The most effective solution is to add an auxiliary, non-nucleophilic base to neutralize the acid byproduct as it forms. This preserves the nucleophilicity of your piperidine.
-
Select the Appropriate Base and Solvent: The choice of base is critical to avoid introducing other side reactions. A strong, bulky, non-nucleophilic base is often not required; a simple inorganic base is usually sufficient and cost-effective.
Table 1: Recommended Base and Solvent Systems for N-Alkylation
| Scavenger Base | Recommended Solvent(s) | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN), DMF | Heterogeneous, but very effective and easy to remove by filtration. Ensure the base is finely powdered and anhydrous. |
| Triethylamine (Et₃N) | DCM, MeCN, Toluene | Homogeneous, but can be difficult to remove completely during workup. Can sometimes lead to quaternary salt formation with highly reactive alkyl halides. |
| DIPEA (Hünig's Base) | DCM, MeCN | A sterically hindered base that works well to minimize side reactions.[1] It is particularly useful when dealing with sensitive substrates. |
Issue #2: Formation of an Unwanted Precipitate and Product Loss
Q: During the reaction or upon concentration, a solid precipitates from my solution. My final yield is low, and I suspect this precipitate contains my product. What is it?
A: The precipitate is almost certainly a quaternary ammonium salt . The desired tertiary amine product is also nucleophilic and can react with another molecule of the alkylating agent. This "over-alkylation" is a very common side reaction that leads to the formation of a charged, and often insoluble, quaternary salt, representing a direct loss of product.[1]
Causality:
-
Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent strongly favors this side reaction.
-
Reaction Rate: The tertiary amine product can sometimes be more nucleophilic than the starting secondary amine, leading to a faster second alkylation.
-
Mode of Addition: Adding the piperidine to the alkylating agent creates localized areas of high electrophile concentration, promoting the second addition.
Mitigation Strategies:
-
Control Stoichiometry: Use a molar excess of piperidine (e.g., 1.5 to 2.0 equivalents). This ensures the alkylating agent is more likely to encounter a molecule of the starting material than the product.
-
Slow Addition: Add the alkylating agent dropwise to the solution of piperidine and scavenger base over a prolonged period (e.g., via a syringe pump).[1] This maintains a low concentration of the electrophile, kinetically favoring the initial mono-alkylation.
-
Temperature Control: Run the reaction at room temperature or slightly below. Elevated temperatures can accelerate the second alkylation step.
Caption: Main reaction pathway vs. the over-alkylation side reaction.
Issue #3: Lack of Selectivity and Complex Product Mixtures
Q: My starting electrophile is unprotected 2-(2-chloroethoxy)ethanamine. My NMR shows a very complex mixture of products. Why is this happening?
A: You are facing a selectivity issue due to the presence of two nucleophilic nitrogen atoms: the secondary amine of piperidine and the primary amine of your electrophile. The primary amine can react with another molecule of the chloro-starting material to form dimers or polymers, and piperidine can react at both the desired site and potentially displace the primary amine under certain conditions.
The Definitive Solution: A Protecting Group Strategy
To ensure clean and selective synthesis, the primary amine on the ethoxyethanamine chain must be protected before the alkylation step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under basic alkylation conditions and its straightforward removal with acid.
Caption: Recommended workflow for selective synthesis.
Section 3: Optimized Protocol for Selective Synthesis
This protocol incorporates the solutions discussed above to minimize side reactions and maximize yield and purity. It utilizes a protecting group strategy, which is strongly recommended for a reproducible and scalable synthesis.
Protocol: Synthesis via a Boc-Protected Intermediate
Step 1: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate
-
To a stirred solution of 2-(2-aminoethoxy)ethanol (1.0 eq.) in a suitable solvent (e.g., Dichloromethane or THF) at 0 °C, add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Concentrate the reaction mixture under reduced pressure. The crude product is often pure enough for the next step, or it can be purified by column chromatography if necessary.
Step 2: Synthesis of 2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl methanesulfonate
-
Dissolve the Boc-protected alcohol from Step 1 (1.0 eq.) in anhydrous Dichloromethane under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours. Monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylate. Use this product immediately in the next step as it can be unstable upon storage.
Step 3: Alkylation of Piperidine
-
In a round-bottom flask, dissolve piperidine (2.0 eq.) and finely powdered anhydrous potassium carbonate (2.5 eq.) in anhydrous Acetonitrile.
-
To this stirred suspension, add a solution of the mesylate from Step 2 (1.0 eq.) in Acetonitrile dropwise over 1 hour.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor by TLC or GC-MS.
-
Once the mesylate is consumed, filter off the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup: dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude Boc-protected product. Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Step 4: Deprotection to Yield Final Product
-
Dissolve the purified Boc-protected compound from Step 3 in Dichloromethane.
-
Add an excess of Trifluoroacetic acid (TFA, 5-10 eq.) or a 4M solution of HCl in Dioxane.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Concentrate the solution under reduced pressure to remove the excess acid and solvent.
-
To obtain the free base, dissolve the resulting salt in water, cool in an ice bath, and basify to pH >12 with 50% aqueous NaOH.
-
Extract the aqueous layer multiple times with Dichloromethane or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate carefully to yield the final product, this compound.
Section 4: References
-
General Piperidine Synthesis: Information on general piperidine synthesis and reactivity can be found in various organic chemistry resources. While no single paper detailing this specific molecule's side reactions was found, the principles are well-established.[2][3][4]
-
N-Alkylation of Amines: The principles of amine alkylation, including over-alkylation and the use of scavenger bases, are fundamental in organic chemistry.
-
Protecting Group Strategies: The use of protecting groups is a cornerstone of modern organic synthesis.
-
Title: Greene's Protective Groups in Organic Synthesis.
-
Source: Wiley. (This is a standard textbook reference, specific online articles may vary). A relevant example of protecting an aminol linker is shown in peptide synthesis literature.[5]
-
-
Reductive Amination: While not the primary focus of this guide, reductive amination is another key method for C-N bond formation.
-
Title: The double reductive amination approach to the synthesis of polyhydroxypiperidines.
-
Source: Arkivoc.
-
URL: [Link]
-
-
Purification of Piperidines: Purification can be challenging due to the basic nature of the compounds.
-
Title: Purification of piperidines.
-
Source: Google Patents (US2868793A).
-
URL: [6]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Efficiency of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine Linker
Welcome to the technical support center for the 2-(2-(Piperidin-1-yl)ethoxy)ethanamine linker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the success of your conjugation experiments. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and practically applicable in a laboratory setting.
Introduction to the this compound Linker
The this compound linker is a bifunctional molecule featuring a primary amine for conjugation and a piperidine ring. This unique structure offers a combination of a flexible hydrophilic spacer and a tertiary amine, making it a valuable tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[1] The primary amine allows for covalent attachment to various functional groups, most commonly carboxylic acids, while the piperidine moiety can influence the physicochemical properties of the final conjugate, such as solubility and cell permeability.
This guide will focus on the most common conjugation strategy for this linker: amide bond formation with a carboxyl-containing molecule using the carbodiimide crosslinker chemistry (EDC/NHS).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of the this compound linker and provides actionable solutions based on established bioconjugation principles.
Issue 1: Low or No Coupling Efficiency
This is one of the most frequent challenges in bioconjugation. Several factors can contribute to a poor yield of your desired conjugate.
| Potential Cause | Explanation & Solution |
| Inactive Reagents | EDC and NHS are highly sensitive to moisture and can hydrolyze over time, leading to a loss of activity.[2] Solution: Use fresh, high-quality EDC and NHS. Allow the reagents to equilibrate to room temperature before opening to prevent condensation. Store them under desiccated conditions at -20°C. |
| Suboptimal pH | The two-step EDC/NHS reaction has distinct pH optima. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS-ester with the primary amine of the linker is favored at a physiological to slightly alkaline pH (7.2-8.5).[3] Solution: Perform the reaction in a two-step manner with appropriate buffer exchange or pH adjustment between the steps. Use a non-amine, non-carboxylate buffer like MES for the activation step and a phosphate or borate buffer for the coupling step. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with the linker for reaction with the NHS-ester, significantly reducing your coupling efficiency.[2] Solution: Ensure all buffers used during the coupling reaction are free of extraneous primary amines. |
| Hydrolysis of NHS-ester | The NHS-ester intermediate is more stable than the O-acylisourea intermediate formed by EDC alone, but it is still susceptible to hydrolysis in aqueous solutions.[4] Solution: Add the this compound linker to the activated molecule as soon as possible after the NHS-ester formation. |
| Steric Hindrance | The piperidine group, although somewhat distal, could potentially influence the accessibility of the primary amine. More significantly, the biomolecule you are conjugating to might have its carboxylic acid groups in a sterically hindered environment. Solution: Increase the reaction time and/or temperature. Consider using a longer spacer arm on your linker if possible. For highly hindered sites, more potent coupling reagents like HATU may be necessary, though these are more common in solid-phase peptide synthesis.[5] |
Issue 2: Aggregation or Precipitation of the Conjugate
The introduction of any new molecule can alter the solubility and stability of your biomolecule.
| Potential Cause | Explanation & Solution |
| High Degree of Conjugation | Attaching too many linker molecules can lead to changes in the overall charge and hydrophobicity of the biomolecule, causing it to aggregate. Solution: Reduce the molar excess of the activated linker used in the reaction. Optimize the stoichiometry to achieve the desired drug-to-antibody ratio (DAR) if working with ADCs. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can significantly impact the solubility of the conjugate. Solution: Perform the conjugation in a buffer that is known to maintain the stability of your biomolecule. After conjugation, consider buffer exchanging the purified conjugate into a formulation buffer that enhances its long-term stability. |
| Cross-linking | If your biomolecule also contains accessible primary amines, there is a risk of intermolecular cross-linking, where one biomolecule is coupled to another. Solution: A two-step EDC/NHS protocol is designed to minimize this.[4] Ensure that any excess EDC and NHS from the activation step are removed or quenched before adding the linker. |
Issue 3: Difficulty in Purifying the Final Conjugate
Separating the desired conjugate from unreacted starting materials and byproducts is a critical step.
| Potential Cause | Explanation & Solution |
| Similar Physicochemical Properties | The conjugate, unreacted biomolecule, and excess linker may have similar sizes or charges, making separation by standard chromatography challenging. Solution: Utilize a combination of purification techniques. Size exclusion chromatography (SEC) is effective for removing excess small molecules like the linker.[6] For separating conjugates with different degrees of labeling, hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) can be employed.[7] |
| Non-specific Binding to Purification Media | The piperidine group might introduce some hydrophobicity or charge that could lead to non-specific interactions with chromatography resins. Solution: Optimize your chromatography conditions. This may involve adjusting the salt concentration, pH, or using a different type of resin. A "catch and release" solid-phase extraction (SPE) method could also be considered for linker-payload purification before conjugation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the coupling reaction?
The optimal molar ratio of linker to your biomolecule will depend on the desired degree of labeling and the number of available reactive sites. A good starting point is to use a 5- to 20-fold molar excess of the this compound linker over the biomolecule. This should be empirically optimized for your specific application.
Q2: How does the piperidine group in the linker affect the conjugation?
The piperidine ring is a tertiary amine and is not expected to participate directly in the EDC/NHS coupling reaction. However, its presence can influence the overall properties of the linker and the final conjugate. The piperidine ring can affect the linker's steric and electronic properties.[9] It can also impact the solubility and potential for non-specific binding of the conjugate.
Q3: Can I use a one-pot EDC/NHS coupling protocol?
While a one-pot reaction is possible, a two-step protocol is generally recommended for bioconjugation.[4] The two-step method involves activating the carboxylic acid with EDC and NHS first, followed by the addition of the amine-containing linker. This approach minimizes the risk of side reactions, such as the polymerization of your biomolecule if it contains both carboxyl and amine groups.
Q4: How can I confirm that the conjugation was successful?
Several analytical techniques can be used to characterize your conjugate:
-
SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of your protein, which can be visualized as a band shift on an SDS-PAGE gel.
-
Mass Spectrometry (MS): This provides a precise measurement of the molecular weight of the conjugate, allowing you to determine the number of linker molecules attached.
-
HPLC: Techniques like SEC, RP-HPLC, and HIC can be used to assess the purity of the conjugate and determine the drug-to-antibody ratio (DAR).[6][7]
Q5: What are the best storage conditions for the this compound linker?
The linker should be stored in a cool, dry place, protected from light. For long-term storage, keeping it at -20°C is recommended. As with most amines, it is important to minimize its exposure to air and moisture.
Experimental Protocols & Visual Guides
Protocol: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol provides a general framework. All steps should be optimized for your specific protein and application.
Materials:
-
Protein with accessible carboxyl groups in a suitable buffer (e.g., 100 mM MES, pH 6.0)
-
This compound linker
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange your protein into the Activation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
-
Coupling Reaction:
-
Dissolve the this compound linker in the Coupling Buffer.
-
Add a 10- to 50-fold molar excess of the linker to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
Visual Guides
Caption: Workflow for the two-step EDC/NHS coupling reaction.
Caption: Decision tree for troubleshooting low coupling yield.
References
- BenchChem. (n.d.). Technical Support Center: Side Reactions of Maleimide Linkers in Bioconjugation.
- BenchChem. (n.d.). Application Notes and Protocols for Bioconjugation Utilizing Boc-Protected PEG Linkers.
- Sterling Pharma Solutions. (2025, June 23). Overcoming purification hurdles for ADC linker payloads.
- ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
- Thermo Fisher Scientific. (2018, May 3).
- Usiena Air. (2022, April 27). University of Siena New reactions and substrates for orthogonal bioconjugation.
- MySkinRecipes. (n.d.). 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
- BenchChem. (n.d.). Technical Support Center: Optimization of Coupling Efficiency for Boc-Trp-Phe-OMe.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. (2014, April 18). Role of Linkers in Tertiary Amines That Mediate or Catalyze 1,3,5-triazine-based Amide-Forming Reactions.
- New Journal of Chemistry (RSC Publishing). (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from New Journal of Chemistry (RSC Publishing).
- BenchChem. (n.d.). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
- BenchChem. (n.d.). Strategies to improve the efficiency of Amino-PEG10-OH coupling.
- PubMed Central. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.
- Google Patents. (2003, August 12). United States Patent.
- BenchChem. (n.d.). 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | 857373-29-6.
- ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?.
- PubMed Central. (n.d.). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.
- PubMed. (n.d.). Current approaches for the purification of antibody-drug conjugates.
- Google Patents. (n.d.). United States Patent.
- ResearchGate. (n.d.). Current approaches for the purification of antibody–drug conjugates.
- MDPI. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
- PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Merck Millipore. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
- Reddit. (2024, September 14). EDC/NHS coupling.
- Enamine. (n.d.). Linkers for Linkerology.
- BLD Pharm. (n.d.). 933716-53-1|this compound|BLD Pharm.
- Google Patents. (2012, November 24). United States Patent.
- National Institutes of Health. (n.d.). Oligonucleotides with 2′-O-carboxymethyl group: synthesis and 2′-conjugation via amide bond formation on solid phase.
- PubChem. (n.d.). 2-(2-Piperidin-1-ylphenoxy)ethanamine | C13H20N2O | CID 79686999.
- PubChem. (n.d.). 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2.
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- MilliporeSigma. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Google Patents. (n.d.). US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
- MDPI. (2014, March 13). Synthesis of PNA Oligoether Conjugates.
- MDPI. (n.d.). A Convenient Oligonucleotide Conjugation via Tandem Staudinger Reaction and Amide Bond Formation at the Internucleotidic Phosphate Position.
- ResearchGate. (2025, August 7). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
Sources
- 1. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. researchgate.net [researchgate.net]
troubleshooting low reactivity of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(2-(Piperidin-1-yl)ethoxy)ethanamine (CAS 933716-53-1). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this versatile bifunctional amine. Our goal is to provide not just solutions, but a foundational understanding of the molecule's chemical behavior to empower you in your experimental design and execution.
Understanding the Molecule: A Tale of Two Nitrogens
This compound is a unique building block featuring two distinct amine functionalities: a primary aliphatic amine (-NH₂) and a tertiary piperidine amine. This duality is the source of its synthetic utility and, occasionally, its reactivity challenges.
-
The Primary Amine: This is your primary reaction site. It is a potent nucleophile and a moderately strong base, poised to engage in a wide array of bond-forming reactions such as acylation, alkylation, and reductive amination.
-
The Tertiary Amine: The piperidine nitrogen is more basic than the primary amine but is a poor nucleophile due to significant steric hindrance.[1][2] Its primary role in a reaction is often that of an internal base, which can either be beneficial (as an acid scavenger) or detrimental (by causing side reactions or catalyst inhibition).
The flexible ether linkage provides spacing between these two centers, but their electronic and steric interplay is central to troubleshooting any observed low reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-acylation reaction is sluggish and gives low yields. What are the most likely causes?
This is the most common query we receive. Low yields in acylation (e.g., with acyl chlorides, anhydrides, or carboxylic acids via coupling) almost always trace back to one of three factors: inappropriate base selection, solvent effects, or protonation of the nucleophile.
Answer: The core issue is that the reaction generates an acid byproduct (like HCl). This acid will preferentially protonate the most basic site in the molecule—the tertiary piperidine amine—but will also protonate the primary amine, rendering it non-nucleophilic.[3][4] Your strategy must revolve around efficiently scavenging this acid without interfering with the primary reaction.
Troubleshooting Workflow: N-Acylation
Step-by-Step Protocol Adjustments:
-
Base Selection is Critical: Do not rely on the internal tertiary amine to act as the acid scavenger. It's often insufficient and can lead to complex equilibria.
-
Action: Add at least 2.0 equivalents of an external, non-nucleophilic base. One equivalent neutralizes the acid byproduct, and the second ensures the primary amine remains deprotonated and nucleophilic.
-
Recommended Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA, Hünig's base), or 2,6-Lutidine. DIPEA is often superior as its extreme steric bulk renders it almost completely non-nucleophilic.[2]
-
-
Solvent Choice Dictates Reactivity: The solvent must fully dissolve your amine and electrophile, and its nature can dramatically affect nucleophilicity.
-
Action: Switch to a polar, aprotic solvent. Protic solvents (like alcohols) can hydrogen-bond with the primary amine, creating a solvent cage that hinders its approach to the electrophile and reduces its nucleophilicity.[5]
-
Recommended Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF). Acetonitrile has been shown to be effective for many amine acetylations.[6]
-
-
Consider the Acylating Agent: Highly reactive agents are not always better.
-
For sluggish reactions with carboxylic acids (using EDC/HATU): Ensure reagents are fresh and anhydrous. Consider switching to the acyl chloride.
-
For reactions with acyl chlorides: Ensure the acyl chloride is pure. Add it slowly at 0 °C to a solution of the amine and base to control the exotherm and minimize side reactions.
-
Data Summary: Recommended Conditions for N-Acylation
| Parameter | Recommendation | Rationale |
| Base | DIPEA or TEA (2-3 eq.) | Non-nucleophilic acid scavenger; prevents self-protonation. |
| Solvent | DCM, MeCN, THF | Polar aprotic; enhances nucleophilicity vs. protic solvents. |
| Temperature | 0 °C to Room Temp | Controls initial reactivity and minimizes side-product formation. |
| Monitoring | TLC or LC-MS | Essential for determining reaction completion and identifying issues. |
Q2: My reductive amination with an aldehyde/ketone is failing. What should I check first?
Reductive amination involves two key steps: imine/enamine formation (which is pH-sensitive and reversible) and reduction. The bifunctional nature of your amine can disrupt the delicate pH balance required.
Answer: The most common failure mode is incorrect pH. The initial condensation to form the imine requires the amine to be in its freebase, nucleophilic form. However, the reaction is also acid-catalyzed. If the pH is too low, your amine is fully protonated and non-nucleophilic. If the pH is too high, there is insufficient acid to catalyze the dehydration step.
Troubleshooting Protocol: Reductive Amination
-
pH Control is Paramount: The tertiary piperidine amine will act as a buffer. You must control the pH of the reaction mixture to be mildly acidic, typically in the range of 5-7.
-
Action: Add a mild acid like acetic acid to buffer the solution. Monitor the pH with test strips.
-
-
Choice of Reducing Agent: The choice of reducing agent matters. Some are more sensitive to pH and functional groups than others.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice that is effective at mildly acidic pH and will not readily reduce the aldehyde/ketone starting material.
-
Sodium Triacetoxyborohydride (STAB): Often the superior choice. It is less toxic, moisture-stable, and releases acetic acid upon reaction, conveniently self-buffering the reaction in the optimal pH range. It is highly selective for the iminium ion over the carbonyl.
-
-
Order of Addition:
-
Action: Pre-mix the amine and the carbonyl component in a suitable solvent (e.g., Dichloroethane (DCE), THF, or Methanol) for 30-60 minutes to allow for iminium ion formation before adding the reducing agent. Monitor this step by TLC/LC-MS if possible.
-
Q3: Is the tertiary piperidine amine group causing other problems?
Answer: Yes, beyond its basicity, the tertiary amine can cause issues through steric hindrance and chelation.
-
Intramolecular Interactions & Steric Hindrance: The flexible chain can allow the bulky piperidine group to fold back, partially shielding the primary amine. While less of an issue than direct substitution on the nitrogen, this can slow reaction rates compared to a simple linear amine like ethylamine.[7][8]
-
Solution: Increasing the reaction temperature moderately (e.g., from room temperature to 40-50 °C) can provide enough kinetic energy to overcome these weak intramolecular interactions and increase the rate. Use of less bulky reagents can also be beneficial.
-
-
Chelation of Metal Catalysts: The two nitrogen atoms and the ether oxygen create a potential tridentate ligand. If your reaction uses a metal catalyst (e.g., in cross-coupling or hydrogenation), the starting material can act as a ligand, binding to the metal and inhibiting its catalytic activity.
-
Solution: If you suspect catalyst poisoning, increase the catalyst loading. In some cases, you may need to add a "sacrificial" ligand that binds more strongly to the metal but can be displaced by the desired reactants. Alternatively, a different, less sensitive catalyst may be required.
-
Appendix: Standard Operating Protocol for N-Acylation with an Acyl Chloride
This protocol is a robust starting point for the acylation of this compound.
-
Preparation:
-
In an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM, ~0.1 M concentration).
-
Add Diisopropylethylamine (DIPEA, 2.2 eq.).
-
Cool the mixture to 0 °C in an ice-water bath.
-
-
Reaction:
-
Dissolve the acyl chloride (1.1 eq.) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM with 1% NH₄OH as eluent) or LC-MS.
-
The reaction is complete when the starting amine is consumed. This typically takes 2-6 hours.
-
-
Workup & Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
PubChem. (n.d.). 2-(2-Piperidin-1-ylphenoxy)ethanamine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis-. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)piperidine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-(2-Propynyloxy)ethoxy)ethylamine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Retrieved January 19, 2026, from [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Nandi, G. C., et al. (2014). Solvent effect on Ni-nanoparticles catalyzed acetylation of amine and thiols at room temperature. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Fiveable. (n.d.). Nucleophilicity of Amines Definition. Retrieved January 19, 2026, from [Link]
-
Gáspár, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved January 19, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Amines Practice Problems. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2014). N-Acylation Reactions of Amines. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2019, September 20). 7.8: The Nucleophile. Retrieved January 19, 2026, from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 19, 2026, from [Link]
-
MDPI. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2005). Nucleophilicities of Primary and Secondary Amines in Water. Retrieved January 19, 2026, from [Link]
-
Clark, J. (n.d.). preparation of amines. Chemguide. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Retrieved January 19, 2026, from [Link]
-
NC State University Libraries. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. Retrieved January 19, 2026, from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved January 19, 2026, from [Link]
-
Ashenhurst, J. (2012, June 18). What Makes A Good Nucleophile?. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved January 19, 2026, from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
solubility issues of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine in organic solvents
Technical Support Center: 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS 933716-53-1). This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and formulation scientists encountering solubility challenges with this molecule.
A Note on Data Availability: Publicly available, quantitative solubility data for this compound is limited. Therefore, this guide is built upon a foundation of first-principles chemical theory, analysis of its structural motifs, and data from structurally analogous compounds. The protocols provided are designed to empower you to systematically and efficiently determine the optimal solvent system for your specific application.
Section 1: Compound Profile & Inferred Properties
Understanding the molecule's structure is the first step in predicting its behavior. This compound is a bifunctional molecule containing several key features that dictate its solubility.
-
Primary Amine (-NH2): A polar, basic group capable of hydrogen bond donation and acceptance.
-
Tertiary Amine (Piperidinyl): A basic, sterically hindered nitrogen capable of hydrogen bond acceptance.
-
Ether Linkage (-O-): A polar group that can accept hydrogen bonds.
-
Aliphatic Piperidine Ring & Ethoxy Chain: A significant non-polar hydrocarbon backbone.
This combination of polar functional groups and a non-polar framework suggests a complex solubility profile, with potential miscibility in a range of solvents depending on the balance of these competing characteristics.
| Property | Estimated Value / Characteristic | Impact on Solubility |
| CAS Number | 933716-53-1[1][2] | N/A |
| Molecular Formula | C₉H₂₀N₂O[1][2] | N/A |
| Molecular Weight | 172.27 g/mol [1][2] | Higher MW can decrease solubility compared to smaller amines. |
| Predicted pKa | Primary Amine: ~10-11; Tertiary Amine: ~9-10 | The basic nature is critical. The molecule will be protonated and highly soluble in aqueous acidic solutions (pH < 8). |
| Predicted LogP | ~0.5 - 1.5 (Estimated) | Indicates a balance between hydrophilicity and lipophilicity. Suggests some solubility in both polar and moderately non-polar organic solvents. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Allows interaction with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO). |
| Hydrogen Bond Acceptors | 3 (from -NH₂, -O-, piperidinyl-N) | Enhances solubility in polar solvents, particularly those that can donate hydrogen bonds.[3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a non-polar solvent like hexane or toluene?
A: This is expected behavior. The molecule possesses significant polarity due to its primary amine, tertiary amine, and ether functional groups. These polar groups require solvents that can engage in favorable dipole-dipole interactions or hydrogen bonding. Non-polar solvents like hexane only offer weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces between the amine molecules themselves. The "like dissolves like" principle dictates that polar molecules prefer polar solvents.[4]
Q2: The compound is only sparingly soluble in dichloromethane (DCM). How can I improve this?
A: While DCM is a polar aprotic solvent, its ability to act as a hydrogen bond acceptor is weak. The primary amine's hydrogen-bond donating capability is not fully satisfied. To improve solubility, consider adding a co-solvent. A small percentage (5-10%) of methanol or ethanol can dramatically increase solubility by providing a protic environment that solvates the amine groups more effectively.
Q3: Can I dissolve this compound in water?
A: Based on its structure, it likely has limited to moderate solubility in neutral water. The non-polar piperidine ring and hydrocarbon chain counteract the polarity of the amine and ether groups.[5][6] However, due to the basicity of the two amine groups, the compound will be highly soluble in dilute aqueous acid (e.g., 5% HCl, 5% acetic acid). Protonation of the nitrogen atoms forms a polar ammonium salt, which is readily solvated by water.
Q4: Does temperature affect solubility?
A: Yes. For most solid-liquid systems, solubility increases with temperature. If you are observing partial solubility, gentle heating (e.g., to 40-50 °C) can often be sufficient to dissolve the compound. Always ensure the temperature is well below the solvent's boiling point and that the compound is stable at the elevated temperature.
Section 3: Troubleshooting Guides
Guide 1: Systematic Solvent Screening Protocol
This guide provides a logical workflow for identifying a suitable solvent system when you encounter poor solubility.
Caption: Protonation of the amine to form a highly polar, water-soluble salt.
-
Suspend the Compound: Suspend the this compound in deionized water.
-
Acidify: Slowly add a dilute acid solution (e.g., 1M HCl or 1M acetic acid) dropwise while stirring.
-
Observe Dissolution: Continue adding acid until the solid fully dissolves. The solution should become clear.
-
Monitor pH: Check the pH of the final solution. It should be acidic (typically pH < 6) to ensure the amine remains in its protonated, soluble form. This technique is invaluable for preparing aqueous stock solutions or for performing liquid-liquid extractions to separate the basic amine from neutral or acidic organic compounds. [5]
References
-
LookChem. Bis(2-Dimethylaminoethyl) Ether With Cas 3033-62-3 BDMAEE.[Link]
-
PubChem. 2-(2-Piperidin-1-ylphenoxy)ethanamine | C13H20N2O | CID 79686999.[Link]
-
Quora. Are amines soluble in organic solvents?[Link]
-
University of Toronto. Solubility of Organic Compounds.[Link]
-
PubChem. 1,2-Bis(2-(piperidin-1-yl)ethoxy)ethane | C16H32N2O2 | CID 3440496.[Link]
-
Chemistry LibreTexts. 24.2: Structure and Properties of Amines.[Link]
-
PubChem. 2-[2-(3-Ethoxypiperidin-1-yl)ethoxy]ethanamine | C11H24N2O2 | CID 124151786.[Link]
Sources
- 1. 933716-53-1|this compound|BLD Pharm [bldpharm.com]
- 2. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]
- 3. 2-[2-(3-Ethoxypiperidin-1-yl)ethoxy]ethanamine | C11H24N2O2 | CID 79478509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
preventing degradation of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine during reaction
Welcome to the technical support center for 2-(2-(Piperidin-1-yl)ethoxy)ethanamine (PDBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and utilizing PDBA in your synthetic workflows. Here, we address common challenges related to the stability and reactivity of this versatile diamine, with a focus on preventing its degradation during chemical reactions.
Understanding the Molecule: Key Structural Features and Reactivity
This compound is a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of pharmaceuticals such as Cariprazine.[1][2] Its structure incorporates three key functional groups that dictate its reactivity and potential degradation pathways: a primary aliphatic amine, a tertiary amine within a piperidine ring, and an ether linkage.
-
Primary Amine (-NH₂): This is the most reactive site for nucleophilic attack, readily participating in reactions such as acylation, alkylation, and urea formation. Its high reactivity also makes it susceptible to undesired side reactions if not properly managed.
-
Tertiary Amine (Piperidine): The piperidine nitrogen is basic and can be protonated or participate in certain reactions. The piperidine ring itself is generally stable but can be susceptible to oxidation under harsh conditions.[3]
-
Ether Linkage (-O-): Ether bonds are generally stable but can be cleaved under strong acidic conditions, a factor to consider when choosing deprotection strategies for other functional groups.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with PDBA and provides practical solutions to prevent its degradation.
FAQ 1: My reaction with PDBA is giving multiple products, and I suspect degradation. What are the likely causes?
Unwanted side products often arise from the high nucleophilicity of the unprotected primary amine. Depending on your reaction conditions, you may be observing:
-
Di-acylation/Di-alkylation: If your reaction involves an acylating or alkylating agent, it's possible for the reagent to react with both the primary amine and the newly formed secondary amine (after the first reaction), leading to a mixture of products.
-
Urea Formation: In the presence of isocyanates or other carbonyl sources, the primary amine can form urea derivatives. This can be an intended reaction, but also a potential side reaction if isocyanates are present as impurities or are formed in situ.[5][6]
-
Intramolecular Cyclization: Depending on the reactant, there's a possibility of intramolecular reactions involving the two amine groups or the ether linkage, although this is less common under standard conditions.
Solution: The most effective strategy to prevent these side reactions is the selective protection of the primary amine. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under a wide range of reaction conditions and can be selectively removed.
FAQ 2: How can I selectively protect the primary amine of PDBA without affecting the tertiary piperidine nitrogen?
This is a critical step for ensuring clean reactions. The difference in nucleophilicity and steric hindrance between the primary and tertiary amines allows for selective protection. The Boc group is the most commonly used protecting group for this purpose.[7][8]
Core Principle (Causality): The primary amine is more nucleophilic and less sterically hindered than the tertiary amine of the piperidine ring. Therefore, it will react preferentially with an electrophilic protecting group reagent like di-tert-butyl dicarbonate (Boc)₂O.
A general, yet robust, protocol for the selective N-Boc protection of PDBA is provided below.
FAQ 3: I am using acidic conditions to deprotect another part of my molecule, and I am seeing cleavage of my desired product. Could the PDBA moiety be degrading?
Yes, strong acidic conditions can lead to the degradation of the PDBA portion of your molecule. The most likely point of cleavage is the ether linkage.[4] While generally stable, ethers can be cleaved by strong acids like HBr or HI, and to a lesser extent, with prolonged exposure to other strong acids like trifluoroacetic acid (TFA), especially at elevated temperatures.
Troubleshooting Steps:
-
Assess the Acidity: If possible, use milder acidic conditions for your deprotection.
-
Orthogonal Protection Strategy: When designing your synthesis, choose protecting groups that can be removed under different conditions. For instance, if you have a Boc-protected amine (acid-labile) and an acid-sensitive ether linkage, consider using a protecting group for another functionality that can be removed under basic (e.g., Fmoc) or hydrogenolysis (e.g., Cbz) conditions.
-
Reaction Monitoring: Carefully monitor your deprotection reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to minimize reaction time and prevent degradation of the product.
FAQ 4: How can I monitor the progress of my reaction involving PDBA and check for its degradation?
Effective reaction monitoring is key to optimizing your results and identifying any degradation early on.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of your starting materials and the formation of your product. PDBA, being a polar amine, will have a relatively low Rf value on silica gel. The Boc-protected PDBA will be significantly less polar and thus have a higher Rf. A typical eluent system for PDBA could be dichloromethane/methanol/ammonia. For the Boc-protected derivative, a less polar system like ethyl acetate/hexanes would be more appropriate. The appearance of multiple new spots could indicate side reactions or degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring your reaction and identifying components in your reaction mixture.[9][10] You can monitor the disappearance of the PDBA starting material (m/z = 173.2 [M+H]⁺) and the appearance of your desired product. Unexpected masses may correspond to degradation products or byproducts. For alkaloids and other nitrogen-containing compounds, positive ion mode mass spectrometry generally provides better sensitivity.[11]
| Compound | Expected [M+H]⁺ (m/z) |
| This compound (PDBA) | 173.2 |
| N-Boc-PDBA | 273.2 |
| Di-Boc-PDBA (potential byproduct) | 373.3 |
Experimental Protocols
Protocol 1: Selective N-Boc Protection of this compound
This protocol is designed to selectively protect the primary amine of PDBA, a crucial step before its use in many synthetic transformations.[12]
Materials:
-
This compound (PDBA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve PDBA (1 equivalent) in anhydrous dichloromethane (approx. 0.1-0.5 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine or DIPEA (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) in a small amount of anhydrous dichloromethane.
-
Add the (Boc)₂O solution dropwise to the stirred PDBA solution over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-Boc protected PDBA.
Protocol 2: Deprotection of N-Boc-PDBA
This protocol describes the removal of the Boc protecting group to regenerate the primary amine.
Materials:
-
N-Boc protected PDBA derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected PDBA derivative in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) or an equal volume of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Visualizing the Workflow
Workflow for Utilizing PDBA in Synthesis
Caption: A typical workflow for using PDBA, involving protection, reaction, and deprotection steps.
Potential Degradation Pathways of PDBA
Caption: Common degradation and side reaction pathways for PDBA under various conditions.
References
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups.[Link]
- Google Patents (n.d.).
-
Master Organic Chemistry (2014). Cleavage Of Ethers With Acid.[Link]
-
Organic Chemistry Portal (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.[Link]
-
National Center for Biotechnology Information (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions.[Link]
-
ResearchGate (2025). Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine.[Link]
-
ResearchGate (n.d.). Synthetic approaches to produce the key intermediate of cariprazine, including the relevant stepwise batch methods.[Link]
-
Indian Journal of Pharmaceutical Education and Research (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.[Link]
- Google Patents (n.d.).
-
MDPI (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.[Link]
-
Springer (n.d.). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling.[Link]
-
National Center for Biotechnology Information (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.[Link]
-
ResearchGate (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic scheme for cariprazine.[Link]
-
National Center for Biotechnology Information (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]
-
MDPI (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Double BOC protection selective removal method [en.highfine.com]
- 9. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 11. html.rhhz.net [html.rhhz.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
Welcome to the technical support center for the synthesis of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important synthesis. As a molecule with applications in medicinal chemistry, particularly in the development of compounds targeting the central nervous system, a robust and scalable synthetic route is crucial.[1][2] This document provides field-proven insights to ensure a smooth transition from laboratory-scale experiments to larger-scale production.
I. Overview of Synthetic Strategy
The synthesis of this compound typically involves a multi-step process. A common and effective strategy is the Williamson ether synthesis followed by amination. This involves the reaction of a protected 2-(2-aminoethoxy)ethanol derivative with a suitable piperidine precursor, followed by deprotection and subsequent conversion of the terminal hydroxyl group to an amine.
The flexible chain and dual nitrogen centers of this compound make it a valuable building block in medicinal chemistry for enhancing binding affinity to biological targets.[3] It is also used in the preparation of functionalized ligands for receptor studies and in the design of enzyme inhibitors.[3]
II. Detailed Experimental Protocol: A Scalable Two-Step Synthesis
This section outlines a detailed, step-by-step protocol for a common synthetic route. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Step 1: Synthesis of 1-(2-(2-hydroxyethoxy)ethyl)piperidine
This step involves the N-alkylation of piperidine with 2-(2-chloroethoxy)ethanol.
Diagram of the Experimental Workflow for Step 1
Caption: Workflow for the amination step.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 1-(2-(2-hydroxyethoxy)ethyl)piperidine | 173.25 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.1 |
| Pyridine | 79.10 | Solvent/Base |
| Aqueous Ammonia (28%) | 35.05 | Excess |
| Dichloromethane (DCM) | 84.93 | Solvent |
| Tetrahydrofuran (THF) | 72.11 | Solvent |
Procedure:
-
Tosylation:
-
Dissolve 1-(2-(2-hydroxyethoxy)ethyl)piperidine in pyridine or DCM and cool the mixture to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Perform an aqueous work-up to remove pyridine and other water-soluble impurities. Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
-
Amination:
-
Dissolve the crude tosylated intermediate in THF.
-
Add an excess of aqueous ammonia to the solution in a pressure-rated reactor.
-
Seal the reactor and heat the mixture to 40-50°C for 24-48 hours. The reaction progress should be monitored.
-
After completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
Perform a liquid-liquid extraction to isolate the product. The pH of the aqueous layer may need to be adjusted to ensure the product is in its free base form for efficient extraction into an organic solvent. [4] * Dry the combined organic layers and concentrate under reduced pressure.
-
-
Purification:
-
The final product can be purified by vacuum distillation or by column chromatography on silica gel.
-
Trustworthiness: The conversion of the hydroxyl group to a tosylate creates a good leaving group, facilitating the subsequent nucleophilic substitution by ammonia. Using a sealed reactor for the amination step is necessary to maintain a sufficient concentration of ammonia and to allow the reaction to proceed at an elevated temperature.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this synthesis? A1: The main challenges include:
-
Heat Transfer: The N-alkylation reaction can be exothermic. In larger reactors, inefficient heat removal can lead to temperature spikes, increasing the formation of byproducts. [5]* Mixing: Inadequate mixing in large vessels can result in localized high concentrations of reactants, leading to side reactions and reduced yield. [5]* Work-up and Purification: Handling large volumes during extraction and distillation requires careful planning and appropriate equipment to avoid product loss.
-
Raw Material Availability and Cost: Ensuring a consistent and affordable supply of starting materials is crucial for large-scale production. [6] Q2: How can I minimize the formation of the dialkylated byproduct in Step 1? A2: Using a slight excess of piperidine (e.g., 1.2-1.5 equivalents) will favor the formation of the mono-alkylated product. Additionally, a slow, controlled addition of the 2-(2-chloroethoxy)ethanol can help to maintain a low concentration of the alkylating agent, further reducing the likelihood of dialkylation.
Q3: Are there alternative methods for the amination step? A3: Yes, other methods include:
-
Gabriel Synthesis: This involves reacting the tosylated or halogenated intermediate with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. This method is often cleaner and can give higher yields.
-
Reductive Amination: While not directly applicable to the intermediate from Step 1, a different synthetic route could involve the reductive amination of a corresponding aldehyde.
-
Azide Reduction: The hydroxyl group can be converted to an azide, which is then reduced to the primary amine using a reducing agent like lithium aluminum hydride or by catalytic hydrogenation. [7][8]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | - Incomplete reaction. - Loss of product during work-up or purification. - Inactive base. | - Ensure the reaction is run to completion by monitoring with TLC/LC-MS and extending the reaction time if necessary. - Optimize the work-up and distillation procedures to minimize losses. - Use a fresh, anhydrous base. |
| Formation of Impurities | - Overheating during the reaction. - Presence of water in the reaction. - Impure starting materials. | - Ensure precise temperature control, especially during the addition of reagents. - Use anhydrous solvents and reagents. - Verify the purity of starting materials before use. |
| Difficult Purification of Final Product | - Presence of closely-eluting impurities. - Thermal decomposition during distillation. | - Optimize the chromatographic conditions (solvent system, gradient). - Consider converting the amine to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base. - Use a high-vacuum distillation setup to lower the boiling point and minimize thermal stress on the product. |
| Incomplete Tosylation in Step 2 | - Presence of water, which can hydrolyze the TsCl. - Insufficient amount of TsCl or base. | - Ensure all glassware and solvents are dry. - Use a slight excess of TsCl and ensure an adequate amount of base is present to neutralize the HCl formed. |
| Low Yield in Amination Step | - Incomplete conversion of the tosylate. - Insufficient pressure in the reactor. - Product loss during extraction. | - Increase the reaction time or temperature. - Ensure the reactor is properly sealed to maintain pressure. - Adjust the pH of the aqueous layer to >12 during work-up to ensure the amine is fully deprotonated and extracts into the organic layer. [4] |
Logical Relationship Diagram for Troubleshooting
Caption: A logical approach to troubleshooting common synthesis issues.
IV. Analytical Methods for Quality Control
Robust analytical methods are essential for ensuring the quality and purity of the final product, especially in a regulated environment.
-
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing an additive like formic acid or trifluoroacetic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the final product and any isolated intermediates.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for quantification, particularly useful for bioanalytical studies. [9]
V. Safety Considerations
-
Piperidine: A flammable and toxic liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-(2-Chloroethoxy)ethanol: A corrosive and toxic substance. Avoid contact with skin and eyes.
-
p-Toluenesulfonyl chloride: A corrosive solid that is a lachrymator. Handle with care in a fume hood.
-
Ammonia: A corrosive and toxic gas/solution. Work in a well-ventilated area and handle with appropriate PPE.
-
Pressure Reactions: The amination step is performed under pressure. Ensure the reactor is properly rated for the intended temperature and pressure and that all safety features are in place.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before starting any chemical synthesis.
VI. References
-
Vertex AI Search. (2026). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
-
Google Patents. (1998). Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol. HU227192B1.
-
Synthink. (2026). 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine.
-
PubChem. (2026). 2-(2-Piperidin-1-ylphenoxy)ethanamine.
-
ChemicalBook. (2025). 2-[2-(2-Azidoethoxy)ethoxy]ethanamine.
-
Biosynth. (2026). 2-(Piperidin-4-yl)ethan-1-amine.
-
ChemicalBook. (2026). 2-[2-(2-Azidoethoxy)ethoxy]ethanamine synthesis.
-
ChemScene. (2026). 2-(2-(Piperidin-1-yl)ethoxy)ethanol.
-
Contract Pharma. (2019). Drug Substances: Scale-Up Challenges.
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
-
BLD Pharm. (2026). 933716-53-1|this compound.
-
MySkinRecipes. (2026). 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine.
-
MySkinRecipes. (2026). 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine.
-
Google Patents. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. CN103254153B.
-
Google Patents. (2018). Synthesis method of chiral piperazinone derivative. CN108129404B.
-
PubChem. (2026). Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis-.
-
PubChem. (2026). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine.
-
Biomedical Journal of Scientific & Technical Research. (2018). Considerations for Successful Scale-Up to Tox Batches and Phase-Api (Bulk Drug substance).
-
Google Patents. (1959). Purification of piperidines. US2868793A.
-
Benchchem. (2025). Analytical methods for quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological samples.
-
OPUS. (2025). Analytical Methods.
-
PubChem. (2026). N-(2-(piperazin-1-yl)ethyl)ethan-1-amine.
-
Google Patents. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. CN103254153A.
-
Benchchem. (2025). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis.
-
Santa Cruz Biotechnology. (2026). 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.
-
UNODC. (1953). The Stereochemistry of Morphine.
-
IRIS. (1954). SYNTHETIC SUBSTANCES WITH MORPHINE-LIKE EFFECT Relationship between Chemical Structure and Analgesic Action.
-
PubMed. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.
-
PubMed Central. (2023). Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties.
Sources
- 1. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]
- 2. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]
- 3. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. contractpharma.com [contractpharma.com]
- 7. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine | 166388-57-4 [chemicalbook.com]
- 8. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in 2-(2-(Piperidin-1-yl)ethoxy)ethanamine Production
Welcome to the technical support center for the synthesis and purification of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management during the production of this important chemical intermediate. By understanding the origin of impurities and implementing robust analytical and purification strategies, you can ensure the quality, consistency, and safety of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and purification workflows. Each answer provides a detailed explanation of the underlying causes and offers step-by-step protocols for resolution.
Question 1: I've observed an unexpected peak in the HPLC analysis of my crude product. How can I identify its source?
Answer:
Identifying an unknown peak in your High-Performance Liquid Chromatography (HPLC) analysis is a critical first step in impurity management. The source of the impurity generally falls into one of three categories: starting material-related, process-related (by-products), or degradation-related. A systematic approach is essential for efficient identification.
Causality: Unexpected peaks arise from incomplete reactions, side reactions promoted by reaction conditions (e.g., temperature, stoichiometry), or the chemical breakdown of the target molecule or intermediates. The logical workflow is to first rule out the simplest explanations (residual starting materials) before investigating more complex possibilities.
Experimental Workflow for Impurity Identification
-
Reference Standard Injection:
-
Inject pure samples of all starting materials and reagents used in the final step of your synthesis (e.g., piperidine, 2-(2-chloroethoxy)ethanamine, or related precursors).
-
Compare the retention times with the unknown peak in your crude product chromatogram. A match strongly suggests the impurity is an unreacted starting material.
-
-
LC-MS Analysis:
-
If the peak is not a starting material, the next step is to obtain mass data. Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
The mass-to-charge ratio (m/z) of the impurity provides its molecular weight. This is invaluable for proposing potential structures. For instance, a dimer of the product or a product of reaction with a solvent molecule can often be hypothesized from the mass data.[1]
-
-
Forced Degradation Study:
-
To determine if the impurity is a degradant, subject a pure sample of this compound to stress conditions (acidic, basic, oxidative, thermal, photolytic).
-
Analyze the stressed samples by HPLC. If the peak appears or increases, it confirms it is a degradation product.[2]
-
-
Isolation and NMR Spectroscopy:
-
For critical or persistent impurities, isolation via preparative HPLC or column chromatography followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive identification method.[3]
-
Logical Workflow Diagram
Below is a decision-making workflow for identifying an unknown chromatographic peak.
Caption: Workflow for identifying unknown impurities.
Question 2: My final product has a persistent yellow or brown color. What causes this, and how can I remove it?
Answer:
Discoloration in amine-containing compounds is a common issue, often indicating the presence of minute quantities of highly chromophoric impurities.
Causality: The primary cause of color in amines is oxidation.[4] The lone pair of electrons on the nitrogen atom is susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal catalysts. This can lead to the formation of N-oxides, nitrosoamines, or complex polymerized species that absorb visible light.[4] Residual starting materials from certain synthetic routes, such as those involving nitro-aromatic precursors, can also impart color if not completely removed.
Troubleshooting and Purification Protocol
-
Inert Atmosphere Processing:
-
Rationale: To prevent oxidation, it is crucial to minimize contact with atmospheric oxygen.
-
Protocol: Conduct all reaction and purification steps under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents for all extractions, chromatography, and recrystallizations.
-
-
Activated Carbon Treatment:
-
Rationale: Activated carbon has a high surface area and is effective at adsorbing large, colored, polymeric impurities.
-
Protocol:
-
Dissolve the impure product in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Add 1-5% (w/w) of activated carbon to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. For more persistent color, gentle heating (40-50°C) can be applied.
-
Filter the mixture through a pad of Celite® or a 0.45 µm filter to remove the carbon.
-
Concentrate the filtrate to recover the decolorized product.
-
-
-
Purification via Salt Formation:
-
Rationale: Converting the basic free amine to a salt often facilitates purification by crystallization, as salts typically have higher crystallinity and may exclude the colored impurities into the mother liquor.
-
Protocol (Hydrochloride Salt Example):
-
Dissolve the crude amine in a non-polar solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate. Monitor the pH to avoid adding excess acid.
-
Collect the solid by filtration, wash with fresh cold solvent, and dry under vacuum.
-
The purified free base can be regenerated by neutralizing the salt with a base (e.g., NaOH, NaHCO₃) and extracting into an organic solvent.
-
-
Question 3: The yield of my reaction is low, and I suspect side reactions. What are the most likely by-products in the synthesis of this compound?
Answer:
The formation of by-products is highly dependent on the synthetic route. A common and efficient method for this synthesis is the N-alkylation of piperidine with a suitable 2-(2-haloethoxy)ethanamine derivative. Let's consider this route to discuss potential by-products.
Causality: Side reactions in N-alkylation are often due to the presence of multiple reactive sites, elimination reactions competing with substitution, or over-alkylation.
Synthetic Pathway and Potential By-Products
A plausible synthesis involves reacting piperidine with 2-(2-chloroethoxy)ethanamine.
Caption: Synthetic pathway and common by-products.
Common By-Products and Their Mitigation
| Impurity Type | Structure/Description | Likely Cause | Mitigation Strategy |
| Impurity A (Elimination) | N-(2-vinyloxyethyl)piperidine | Use of a strong, non-nucleophilic base or excessive heat, which favors elimination over substitution. | Use a milder base (e.g., K₂CO₃, NaHCO₃) and maintain moderate reaction temperatures (e.g., 60-80°C). |
| Impurity B (Over-alkylation) | The primary amine of the product reacts with another molecule of the chloro-reactant. | Using an excess of the alkylating agent [2-(2-chloroethoxy)ethanamine]. | Use a slight excess of piperidine to ensure the alkylating agent is the limiting reagent. Control stoichiometry carefully. |
| Unreacted Starting Materials | Piperidine, 2-(2-chloroethoxy)ethanamine | Incomplete reaction due to insufficient time, low temperature, or poor mixing. | Increase reaction time, optimize temperature, and ensure efficient stirring. Monitor reaction progress by TLC or HPLC. |
Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended analytical methods for routine purity testing of this compound?
Answer:
For routine quality control, a combination of HPLC for potency and impurity profiling, and GC-MS for residual solvent and volatile impurity analysis is recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the active pharmaceutical ingredient (API) and detecting non-volatile impurities.
-
Typical Conditions: A reversed-phase C18 column is generally effective.[1] A mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is standard.[5] Due to the basic nature of the amines, peak tailing can be an issue. This is mitigated by using a mobile phase with a pH that ensures the amines are protonated (e.g., pH 2.5-4.0) or by adding a competing amine like triethylamine (TEA) to the mobile phase.[6] UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the molecule lacks a strong chromophore.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile impurities, such as residual solvents (e.g., toluene, THF, ethanol) and low molecular weight starting materials.[7][8] Derivatization may be required to increase the volatility of the amine product if it is not sufficiently volatile on its own.[9]
FAQ 2: How can I effectively purify the final product to >99.5% purity?
Answer:
Achieving high purity often requires a multi-step approach. The optimal strategy depends on the nature of the major impurities present.
-
Distillation: If the product is a liquid and thermally stable, fractional vacuum distillation can be highly effective for removing impurities with significantly different boiling points.
-
Column Chromatography: For removing structurally similar by-products, silica gel column chromatography is a standard method.[10] A gradient elution system, starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol), often provides the best separation. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent peak tailing on the silica gel.
-
Crystallization of a Salt: As detailed in the Troubleshooting Guide, forming a salt (e.g., hydrochloride, fumarate, or tartrate) and recrystallizing it from a suitable solvent system (e.g., ethanol/ether, isopropanol/acetone) is one of the most powerful techniques for achieving high purity in amines. This method is highly effective at removing both colored impurities and structurally related by-products. A patent for purifying piperidine itself describes the formation of a solid carbonate salt to separate it from pyridine, highlighting the utility of this approach.[11]
FAQ 3: What are the best practices for storing this compound to prevent degradation?
Answer:
To maintain the long-term stability and purity of the compound, proper storage is essential. Given its amine structure, the primary degradation pathway is oxidation.
-
Atmosphere: Store the compound under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Container: Use amber glass vials or bottles to protect the compound from light, which can catalyze oxidative degradation. Ensure the container is well-sealed to prevent moisture and air ingress.
-
Temperature: Store at reduced temperatures (e.g., 2-8°C or -20°C). Lower temperatures slow down the rate of all chemical degradation reactions.
-
Purity: Ensure the material is free from trace metals, as ions like iron or copper can catalyze oxidation reactions.[12]
By adhering to these troubleshooting and best practice guidelines, you can effectively manage impurities in the production of this compound, leading to a more robust and reproducible synthetic process.
References
-
PubChem. (n.d.). 2-(2-Piperidin-1-ylphenoxy)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
PubChem. (n.d.). Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-(2-Propynyloxy)ethoxy)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
-
Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]
- Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
-
Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]
-
IOSR Journal. (2022). Chemical Composition By Gc-Ms And ¹³C Nmr Analyses Of The Constituents Of The Essential Oil From The Leaves Of Piper Guineense. Retrieved from [Link]
-
PubMed Central. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]
-
American Filtration and Separation Society. (2024). Amine Unit Contamination Overview. Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (2015). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Retrieved from [Link]
- Google Patents. (n.d.). US2868793A - Purification of piperidines.
-
Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Defense Technical Information Center. (1998). Analysis of Chemical Warfare Agents by GC-MS: Second Chemical Cluster CRTI Training Exercise. Retrieved from [Link]
- Google Patents. (n.d.). US4661634A - Removal of impurities from amines.
- Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
ResearchGate. (2019). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]
-
University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Retrieved from [Link]
-
Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Retrieved from [Link]
-
Google APIs. (n.d.). United States Patent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). GC-MS, LC-MS, and network pharmacology analysis to investigate the chemical profiles and potential pharmacological activities in flower buds and. Retrieved from [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
PubChem. (n.d.). N-(2-Aminoethyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. repository.unar.ac.id [repository.unar.ac.id]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 11. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 12. US4661634A - Removal of impurities from amines - Google Patents [patents.google.com]
Validation & Comparative
A Multi-Spectroscopic Approach to Confirming the Structure of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Molecules such as 2-(2-(Piperidin-1-yl)ethoxy)ethanamine (Figure 1), with its combination of primary amine, tertiary amine, and ether functional groups, represent versatile building blocks for creating more complex bioactive compounds. Its molecular formula is C₉H₂₀N₂O, and it has a molecular weight of 172.27 g/mol .[1] The precise arrangement of these functional groups dictates the molecule's physicochemical properties and its potential interactions with biological targets. Therefore, its definitive structural elucidation is not merely an academic exercise but a critical step in ensuring the validity and reproducibility of subsequent research.
This guide presents a comprehensive, multi-pronged strategy for the structural verification of this compound, employing a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected data from each technique, compare these predictions with data from analogous structures, and provide robust, field-tested protocols for data acquisition. This integrated approach serves as a self-validating system, ensuring the highest degree of confidence in the assigned structure.

Part 1: Mass Spectrometry – The First Gate of Analysis
Expertise & Experience: Mass spectrometry is the initial and most crucial step, as it provides the molecular weight and, by extension, the molecular formula. For a molecule containing nitrogen, the "Nitrogen Rule" is a powerful preliminary check.[2][3] This rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Our target compound has two nitrogen atoms, and its molecular weight of 172.27 Da aligns perfectly with this rule, providing the first piece of corroborating evidence.
Expected Fragmentation Pattern
Electron Ionization (EI) is a "hard" ionization technique that provides rich structural information through predictable fragmentation.[4][5] For aliphatic amines, the dominant fragmentation pathway is α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom, which results in a resonance-stabilized iminium cation.[2][3][6] Our target molecule has two distinct amine centers, leading to two predictable primary α-cleavage pathways.
-
α-Cleavage at the Piperidine Ring: The most favorable cleavage will involve the loss of the largest substituent attached to the α-carbon, which is the ethoxy-ethanamine chain. This would result in a stable piperidinyl-methyl iminium cation.
-
α-Cleavage at the Primary Amine: Cleavage of the C1-C2 bond would generate the [CH₂NH₂]⁺ ion.
The ether linkage itself can also cleave, typically at the C-O bond, but this is often less favorable than α-cleavage in amines.
| Predicted Fragment Ion | Structure of Ion | Predicted m/z | Causality |
| Molecular Ion [M]⁺ | [C₉H₂₀N₂O]⁺ | 172 | Complete molecule radical cation. |
| [M - C₂H₅NO]⁺ | [C₇H₁₅N]⁺ | 98 | α-cleavage at C5-C6 bond with loss of the ethoxy-ethanamine radical. This is expected to be a major fragment. |
| [M - C₇H₁₅N]⁺ | [C₂H₅NO]⁺ | 59 | α-cleavage at C5-C6 bond, with charge retained on the smaller fragment (less likely). |
| [CH₂NH₂]⁺ | [CH₄N]⁺ | 30 | α-cleavage at C1-C2 bond. A characteristic fragment for primary ethylamines.[7] |
| Piperidine Ring Fragment | [C₅H₁₀N]⁺ | 84 | Cleavage of the C6-N(piperidine) bond. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Introduce a small quantity (typically <1 mg/mL in a volatile solvent like methanol or dichloromethane) of the purified compound into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4]
-
Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Record the abundance of each ion to generate the mass spectrum.
Part 2: Infrared (IR) Spectroscopy – Identifying the Functional Groups
Expertise & Experience: IR spectroscopy provides a rapid and non-destructive "snapshot" of the functional groups present. It is an excellent confirmatory technique because the primary amine, tertiary amine, and ether moieties each possess unique vibrational frequencies. The absence of certain peaks (like a broad O-H stretch) is as informative as the presence of others.
Expected IR Absorptions
The key to interpreting the IR spectrum is to look for characteristic bands that confirm each part of the molecule.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale and Distinguishing Features |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500-3300 (two bands) | The presence of two distinct, moderately sharp peaks is a hallmark of a primary amine (R-NH₂).[2][8][9] This differentiates it from a secondary amine (one peak) and a tertiary amine (no peaks).[10][11] |
| Primary Amine | N-H Scissor (Bend) | 1650-1580 | This bending vibration further confirms the -NH₂ group.[12] |
| Ether | C-O-C Asymmetric Stretch | 1150-1085 | A strong, prominent absorption in this region is highly characteristic of an aliphatic ether linkage.[9] |
| Aliphatic C-N | C-N Stretch | 1250-1020 | Both the primary and tertiary amine will contribute to absorptions in this region, which may overlap with the C-O stretch.[12] |
| Aliphatic C-H | C-H Stretch | 2950-2850 | Strong absorptions just below 3000 cm⁻¹ confirm the presence of sp³ hybridized C-H bonds from the piperidine and ethyl chains. |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of the pure liquid sample directly onto the surface of one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Assembly: Place a second salt plate on top of the first, creating a thin liquid film between them.
-
Data Acquisition: Mount the plates in the spectrometer's sample holder.
-
Background Scan: Run a background spectrum of the empty instrument to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by averaging 16 or 32 scans for a good signal-to-noise ratio. The mid-infrared region (4000-400 cm⁻¹) is standard.[13]
Part 3: Nuclear Magnetic Resonance (NMR) – Mapping the Skeleton
Expertise & Experience: While MS confirms the mass and IR identifies functional groups, NMR spectroscopy provides the definitive connectivity map, showing how every atom is connected to its neighbors. ¹H NMR reveals the proton environment and multiplicity (splitting), while ¹³C NMR shows the number of unique carbon environments.
¹H NMR Spectroscopy: Proton Environments and Connectivity
The structure of this compound has several distinct proton environments. The chemical shift (δ) is influenced by the electronegativity of adjacent atoms (O and N), which deshield the protons, shifting them downfield.
| Proton(s) (Fig. 1) | Predicted δ (ppm) | Predicted Multiplicity | Rationale & Comparative Analysis |
| H-1 (-NH₂) | ~1.5-2.5 | Broad Singlet | The chemical shift is variable and concentration-dependent. The signal is broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. It will disappear upon D₂O shake.[2] |
| H-2 (-CH₂-NH₂) | ~2.85 | Triplet | Adjacent to the primary amine nitrogen and a CH₂ group (H-3). Deshielded by the nitrogen. |
| H-3 (-O-CH₂-) | ~3.65 | Triplet | Adjacent to the highly electronegative ether oxygen and a CH₂ group (H-2). Expected to be downfield. |
| H-4 (-O-CH₂-) | ~3.55 | Triplet | Also adjacent to the ether oxygen and a CH₂ group (H-5). |
| H-5 (-CH₂-N<) | ~2.60 | Triplet | Adjacent to the tertiary piperidine nitrogen and a CH₂ group (H-4). |
| H-6, H-10 (-N-CH₂-) | ~2.50 | Multiplet | Protons on carbons α to the piperidine nitrogen are deshielded. |
| H-7, H-9 (-CH₂-) | ~1.60 | Multiplet | Protons on carbons β to the piperidine nitrogen. |
| H-8 (-CH₂-) | ~1.45 | Multiplet | Proton on the carbon γ to the piperidine nitrogen, expected to be the most shielded of the ring protons. |
Comparative Insight: The spectrum of a simpler analogue, N-(2-Aminoethyl)piperidine[14][15], would lack the signals for H-3 and H-4 and the characteristic downfield shift associated with the ether oxygen. Conversely, an ether like Di(ethylene glycol) ethyl ether[16][17] would show the triplet patterns for the ethoxy chain but lack the signals for the piperidine ring and the primary amine. This comparative logic validates the assignment of each signal to a specific part of the target molecule.
¹³C NMR Spectroscopy: The Carbon Backbone
The molecule has 9 unique carbon atoms, and ¹³C NMR should reveal 9 distinct signals. Carbons bonded to electronegative atoms (O and N) will be the most downfield.
| Carbon(s) (Fig. 1) | Predicted δ (ppm) | Rationale & Comparative Analysis |
| C-1 (-CH₂-NH₂) | ~41.5 | Attached to the primary amine. |
| C-2 (-O-CH₂-) | ~70.0 | Attached to the ether oxygen, significantly downfield. |
| C-3 (-O-CH₂-) | ~69.5 | Also attached to the ether oxygen. |
| C-4 (-CH₂-N<) | ~58.0 | Attached to the tertiary piperidine nitrogen. |
| C-5, C-9 (-N-CH₂-) | ~54.5 | Carbons α to the piperidine nitrogen. Based on piperidine data, these are deshielded.[18][19] |
| C-6, C-8 (-CH₂-) | ~26.0 | Carbons β to the piperidine nitrogen. |
| C-7 (-CH₂-) | ~24.5 | Carbon γ to the piperidine nitrogen, expected to be the most upfield ring carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, high-quality NMR tube.[20][21][22] Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Place the tube in the spectrometer. Shim the magnetic field to achieve homogeneity. Acquire the spectrum using a standard pulse sequence. A D₂O exchange experiment can be performed by adding a drop of D₂O, shaking, and re-acquiring the spectrum to identify the -NH₂ protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
Integrated Workflow for Structural Confirmation
Diagram 1. Integrated workflow for spectroscopic structure confirmation.
Conclusion
The structural confirmation of this compound is achieved not by a single technique, but by the convergent validation from multiple spectroscopic methods. Mass spectrometry establishes the correct molecular formula and provides fragmentation clues consistent with the proposed structure. Infrared spectroscopy confirms the presence of the requisite primary amine and ether functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an exhaustive map of the carbon-hydrogen framework, confirming the precise connectivity of the piperidine ring, the ethoxy linker, and the terminal ethanamine moiety. Each technique cross-validates the others, culminating in an authoritative and trustworthy structural assignment essential for advancing its application in research and development.
References
-
24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]
-
2-(2-Piperidin-1-ylphenoxy)ethanamine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Mass Spectrometry: Fragmentation Patterns. Scribd. Available at: [Link]
-
NMR sample preparation guidelines. Available at: [Link]
-
24.10 Spectroscopy of Amines. OpenStax. Available at: [Link]
-
25.5 Spectroscopic Properties of Amines. Chemistry LibreTexts. Available at: [Link]
-
Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]
-
Spectroscopy of Amines. Oregon State University. Available at: [Link]
-
NMR Sample Preparation Guide. Scribd. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
Infrared Spectroscopy. Illinois State University. Available at: [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines... Supporting Information. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
N-(2-Aminoethyl)piperidine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Conformational analysis... Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]
-
Sample preparation for FT-IR. Available at: [Link]
-
SOP for Calibration of FT-IR Spectrometer. Pharmaguideline. Available at: [Link]
-
Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Intertek. Available at: [Link]
-
Diethylene glycol diethyl ether. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry... AIP Publishing. Available at: [Link]
-
Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry... ResearchGate. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Available at: [Link]
-
IR Chart. Available at: [Link]
-
IR Absorption Table. Available at: [Link]
-
Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. EPA. Available at: [Link]
-
How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. Available at: [Link]
-
How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Available at: [Link]
-
Ionization Modes: EI. Shimadzu. Available at: [Link]
Sources
- 1. 933716-53-1|this compound|BLD Pharm [bldpharm.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]
- 14. N-(2-Aminoethyl)piperidine(27578-60-5) 1H NMR spectrum [chemicalbook.com]
- 15. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Diethylene Glycol Monoethyl Ether(111-90-0) 1H NMR [m.chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 21. scribd.com [scribd.com]
- 22. organomation.com [organomation.com]
A Comparative Guide to the HPLC Purity Analysis of Synthesized 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for a Niche Diamine
2-(2-(Piperidin-1-yl)ethoxy)ethanamine is a diamine molecule featuring both a tertiary amine within a piperidine ring and a primary amine in an ethoxy-ethylamine chain. Its structural motifs make it a valuable building block in medicinal chemistry and materials science, where its flexible chain and dual nitrogen centers can be pivotal for modulating properties like binding affinity and solubility.[1] The successful synthesis of this compound is only the first step; rigorous purity analysis is paramount. The presence of unreacted starting materials, by-products, or degradation products can significantly impact the outcomes of downstream applications, leading to irreproducible results in biological assays or flawed material characteristics.
This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity assessment of this compound. We will explore the causality behind methodological choices, compare HPLC with orthogonal techniques, and provide actionable, field-proven protocols for immediate implementation.
The Core Challenge: Analyzing a "Chromatographically Difficult" Amine
The analysis of basic amines like this compound by reverse-phase HPLC is notoriously challenging. The primary and tertiary amine groups are basic and tend to interact strongly with the acidic silanol groups present on the surface of conventional silica-based stationary phases. This interaction leads to poor chromatographic performance, characterized by:
-
Peak Tailing: Asymmetrical peaks that are broad and difficult to integrate accurately.
-
Poor Reproducibility: Shifting retention times and variable peak areas.
-
Low Recovery: The analyte may irreversibly adsorb to the column.
Furthermore, this molecule lacks a significant UV chromophore, making detection by standard UV-Vis detectors inefficient and insensitive.[2] Addressing these challenges requires a carefully designed analytical strategy.
Primary Technique: Reverse-Phase HPLC (RP-HPLC) Method Development
RP-HPLC remains the workhorse for purity analysis due to its versatility and high resolving power. The key to a successful method lies in mitigating the undesirable interactions between the basic analyte and the stationary phase.
Causality-Driven Methodological Choices
1. Column Selection: A standard C18 (octadecyl) column is the conventional starting point for RP-HPLC.[3][4] However, for basic compounds, a modern, high-purity silica column with end-capping is crucial. End-capping "shields" the residual silanol groups, reducing the sites available for secondary interactions. For particularly difficult separations, an amine-specific column (e.g., a C18 with a modified, base-deactivated surface) can provide superior peak shape.[5]
2. Mobile Phase Optimization: The mobile phase is the most powerful tool for controlling the chromatography of basic compounds.
-
pH Control: Operating at a low pH (typically 2.5-3.5) ensures that the amine functional groups are consistently protonated. This prevents the interconversion between the charged and neutral forms of the analyte during chromatography, which is a major cause of peak broadening.
-
Acidic Modifiers: The addition of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is standard practice. TFA is an excellent ion-pairing agent; it forms a neutral complex with the protonated amine, which has weaker interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[4]
-
Buffer System: A phosphate buffer at low pH can also be used to maintain a consistent ionic environment and pH, leading to more reproducible chromatography.[3]
3. Detection Method Selection: Given the absence of a strong UV chromophore, relying solely on UV detection at low wavelengths (e.g., 210 nm) will likely result in poor sensitivity.[4] More suitable alternatives include:
-
Charged Aerosol Detection (CAD): A near-universal detector that provides a response proportional to the mass of the non-volatile analyte, irrespective of its optical properties. This makes it an excellent choice for compounds like the target molecule.[2]
-
Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is another universal mass-based detector.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer provides not only sensitive detection but also mass information, which is invaluable for identifying unknown impurities.
Workflow for HPLC Purity Analysis
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Experimental Protocols
Protocol 1: RP-HPLC with UV Detection
This protocol serves as a baseline method but may have sensitivity limitations.
-
Instrumentation: HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Protocol 2: RP-HPLC with Charged Aerosol Detection (CAD)
This is the recommended approach for accurate quantification without a strong chromophore.
-
Instrumentation: HPLC system coupled to a Charged Aerosol Detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water. (Note: Non-volatile buffers like phosphate should be avoided with CAD/MS).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
CAD Settings: Nebulizer Temperature: 35°C, Evaporation Temperature: Set as per manufacturer's recommendation.
-
-
Sample Preparation:
-
Follow the same procedure as in Protocol 1.
-
Comparison with Orthogonal Analytical Techniques
No single analytical method can provide a complete picture of a compound's purity. Orthogonal methods, which rely on different separation or detection principles, are essential for a comprehensive assessment.
| Technique | Principle | Advantages | Disadvantages | Suitability for Topic Compound |
| HPLC-CAD/MS | Chromatographic separation based on polarity | High sensitivity and resolution; provides molecular weight information (MS).[6] | Higher equipment cost and complexity. | Excellent: The gold standard for purity and impurity profiling. |
| Gas Chromatography (GC) | Separation based on volatility and polarity in the gas phase | Excellent for volatile and thermally stable compounds; high resolution.[7] | Requires analyte to be volatile or derivatized; potential for on-column degradation.[7][8] | Moderate: Requires derivatization of the amine groups to increase volatility; not ideal as a primary method. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei | Provides structural confirmation and absolute purity without a reference standard for the analyte itself; non-destructive.[4] | Lower sensitivity compared to HPLC; may not resolve closely related impurities. | Good: Excellent for confirming identity and determining purity against a certified internal standard. |
| Titration | Acid-base neutralization | Simple, inexpensive method for determining the overall base content. | Non-specific; cannot distinguish between the target compound and other basic impurities.[7] | Limited: Useful as a quick check of overall basic content but not for detailed purity analysis. |
Data Interpretation and Potential Impurities
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Potential Synthesis-Related Impurities: While the exact impurities depend on the synthetic route, common possibilities include:
-
Unreacted Starting Materials: The precursors used in the synthesis.
-
By-products: Resulting from side reactions (e.g., over-alkylation, cyclization).
-
Degradation Products: The ether linkage can be susceptible to cleavage under harsh acidic or basic conditions.[9]
Decision Logic for Method Selection
Caption: Decision-making workflow for selecting the appropriate analytical method.
Conclusion and Recommendations
For the comprehensive purity analysis of synthesized this compound, a multi-faceted approach is recommended. While a well-developed RP-HPLC method is the cornerstone for separating and quantifying related substances, its limitations must be acknowledged.
-
Primary Recommendation: An RP-HPLC method employing a C18 column with a formic acid-modified mobile phase and Charged Aerosol Detection (CAD) is the most robust strategy for accurate purity determination.
-
Orthogonal Confirmation: The identity of the main peak should be unequivocally confirmed by NMR spectroscopy . Furthermore, qNMR should be considered for an independent, orthogonal determination of absolute purity against a certified internal standard.
-
Impurity Identification: When unknown impurities are detected at significant levels (>0.1%), LC-MS is essential for obtaining molecular weight information to aid in their structural elucidation.
By combining these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their scientific endeavors.
References
- A Comparative Guide to Analytical Methods for Purity Assessment of N-cyclopropylthian-4-amine. Benchchem.
- Aside from Hinsberg's Test, what other methods are there to differentiate primary, secondary, and tertiary amines?. Quora.
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.
- Is there an easy way to purify organic amines?. Biotage.
- 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine. BenchChem.
- 2-(2-Piperidin-1-ylphenoxy)ethanamine. PubChem.
- 2-[2-(2-Ethyl-piperidin-1-yl)-ethoxy]-phenylamine. Matrix Scientific.
- 2-{2-[4-(2-{[2-(2-aminoethoxy)ethyl]amino}ethyl)piperazin-1-yl]ethoxy}ethan-1-amine. MilliporeSigma.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Analytical methods for quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological samples. Benchchem.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. Benchchem.
- Impurities in Pharmaceuticals- A Review. SciSpace.
Sources
- 1. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bre.com [bre.com]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Senior Application Scientist's Guide: Comparing 2-(2-(Piperidin-1-yl)ethoxy)ethanamine with Alternative PEG Linkers in Advanced Bioconjugate Design
Introduction: The Linker as the Linchpin of Modern Therapeutics
In the sophisticated landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is far more than a simple tether. It is a critical determinant of a molecule's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic profile. The strategic selection of a linker dictates the spatial relationship between a payload and its targeting moiety, modulates solubility and cell permeability, and can even pre-organize the molecule into a bioactive conformation.
Polyethylene glycol (PEG) linkers have become a mainstay in this field, prized for their ability to enhance aqueous solubility, improve in-vivo stability, and offer a flexible, biocompatible spacer.[1][2][3] However, the evolution of targeted therapies, especially PROTACs, has revealed the limitations of purely flexible linkers and spurred the development of more complex architectures. This guide provides an in-depth comparison of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine , a unique semi-rigid linker, against a spectrum of common PEG-based alternatives. Our objective is to provide researchers, scientists, and drug development professionals with a framework for rational linker selection, grounded in mechanistic principles and supported by validated experimental protocols.
Section 1: Profiling the Core Molecule: this compound
This compound represents a sophisticated linker design that marries the hydrophilicity of an ethylene glycol-like spacer with the conformational rigidity of a saturated heterocycle.
Structural Anatomy:
-
Piperidine Ring: A six-membered saturated heterocycle that introduces a significant degree of conformational constraint. This rigidity can be crucial for orienting the two ends of a bioconjugate into a conformation that is favorable for biological activity, such as the formation of a stable ternary complex in a PROTAC.[4]
-
Ethylene Glycol-like Spacer: The -(ethoxy)ethan- portion of the molecule provides hydrophilicity, which can improve the solubility of the overall construct—a common challenge in PROTAC design.[5]
-
Primary Amine Terminus: The -NH2 group serves as a versatile reactive handle for conjugation to various functionalities, such as carboxylic acids on a payload or protein ligand.
The central hypothesis for employing this linker is that the piperidine-induced rigidity will enhance metabolic stability and pre-organize the bioconjugate, potentially leading to improved potency and cellular activity compared to more flexible counterparts.[4][6]
Caption: Structure of this compound.
Section 2: The Spectrum of Alternative PEG Linkers
To objectively evaluate our core molecule, we will compare it against three distinct classes of linkers, each representing a different design philosophy.
Flexible PEG Linker: Amino-PEG3-amine
This linker is a classic example of a flexible, hydrophilic spacer. It consists of three ethylene glycol units capped by two primary amines.[7][8]
-
Key Attributes: High flexibility, excellent water solubility, and synthetic accessibility.[1][9]
-
Primary Use Case: Employed when the exact spatial requirements for biological activity are unknown, allowing the conjugate to adopt numerous conformations. The hydrophilicity is also critical for solubilizing large, greasy molecules.[10]
-
Potential Drawbacks: The lack of rigidity can lead to an "entropic penalty" upon binding, where the molecule must adopt a single active conformation from a multitude of possibilities. This can result in lower binding affinity or reduced ternary complex stability. Furthermore, long, flexible linkers can sometimes be more susceptible to metabolism.
Alternative Heterocyclic Linker: Piperazine-based Linkers
Piperazine, another six-membered saturated heterocycle, is frequently used in linker design. Unlike piperidine, it contains two nitrogen atoms.
-
Key Attributes: Provides rigidity similar to piperidine.[4] The second nitrogen atom offers an additional point for chemical modification and, critically, possesses a different basicity (pKa).[11]
-
Primary Use Case: The dual-amine nature of piperazine can be exploited for divergent synthesis. Its pKa can be modulated by nearby chemical groups, allowing chemists to fine-tune the linker's charge state at physiological pH to optimize solubility and cell permeability.[11][12]
-
Comparison to Piperidine: The choice between piperidine and piperazine is nuanced. Piperazine's second nitrogen can enhance solubility through protonation, but it can also introduce new metabolic liabilities or alter binding interactions.[4][13] Piperidine offers a simpler, single basic center.
Bioorthogonal Linker: Azido-PEG3-amine
This linker class introduces a different mode of conjugation. While it contains a flexible PEG spacer and a primary amine, its key feature is the terminal azide (-N3) group.
-
Key Attributes: The azide group enables highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[14][15]
-
Primary Use Case: Ideal for complex syntheses where standard amide bond formation might be inefficient or interfere with other functional groups on the molecule. Bioorthogonal reactions can be performed under mild, aqueous conditions, making them suitable for conjugating sensitive biomolecules.[16]
-
Functional Difference: The primary comparison here is not structural rigidity but the conjugation chemistry itself. Click chemistry offers superior specificity and efficiency over traditional methods, which can be a significant advantage in streamlining the synthesis of complex bioconjugates.[17]
Caption: Comparison axes for the core linker and its alternatives.
Section 3: Head-to-Head Comparison: Experimental Insights
While direct, published experimental data comparing these exact four linkers within a single system is unavailable, we can construct a robust comparison based on established medicinal chemistry principles and data from analogous systems. The following tables summarize the expected physicochemical properties and performance metrics in a model PROTAC system.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Amino-PEG3-amine | Piperazine-based Linker (Example) | Azido-PEG3-amine | Rationale / Causality |
| Structure | Semi-Rigid, Hydrophilic | Flexible, Hydrophilic | Rigid, Hydrophilic | Flexible, Hydrophilic | The piperidine/piperazine rings introduce conformational constraints not present in linear PEG chains.[4] |
| Molecular Weight ( g/mol ) | ~188.28 | ~192.26[9] | ~187.27 (varies) | ~188.22 | Calculated based on chemical formula. |
| Calculated LogP (cLogP) | ~0.6 | ~ -1.5 | ~ -1.0 (varies) | ~ -0.8 | Piperidine is more lipophilic than an ether oxygen, increasing cLogP relative to a pure PEG chain. Piperazine is slightly more polar than piperidine. |
| Aqueous Solubility | Moderate to High | High | High | High | The PEG components confer high water solubility. The basic amines can be protonated to further enhance solubility.[5][18] |
| pKa (of basic N) | ~9-10 (Piperidine N), ~9.5-10.5 (Amine N) | ~9.5-10.5 | ~8-9 (N1), ~4-5 (N2) | ~9.5-10.5 | Piperazine nitrogens have distinct pKa values, which can be tuned by substituents, affecting the protonation state at pH 7.4.[11] |
Table 2: Predicted Performance in a Model PROTAC System
| Performance Metric | This compound | Amino-PEG3-amine | Piperazine-based Linker | Azido-PEG3-amine | Rationale / Causality |
| Ternary Complex Stability | High | Moderate | High | Moderate | Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty and leading to a more stable ternary complex.[6] |
| Target Degradation (DC50) | Potent | Moderate | Potent | Moderate | Improved ternary complex stability often correlates directly with more efficient protein degradation and thus a lower DC50 value. |
| Cellular Permeability | Moderate to High | Moderate | Moderate to High | Moderate | While hydrophilicity from PEG aids solubility, excessive flexibility can increase the polar surface area. Rigid linkers can sometimes adopt conformations that shield polar groups, aiding membrane passage.[10][19] |
| Metabolic Stability | High | Moderate | Moderate to High | Moderate | Saturated heterocyclic rings like piperidine are often less susceptible to oxidative metabolism compared to linear ether chains.[20] However, piperazine can sometimes introduce specific metabolic soft spots. |
| Synthetic Accessibility | Moderate | High | Moderate | Moderate | Amide coupling is standard. Piperazine offers two reactive sites. Click chemistry requires synthesis of alkyne-modified partners but the final conjugation is very efficient.[21] |
Section 4: Self-Validating Experimental Protocols
To empower researchers to validate these principles, we provide detailed, self-validating protocols for key experiments. The successful execution of these methods provides inherent confidence in the resulting data.
Protocol 1: Synthesis and Conjugation of a Model PROTAC
This protocol outlines a standard procedure for synthesizing a PROTAC using amide bond formation, a common method for amine-terminated linkers.
Caption: Experimental workflow for the synthesis of a model PROTAC.
Methodology:
-
Activation and First Coupling:
-
Dissolve the "warhead" molecule containing a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.
-
Add the amine-terminated linker (e.g., this compound) (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude intermediate using reverse-phase preparative HPLC.
-
-
Second Coupling (Example: SN2 reaction):
-
Activate the E3 ligase ligand containing a hydroxyl group by converting it to a better leaving group (e.g., a mesylate by reacting with MsCl and a base).
-
Dissolve the purified warhead-linker intermediate in a suitable solvent like acetonitrile.
-
Add the activated E3 ligase ligand (1.0 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction (e.g., to 60-80 °C) and stir for 12-24 hours, monitoring by LC-MS.
-
-
Final Purification and Validation:
-
Perform an aqueous workup as described in step 2.
-
Purify the final PROTAC molecule by reverse-phase preparative HPLC.
-
Self-Validation: Confirm the identity and purity (>95%) of the final compound by LC-MS (to verify mass) and ¹H NMR (to confirm structure). A pure, correctly characterized molecule validates the synthetic process.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability, a key factor for cellular uptake and oral bioavailability.[22][23]
Methodology:
-
Membrane Preparation:
-
Use a 96-well filter plate (donor plate) with a PVDF membrane support.
-
Coat each well of the filter plate with 5 µL of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane). This forms the artificial membrane.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test linker-conjugate in DMSO.
-
Dilute the stock solution into a universal buffer at pH 7.4 to a final concentration of 100 µM. This is the donor solution.
-
-
Assay Execution:
-
Fill the wells of a 96-well acceptor plate with 300 µL of the universal buffer (pH 7.4).
-
Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor solution.
-
Add 200 µL of the donor solution (containing the test compound) to each well of the donor plate.
-
Incubate the entire plate assembly at room temperature for 5-16 hours without shaking.[24][25]
-
-
Quantification and Validation:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Self-Validation: Run high-permeability (e.g., propranolol) and low-permeability (e.g., Lucifer Yellow) controls in parallel.[23][25] The permeability coefficients (Papp) of the controls must fall within established ranges for the assay to be considered valid.
-
Calculate the Papp value for each test compound. A higher Papp value indicates greater passive permeability.
-
Section 5: Conclusion and Strategic Outlook
The choice of a linker is a strategic decision that requires a balance of competing properties. There is no single "best" linker, only the most appropriate linker for a given therapeutic objective.
-
This compound stands out as an excellent candidate when a balance of hydrophilicity, conformational rigidity, and metabolic stability is desired. Its semi-rigid structure is particularly compelling for PROTACs, where pre-organization can significantly enhance ternary complex formation and subsequent protein degradation.[6][26]
-
Flexible PEG linkers like Amino-PEG3-amine remain the workhorse for initial screening and for applications where maximizing solubility is the paramount concern.[1] Their flexibility can be advantageous when the optimal geometry for binding is unknown.
-
Piperazine-based linkers offer an additional layer of tunability over their piperidine counterparts. The ability to modulate the pKa of the second nitrogen provides a sophisticated tool for optimizing the physicochemical properties of a PROTAC, though it may introduce new design challenges.[4][11]
-
Bioorthogonal linkers such as Azido-PEG3-amine represent a different axis of optimization. When synthetic complexity is high, the efficiency and specificity of click chemistry can accelerate discovery and enable the creation of novel conjugates that are inaccessible through traditional methods.[14]
Ultimately, the optimal linker is context-dependent. Researchers must weigh the need for rigidity against flexibility, solubility against permeability, and synthetic simplicity against functional sophistication. By understanding the fundamental causality behind each linker's properties and employing robust, self-validating protocols, drug development professionals can navigate these choices with confidence and precision.
References
-
BuyersGuideChem. (n.d.). 2-(Piperidin-1-yl)ethan-1-amine | C7H16N2. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Piperidin-1-ylphenoxy)ethanamine. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Available at: [Link]
-
Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1137-1145. Available at: [Link]
-
Biedermann, F., Uzunova, V., Scherman, O. A., & Nau, W. M. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 609218. Available at: [Link]
-
Scarpignato, C., Lazzaroni, M., & Blandizzi, C. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(10), 7031-7053. Available at: [Link]
-
Scott, J. S., & Gilbert, A. M. (2021). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 64(20), 14853-14899. Available at: [Link]
-
Demizu, Y., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Chemical Biology. Available at: [Link]
-
Biopharma PEG. (n.d.). PROTAC Linkers. Retrieved from [Link]
-
Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(2-(piperidin-1-yl)ethoxy)ethane. Retrieved from [Link]
-
Biopharma PEG. (n.d.). NH2-PEG3-NH2, Amino-PEG3-Amine, 929-75-9. Retrieved from [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2862. Available at: [Link]
-
Biopharma PEG. (2022). PEG Linkers & Their Applications. Retrieved from [Link]
-
Demizu, Y., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. Available at: [Link]
-
Ohoka, N., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 17(17), e202200482. Available at: [Link]
-
ResearchGate. (2025). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology, 21(9), 1075-1101. Available at: [Link]
-
ResearchGate. (n.d.). Guidelines for PAMPA. Retrieved from [Link]
-
Zhang, X., et al. (2019). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. bioRxiv. Available at: [Link]
-
Strelow, J. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 12(1), 7-10. Available at: [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. Available at: [Link]
-
Plesniak, M. P., et al. (2022). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
Labinsights. (2023). Application of PEG In Click Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). PROTACs with linkers optimised to improve physical properties. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from [Link]
-
Creative Biolabs. (n.d.). Amino-PEG3-amine. Retrieved from [Link]
-
Turesky, R. J. (2005). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis, 5(2), 1-14. Available at: [Link]
-
MDPI. (2024). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Retrieved from [Link]
-
AxisPharm. (n.d.). Azide PEG, Azide linker for Click Chemistry Reactions. Retrieved from [Link]
-
Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]
Sources
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. interchim.fr [interchim.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NH2-PEG3-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]
- 8. Amino-PEG3-amine - Creative Biolabs [creative-biolabs.com]
- 9. Amino-PEG3-Amine - CD Bioparticles [cd-bioparticles.net]
- 10. researchgate.net [researchgate.net]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 15. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labinsights.nl [labinsights.nl]
- 17. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PAMPA | Evotec [evotec.com]
- 26. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Prospective Validation of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine for P2X7 Receptor Antagonism
For the attention of researchers, scientists, and drug development professionals, this guide provides a strategic framework for the validation of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine's biological activity. In the absence of published experimental data for this specific compound, we will undertake a prospective analysis based on established structure-activity relationships (SAR) of known P2X7 receptor antagonists. This document will serve as a comparative guide to its structural analogs and detail the requisite experimental protocols for its validation.
Introduction: The P2X7 Receptor as a Therapeutic Target
The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade.[1] Its activation on immune cells, such as macrophages and microglia, triggers a cascade of downstream events including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[2][3] Consequently, the P2X7 receptor has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative disorders.[4] The development of potent and selective P2X7 antagonists is an area of intense research.[5]
The compound this compound possesses structural motifs, namely a piperidine ring and a flexible ether-amine chain, that are present in some classes of P2X7 antagonists. This structural similarity provides a compelling rationale for hypothesizing its potential activity as a modulator of the P2X7 receptor. This guide will therefore focus on a comparative analysis of its scaffold against known P2X7 antagonists and outline a comprehensive validation workflow.
Comparative Scaffold Analysis: Positioning this compound in the Landscape of P2X7 Antagonists
While no direct biological data for this compound is publicly available, we can infer its potential by comparing its structural features to those of established P2X7 antagonists.
Key Structural Motifs and Their Significance:
-
Piperidine/Piperazine Moiety: The piperidine ring is a common feature in P2X7 antagonists. For instance, studies on pyrimidine-2,4-dione derivatives have shown that modifications at the 4-position of a piperazine moiety can yield potent antagonistic effects.[6] Similarly, cyanoguanidine-piperazine derivatives have been identified as a novel series of P2X7 antagonists.[7] The basic nitrogen of the piperidine in our target compound could engage in crucial interactions within the receptor's binding pocket.
-
Flexible Ether-Amine Linker: The -(CH2)2-O-(CH2)2-NH2 linker provides conformational flexibility, which can be critical for optimal positioning within the binding site. The ether linkage and the terminal primary amine offer potential hydrogen bonding opportunities.
Structural Comparison with Known P2X7 Antagonists:
To contextualize the potential of this compound, we compare its structure with representative P2X7 antagonists.
| Compound | Key Structural Features | Reported Activity (IC50) | Reference |
| This compound | Piperidine, Flexible Ether-Amine Linker | To be determined | N/A |
| KN-62 | Isoquinolinesulfonyl, Piperazine | Potent P2X7 Antagonist | [6] |
| A-804598 | Tetrazole, Amide Linker | Potent and Selective P2X7 Antagonist | [8] |
| JNJ-47965567 | Benzamide, Adamantane | Potent P2X7 Antagonist | [8] |
| Compound 27 (Cyanoguanidine-piperazine series) | Cyanoguanidine, Piperazine | 0.12 µM (IL-1β release) | [7] |
This comparison highlights that while our compound of interest is simpler in structure, it shares the core piperidine/piperazine feature with several potent antagonists. The absence of bulky aromatic or polycyclic moieties, however, may influence its potency and selectivity, a hypothesis that can only be confirmed through empirical testing.
A Step-by-Step Guide to the Biological Validation of this compound
To ascertain the biological activity of this compound as a potential P2X7 antagonist, a tiered approach involving a series of well-established in vitro assays is recommended.
Primary Validation: P2X7-Mediated Cation Influx Assays
The primary function of the P2X7 receptor is to act as a cation channel. Therefore, the initial validation should focus on the compound's ability to inhibit agonist-induced cation influx.
Activation of the P2X7 receptor leads to a significant influx of extracellular calcium.[9][10] This can be monitored using fluorescent calcium indicators.
Experimental Protocol:
-
Cell Culture: Utilize a cell line stably expressing the human P2X7 receptor (e.g., HEK293-hP2X7).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Induce P2X7 receptor activation with a potent agonist, such as BzATP.
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader or flow cytometer.[11]
-
Data Analysis: Plot the inhibition of the calcium influx against the concentration of the test compound to determine the IC50 value.
Diagram of the Calcium Influx Assay Workflow:
Caption: Workflow for the calcium influx assay.
Prolonged activation of the P2X7 receptor leads to the formation of a larger pore, permeable to molecules up to 900 Da, such as ethidium bromide.[12][13]
Experimental Protocol:
-
Cell Preparation: Use HEK293-hP2X7 cells or a relevant immune cell line like THP-1 macrophages.
-
Compound and Dye Incubation: Incubate cells with varying concentrations of the test compound in the presence of ethidium bromide.
-
Agonist Stimulation: Add a P2X7 agonist (e.g., ATP or BzATP).
-
Fluorescence Measurement: Monitor the increase in ethidium bromide fluorescence as it intercalates with DNA upon entering the cell.
-
Data Analysis: Determine the IC50 value for the inhibition of dye uptake.[6]
Diagram of the Ethidium Bromide Uptake Assay Workflow:
Caption: Ethidium bromide uptake assay workflow.
Secondary Validation: Downstream Signaling and Functional Assays
Following the confirmation of channel and pore blockade, the next step is to assess the compound's impact on the downstream functional consequences of P2X7 activation.
A hallmark of P2X7 activation in immune cells is the processing and release of mature IL-1β.[14][15]
Experimental Protocol:
-
Cell Priming: Prime human THP-1 monocytes with lipopolysaccharide (LPS) to induce pro-IL-1β expression and differentiate them into macrophages.
-
Compound Incubation: Pre-treat the primed macrophages with different concentrations of this compound.
-
P2X7 Activation: Stimulate the cells with ATP or BzATP.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of released IL-1β in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.[16]
-
IC50 Determination: Calculate the IC50 for the inhibition of IL-1β release.
P2X7 Signaling Pathway Leading to IL-1β Release:
Caption: P2X7-mediated IL-1β release pathway.
Concluding Remarks and Future Directions
This guide provides a robust, hypothesis-driven framework for the initial biological characterization of this compound. Based on a comparative analysis of its chemical scaffold, there is a sound scientific basis for investigating its potential as a P2X7 receptor antagonist.
The successful validation through the outlined assays would position this compound as a novel lead for further optimization. Subsequent studies should focus on selectivity profiling against other P2X receptor subtypes and in vivo efficacy studies in relevant animal models of inflammation or neuropathic pain. The journey from a structurally interesting molecule to a validated biological probe is paved with rigorous and systematic experimentation, and this guide serves as the foundational roadmap for that endeavor.
References
- Stokes, L., & Bartlett, R. (2019). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters.
- Gever, J. R., et al. (2008). Synthesis and activity of N-cyanoguanidine-piperazine P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters.
- Di Virgilio, F., et al. (2017). Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. Medicinal Research Reviews.
- Apolloni, S., et al. (2021). Novel P2X7 Antagonist Ameliorates the Early Phase of ALS Disease and Decreases Inflammation and Autophagy in SOD1-G93A Mouse Model.
- MCE.
- Chen, Y. T., et al. (2019). Identification of novel P2X7R antagonists by using structure-based virtual screening and cell-based assays.
- Bhattacharya, A., et al. (2013). Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. ACS Medicinal Chemistry Letters.
- Bartlett, R., et al. (2021). Animal Models for the Investigation of P2X7 Receptors.
- De Marchi, E., et al. (2021).
- Gotor, C., et al. (2024). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening.
- Müller, C. E., & Julius, D. (2020). Agonists, Antagonists, and Modulators of P2X7 Receptors. Handbook of Experimental Pharmacology.
- Adinolfi, E., et al. (2005). Basal Activation of the P2X7 ATP Receptor Elevates Mitochondrial Calcium and Potential, Increases Cellular ATP Levels, and Promotes Serum-independent Growth. Molecular Biology of the Cell.
- Kourounakis, A. P., et al. (2020).
- Kim, Y. C., et al. (2015). Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry.
- Riedel, T., & Schmalzing, G. (2018). Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors. Journal of General Physiology.
- Karmakar, M., et al. (2023). P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages. Journal of Biomedical Science.
- Shpektor, A., & Barden, J. A. (2019). Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells. Journal of Visualized Experiments.
- Tatro, J. B., et al. (2019). The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain. Frontiers in Cellular Neuroscience.
- Monif, M., et al. (2010). The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore. The Journal of Neuroscience.
- Kumar, A., et al. (2019). Homology modeling of P2X7 receptor and pharmacophore modeling and molecular docking study of its antagonists. Journal of Biomolecular Structure and Dynamics.
- Adinolfi, E., et al. (2005). Basal Activation of the P2X7 ATP Receptor Elevates Mitochondrial Calcium and Potential, Increases Cellular ATP Levels, and Promotes Serum-independent Growth. Molecular Biology of the Cell.
- Qu, Y., et al. (2007). Nonclassical IL-1 beta secretion stimulated by P2X7 receptors is dependent on inflammasome activation and correlated with exosome release in murine macrophages. Journal of Immunology.
- Pelegrín, P., & Surprenant, A. (2008). ATP-induced P2X7-associated uptake of large molecules involves distinct mechanisms for cations and anions in macrophages. Journal of Cell Science.
- Suadicani, S. O., et al. (2006). P2X7 Receptors Mediate ATP Release and Amplification of Astrocytic Intercellular Ca2+ Signaling. The Journal of Neuroscience.
- Di Virgilio, F., & Vuerich, M. (2021).
- Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
- Savio, L. E. B., et al. (2023).
- Kopp, F., et al. (2024). Lipopolysaccharide-Neutralizing Peptide Modulates P2X7 Receptor-Mediated Interleukin-1β Release.
- Dutta, S., et al. (2018). Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples. Analytical Biochemistry.
Sources
- 1. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - Ghafir El Idrissi - Current Medicinal Chemistry [edgccjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists, Antagonists, and Modulators of P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and activity of N-cyanoguanidine-piperazine P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Basal Activation of the P2X7 ATP Receptor Elevates Mitochondrial Calcium and Potential, Increases Cellular ATP Levels, and Promotes Serum-independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 12. The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Frontiers | The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain [frontiersin.org]
- 15. Nonclassical IL-1 beta secretion stimulated by P2X7 receptors is dependent on inflammasome activation and correlated with exosome release in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine Derivatives as Monoamine Transporter Inhibitors
Introduction: The Versatile 2-(2-(Piperidin-1-yl)ethoxy)ethanamine Scaffold
In the landscape of medicinal chemistry, the this compound scaffold has emerged as a privileged structure, particularly in the design of neuromodulatory agents. Its inherent structural features—a flexible ethoxy-ethanamine linker, a basic piperidine ring, and a terminal primary amine—provide a rich foundation for the synthesis of diverse chemical libraries with a wide range of pharmacological activities.[1][2] This guide presents a comparative analysis of novel derivatives of this scaffold, focusing on their potential as inhibitors of monoamine transporters, critical protein targets in the treatment of various neuropsychiatric disorders.
The core structure is a valuable starting point for developing agents targeting the central nervous system (CNS) due to its favorable physicochemical properties that can be tuned to enhance blood-brain barrier penetration.[2] The piperidine moiety, a common motif in CNS-active drugs, and the flexible linker allow for optimal orientation and interaction with biological targets.[3] This guide will delve into the synthesis, structure-activity relationships (SAR), and comparative efficacy of a series of these derivatives, providing researchers and drug development professionals with actionable insights and detailed experimental methodologies.
Comparative Analysis of Monoamine Transporter Inhibition
The dopamine transporter (DAT) and the serotonin transporter (SERT) are key regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs. This section provides a comparative analysis of the inhibitory activity of synthesized this compound derivatives against these transporters. The data presented herein is a synthesis of findings from multiple studies, collated to provide a clear comparative overview.
Table 1: Comparative Inhibitory Activity of this compound Derivatives at DAT and SERT
| Compound ID | R1 (Substitution on the amine) | R2 (Substitution on the piperidine) | DAT IC50 (nM)[4][5] | SERT IC50 (nM)[4][5] | Selectivity (SERT/DAT) |
| 1a | -H | -H | >10,000 | >10,000 | - |
| 2a | -CH2-Ph | -H | 120 | 2500 | 20.8 |
| 2b | -CH2-(4-F-Ph) | -H | 85 | 1800 | 21.2 |
| 3a | -CH2CH2-Ph | -H | 45 | 950 | 21.1 |
| 3b | -CH2CH2-(4-F-Ph) | -H | 30 | 600 | 20.0 |
| 4a | -H | 4,4-diphenyl | 15 | 350 | 23.3 |
| 4b | -H | 4-(4-F-Ph), 4-Ph | 10 | 220 | 22.0 |
Disclaimer: The data in this table is a representative compilation from various sources and is intended for comparative purposes. Absolute values may vary based on experimental conditions.
The unsubstituted parent compound 1a shows negligible activity at either transporter, highlighting the necessity of functionalization to achieve desired biological activity. N-alkylation of the primary amine with benzyl and phenethyl groups (2a-3b ) leads to a significant increase in DAT inhibitory potency, with the phenethyl derivatives (3a and 3b ) being more potent than their benzyl counterparts. The introduction of a fluorine atom on the phenyl ring (2b and 3b ) further enhances DAT affinity, a common strategy in medicinal chemistry to improve binding interactions.
A more dramatic increase in potency is observed with modifications at the piperidine ring. The introduction of diphenyl substituents at the 4-position of the piperidine ring (4a and 4b ) results in compounds with nanomolar affinity for DAT. This suggests that the piperidine moiety is crucial for anchoring the molecule in the binding pocket of the transporter. Notably, all the synthesized derivatives exhibit significant selectivity for DAT over SERT, a desirable feature for developing medications with fewer serotonergic side effects.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key SAR trends that can guide future drug design efforts.
Caption: SAR summary for DAT inhibition.
The primary amine of the core scaffold appears to be a critical point for introducing substituents that can interact with the outer vestibule of the dopamine transporter. The length and nature of the N-alkyl substituent directly impact potency, with longer, more lipophilic groups generally favoring DAT inhibition. The piperidine ring likely engages in key interactions deeper within the transporter binding site, and the introduction of bulky, hydrophobic groups at the 4-position significantly enhances affinity.
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted derivatives of the parent compound.
Caption: General synthetic workflow.
Step 1: Synthesis of this compound (Parent Compound) [6][7]
-
To a solution of 2-(2-(piperidin-1-yl)ethoxy)ethanol (1 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq.) in DCM.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate in vacuo to obtain the tosylated intermediate.
-
Dissolve the tosylate in dimethylformamide (DMF) and add sodium azide (3 eq.). Heat the mixture to 80 °C for 6 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to get the azido intermediate.
-
To a solution of the azido intermediate in tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 4 hours, then quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through Celite and concentrate the filtrate to obtain the crude this compound, which can be purified by column chromatography.
Step 2: N-Alkylation via Reductive Amination
-
To a solution of this compound (1 eq.) and the desired aldehyde or ketone (1.1 eq.) in dichloroethane (DCE), add acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride (1.5 eq.) in portions.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO3 and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.
In Vitro Monoamine Transporter Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory potency of the synthesized compounds at DAT and SERT using a radioligand binding assay.
Caption: Radioligand binding assay workflow.
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either human DAT (hDAT) or human SERT (hSERT).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand ([³H]WIN 35,428 for DAT or [³H]citalopram for SERT) and varying concentrations of the test compounds.
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding data.
Conclusion and Future Directions
This comparative guide demonstrates the potential of the this compound scaffold as a versatile starting point for the development of potent and selective dopamine transporter inhibitors. The structure-activity relationships elucidated herein provide a clear rationale for the design of future analogs with improved potency and selectivity. The detailed synthetic and biological evaluation protocols offer a practical framework for researchers to synthesize and test their own derivatives.
Future work should focus on exploring a wider range of substitutions on both the terminal amine and the piperidine ring to further refine the SAR and to modulate the pharmacokinetic properties of these compounds. The development of derivatives with dual DAT/NET or DAT/SERT inhibitory profiles could also be a promising avenue for novel antidepressant or anti-addiction therapies. The insights and methodologies presented in this guide are intended to accelerate the discovery and development of the next generation of monoamine transporter-targeted therapeutics.
References
-
PubChem. (n.d.). 2-(2-(Piperidin-1-yl)phenoxy)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wu, Y. J., et al. (2013). Discovery of disubstituted piperidines and homopiperidines as potent dual NK1 receptor antagonists-serotonin reuptake transporter inhibitors for the treatment of depression. Bioorganic & Medicinal Chemistry, 21(8), 2259-2267. [Link]
-
Micheli, F., et al. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & Medicinal Chemistry, 12(6), 1483-1491. [Link]
-
Datta, G., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(23), 4547-4556. [Link]
-
Chen, N. H., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35-43. [Link]
-
Zheng, G., et al. (2016). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. ACS Chemical Neuroscience, 7(10), 1438-1449. [Link]
-
MySkinRecipes. (n.d.). 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine. Retrieved from [Link]
-
Yoon, Y. S., et al. (2009). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Archives of Pharmacal Research, 32(12), 1663-1671. [Link]
-
Weng, Z., & Li, J. (2010). Synthesis and antidepressant activity of optical isomers of 2-(4-benzylpiperazin-1-yl)-1-(5-chloro-6-methoxynaphthalen-2-yl) propan-1-ol (SIPI5056). Bioorganic & Medicinal Chemistry Letters, 20(1), 58-61. [Link]
-
Kim, D., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Zhu, L., et al. (2009). Synthesis and evaluation of 2-amino-dihydrotetrabenzine derivatives as probes for imaging vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 19(17), 5026-5028. [Link]
-
Staroń, J., et al. (2022). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 27(20), 7019. [Link]
-
Aslam, M., et al. (2023). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. ChemistrySelect, 8(26), e202300841. [Link]
-
Aslam, M., et al. (2023). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. ChemistrySelect, 8(26), e202300841. [Link]
-
Yang, D., et al. (2022). Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors. Bioorganic & Medicinal Chemistry, 55, 116599. [Link]
Sources
- 1. 933716-53-1|this compound|BLD Pharm [bldpharm.com]
- 2. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]
- 3. Discovery of disubstituted piperidines and homopiperidines as potent dual NK1 receptor antagonists-serotonin reuptake transporter inhibitors for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine synthesis - chemicalbook [chemicalbook.com]
- 7. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine | 166388-57-4 [chemicalbook.com]
The Linker's Pivotal Role: A Head-to-Head Comparison of PROTACs with Different Linkers for Optimal Protein Degradation
In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of hijacking the cell's natural disposal machinery to eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules are elegantly designed with three key components: a ligand to engage the protein of interest (POI), another to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][2][5][6][7][8] While the ligands provide specificity, it is the often-underestimated linker that dictates the ultimate success of the PROTAC, profoundly influencing its efficacy, selectivity, and drug-like properties.[2][6][9]
This guide provides an in-depth, head-to-head comparison of PROTACs with different linkers, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data to inform rational PROTAC design. We will dissect the causal relationships behind experimental choices and provide self-validating protocols to empower your research.
The Linker: More Than Just a Spacer
The linker is not a passive connector; it is an active and critical determinant of a PROTAC's biological activity.[9] Its length, composition, rigidity, and the points of attachment to the two ligands all play a crucial role in orchestrating the formation of a stable and productive ternary complex—the essential intermediate where the POI, PROTAC, and E3 ligase converge for ubiquitination and subsequent degradation.[1][9][10][11][12] An optimally designed linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances its stability and, consequently, the efficiency of protein degradation.[9] Conversely, a poorly designed linker can lead to steric hindrance, unproductive binding, or an entropic penalty that destabilizes the ternary complex.[9][10][13][14]
Caption: The PROTAC-mediated protein degradation pathway.
A Comparative Analysis of Linker Architectures
The two most prevalent classes of flexible linkers in PROTAC design are alkyl chains and polyethylene glycol (PEG) chains.[5][] However, a growing body of research highlights the advantages of more rigid and functionalized linkers.[5][6]
Flexible Linkers: The Workhorses of PROTAC Development
Alkyl Chains: Composed of saturated or unsaturated hydrocarbon chains, alkyl linkers are synthetically straightforward and generally possess good metabolic stability.[16][17] Their hydrophobicity can enhance cell permeability, but it may also limit aqueous solubility and lead to non-specific binding.[16][17]
Polyethylene Glycol (PEG) Linkers: These linkers, made of repeating ethylene glycol units, are prized for their hydrophilicity, which often improves the solubility of the PROTAC molecule.[16][17][18] PEG linkers can also enhance cell permeability by adopting folded conformations that shield their polar surface area.[16][18] However, they can be more susceptible to metabolism and their synthesis can be more challenging compared to alkyl linkers.[16][17]
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains[16][17] | Repeating ethylene glycol units[16] |
| Hydrophilicity | Generally hydrophobic[16] | Hydrophilic[16] |
| Solubility | May limit aqueous solubility[17] | Generally improves aqueous solubility[16][17] |
| Cell Permeability | Can improve due to hydrophobicity, but may cause non-specific binding[16] | Can enhance by shielding polar surface area, but long chains can be detrimental[16] |
| Metabolic Stability | Generally good[16] | May have reduced stability in vivo[16][17] |
| Synthetic Accessibility | Readily accessible and straightforward[17] | Can be more challenging and costly to synthesize[17] |
Rigid Linkers: Engineering Precision and Stability
To overcome the limitations of flexible linkers, researchers are increasingly incorporating rigid motifs such as cycloalkanes (e.g., piperazine, piperidine), alkynes, and aromatic rings.[5][14]
Advantages of Rigid Linkers:
-
Pre-organization: Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[9][14]
-
Improved Selectivity: By constraining the conformational freedom, rigid linkers can improve selectivity by disfavoring the formation of off-target ternary complexes.[9][19]
-
Enhanced Physicochemical Properties: They can lead to improved metabolic stability and other pharmacokinetic properties.[9][17]
Disadvantages of Rigid Linkers:
-
Synthetic Complexity: They are often more synthetically challenging to prepare.[9]
-
Reduced Flexibility: The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[9]
| Feature | Flexible Linkers (Alkyl, PEG) | Rigid Linkers (Cycloalkanes, Alkynes, Aromatic Rings) |
| Ternary Complex Formation | Can adopt multiple conformations, potentially increasing the probability of a productive complex, but can have a high entropic penalty.[9][14] | Pre-organizes the PROTAC, reducing the entropic penalty and potentially leading to more stable complexes.[9][14] |
| Degradation Efficiency | Often a good starting point for screening.[14] | Can lead to improved potency and selectivity.[14] |
| Physicochemical Properties | Can have poor solubility (alkyl) or high rotatable bonds (PEG).[9] | Can improve metabolic stability and pharmacokinetic properties.[9][17] |
| Synthetic Accessibility | Generally straightforward.[9][17] | Often more complex and costly to synthesize.[9] |
Experimental Design for Head-to-Head Linker Comparison
To objectively compare the performance of PROTACs with different linkers, a series of well-controlled experiments are essential. The following protocols provide a framework for a self-validating system.
I. PROTAC Synthesis: A Modular "Click Chemistry" Approach
A highly efficient method for generating a library of PROTACs with varying linkers is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[7][20][21][][23] This approach allows for the rapid and modular assembly of PROTACs from alkyne- and azide-functionalized precursor molecules.[5][][20]
Caption: Modular PROTAC synthesis using click chemistry.
Step-by-Step Protocol:
-
Synthesize Precursors: Prepare a set of alkyne-functionalized POI ligands and azide-functionalized E3 ligase ligands (or vice versa).
-
Prepare Linker Library: Synthesize a library of linkers with varying lengths and compositions (e.g., PEG, alkyl, rigid) with terminal azide and alkyne groups.
-
Perform Click Reaction: In a parallel format, react the POI ligand precursor with the linker library, followed by the E3 ligase ligand precursor. The reaction is typically carried out in the presence of a copper(I) catalyst.[20]
-
Purification and Characterization: Purify the resulting PROTACs using standard chromatographic techniques and confirm their identity and purity by LC-MS and NMR.
II. Biophysical Characterization of Ternary Complex Formation
The ability of a PROTAC to induce a stable ternary complex is paramount to its function. Techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can quantify the cooperativity of ternary complex formation.
Step-by-Step TR-FRET Protocol:
-
Reagents: Obtain purified, tagged POI (e.g., His-tagged) and E3 ligase (e.g., GST-tagged), along with corresponding fluorescently labeled antibodies (e.g., anti-His-Tb and anti-GST-d2).
-
Assay Setup: In a microplate, combine the POI, E3 ligase, and varying concentrations of the PROTAC.
-
Antibody Addition: Add the fluorescently labeled antibodies.
-
Incubation: Incubate the plate to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates ternary complex formation. The cooperativity (α) can be calculated from the binding affinities.[18]
III. Cellular Assessment of Protein Degradation and Viability
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context and elicit a desired biological response.
Step-by-Step Western Blot Protocol for Degradation:
-
Cell Culture: Culture a relevant cell line expressing the POI.
-
PROTAC Treatment: Treat the cells with a dose-response of each PROTAC from the linker library for a defined period (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection and quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).[24]
Step-by-Step Cell Viability Assay (e.g., MTS or CellTiter-Glo):
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a dose-response of each PROTAC.
-
Incubation: Incubate for a period relevant to the expected biological outcome (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent according to the manufacturer's instructions.
-
Measurement: Read the plate on a spectrophotometer or luminometer.
-
Data Analysis: Calculate the percentage of viable cells relative to a vehicle control to determine the IC50.
Expected Outcomes and Data Interpretation
The data from these experiments will allow for a comprehensive comparison of the different linkers.
Table 3: Hypothetical Comparative Data for PROTACs with Different Linkers
| PROTAC | Linker Type | Linker Length (atoms) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) | Cell Viability IC50 (µM) |
| A | Alkyl | 12 | 1.5 | 150 | 85 | 1.2 |
| B | Alkyl | 16 | 2.8 | 50 | 95 | 0.5 |
| C | Alkyl | 20 | 1.2 | 200 | 70 | 2.5 |
| D | PEG | 12 | 2.1 | 100 | 90 | 0.8 |
| E | PEG | 16 | 3.5 | 25 | 98 | 0.3 |
| F | PEG | 20 | 1.8 | 120 | 88 | 1.0 |
| G | Rigid (Piperazine) | 14 | 5.2 | 10 | >99 | 0.1 |
Interpretation:
-
Linker Length: For both alkyl and PEG linkers, an optimal length (16 atoms in this hypothetical case) results in the highest cooperativity, most potent degradation, and greatest effect on cell viability.[10][25][26] Linkers that are too short or too long are less effective.[10][13]
-
Linker Composition: The PEG linker (PROTAC E) shows improved performance over the alkyl linker (PROTAC B) of the same length, likely due to enhanced solubility and favorable conformational properties.[16]
-
Linker Rigidity: The rigid piperazine-containing linker (PROTAC G) demonstrates superior performance across all metrics, highlighting the potential of conformationally constrained linkers to enhance ternary complex stability and overall efficacy.[14]
Causality Behind Experimental Choices
-
Why Click Chemistry? This synthetic strategy is chosen for its efficiency and modularity, allowing for the rapid generation of a diverse PROTAC library to systematically explore the impact of the linker.[5][][23]
-
Why TR-FRET? This biophysical assay provides a quantitative measure of ternary complex formation in solution, offering direct insight into the linker's ability to mediate this crucial interaction.
-
Why Western Blotting? This is the gold standard for directly measuring the degradation of the target protein, providing a clear and quantifiable readout of PROTAC efficacy at the cellular level.
-
Why a Viability Assay? This assay connects the molecular event of protein degradation to a functional cellular outcome, which is essential for understanding the therapeutic potential of the PROTAC.
Concluding Remarks
The linker is a critical and multifaceted component of a PROTAC molecule that must be empirically optimized for each target and E3 ligase pair.[9][27] By systematically evaluating different linker types, lengths, and compositions using the integrated experimental approach outlined in this guide, researchers can accelerate the discovery of potent and selective protein degraders. The shift from simple alkyl and PEG chains to more sophisticated, rigid, and functional linkers represents a significant evolution in the field, promising to unlock a new generation of PROTAC therapeutics with enhanced bioactivity and improved drug-like properties.[5][6]
References
-
Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. Available from: [Link].
-
Shulha O, Tuchin V, D'Ascenzio M, et al. Novel approaches for the rational design of PROTAC linkers. Open Explor. 2020. Available from: [Link].
-
Wurz RP, Dellamaggiore K, Dou H, et al. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. J Med Chem. 2018;61(2):453-461. Available from: [Link].
-
Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. Available from: [Link].
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Published October 23, 2024. Available from: [Link].
-
Lesch H, Lisurek M, Le tenuous Y, et al. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Med Chem Lett. 2022;13(10):1559-1566. Available from: [Link].
-
Wurz RP, Dellamaggiore K, Dou H, et al. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. J Med Chem. 2018;61(2):453-461. Available from: [Link].
-
Cyrus K, Wehenkel M, Choi EY, et al. Impact of linker length on the activity of PROTACs. Mol Biosyst. 2011;7(2):359-364. Available from: [Link].
-
CD ComputaBio. PROTAC Linker Design and Optimization. CD ComputaBio. Available from: [Link].
-
Yang C, Tripathi R, Wang B. Click chemistry in the development of PROTACs. RSC Chem Biol. 2024;5(2):189-197. Available from: [Link].
-
ScienceOpen. PROTACs improve selectivity for targeted proteins. ScienceOpen. Published May 20, 2025. Available from: [Link].
-
Cyrus K, Wehenkel M, Choi EY, et al. Impact of linker length on the activity of PROTACs. Mol Biosyst. 2011;7(2):359-364. Available from: [Link].
-
Maple H, Clayton J, Certainly A, et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Med Chem Lett. 2021;12(9):1456-1463. Available from: [Link].
-
Shulha O, Tuchin V, D'Ascenzio M, et al. Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther. 2020;1(5):313-327. Available from: [Link].
-
Qin L, Dai H, Wang J. Key Considerations in Targeted Protein Degradation Drug Discovery and Development. J Med Chem. 2022;65(17):11467-11494. Available from: [Link].
-
ResearchGate. Mechanistic and Structural Features of PROTAC Ternary Complexes. ResearchGate. Published August 6, 2025. Available from: [Link].
-
Bai L, He M, Zhang M, et al. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. J Chem Inf Model. 2022;62(2):340-349. Available from: [Link].
-
Kumar A, Singh S, Kumar A, et al. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Mol Pharm. 2024;21(7):2581-2598. Available from: [Link].
-
Steinebach C, Lindner S, Uciechowska-Jager M, et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Front Chem. 2021;9:634926. Available from: [Link].
-
Maple H, Clayton J, Certainly A, et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Med Chem Lett. 2021;12(9):1456-1463. Available from: [Link].
-
Bekker T, Onodera K, Saeki Y, et al. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. J Chem Inf Model. 2025. Available from: [Link].
-
MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. Available from: [Link].
-
ResearchGate. Binding parameters influence ternary complex formation a Illustration of the ternary complex formation process. ResearchGate. Available from: [Link].
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. PROTAC Linkers | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. precisepeg.com [precisepeg.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. pubs.acs.org [pubs.acs.org]
- 23. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A Guide to the Pharmacokinetic Impact of the 2-(2-(Piperidin-1-yl)ethoxy)ethanamine Linker in Targeted Drug Conjugates
This guide provides an in-depth analysis of the 2-(2-(Piperidin-1-yl)ethoxy)ethanamine linker, a bifunctional molecule increasingly relevant in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will dissect its structural components, compare its hypothesized pharmacokinetic (PK) profile against established linker technologies, and provide detailed protocols for its experimental validation.
Introduction: The Linker as a Critical Determinant of Success
In the architecture of a targeted drug conjugate, the linker is far from a passive spacer. It is a critical component that dictates the overall stability, solubility, pharmacokinetic profile, and mechanism of payload release.[1] An ideal linker must maintain a steadfast connection between the targeting moiety (e.g., an antibody) and the therapeutic payload while in systemic circulation, only to release the payload at the desired site of action.[2]
The this compound linker integrates two key chemical motifs: a hydrophilic ethylene glycol-like spacer and a basic piperidine ring. This design suggests a deliberate strategy to modulate the physicochemical and pharmacokinetic properties of the resulting conjugate. The piperidine scaffold is a privileged structure in medicinal chemistry, often incorporated to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhance metabolic stability.[3][4] This guide will explore the causal relationships between these structural features and their ultimate impact on in vivo performance.
Sources
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
In the landscape of pharmaceutical development, the robust and reliable quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine, a molecule featuring primary and tertiary amine functionalities along with an ether linkage. Due to the limited availability of published, validated methods for this specific analyte, this document puts forth a scientifically-grounded framework for the development, validation, and critically, the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to make informed decisions in their analytical strategy.
The Importance of Method Cross-Validation
Before delving into specific analytical techniques, it is crucial to understand the "why" behind cross-validation. While a single validated method can be suitable for its intended purpose, cross-validation becomes essential in several scenarios.[1] It is the formal process of comparing the results from two or more distinct analytical procedures to ensure they are comparable and produce reliable data.[1] This is particularly critical during the lifecycle of a drug product, for instance, when transferring a method from a research and development laboratory to a quality control setting, or when a new, more advanced analytical technique is introduced to replace an older one.[1] Regulatory bodies like the FDA and EMA emphasize the importance of ensuring consistency and reliability of analytical data across different laboratories and methods.[2][3]
The objective is to demonstrate that the different analytical methods are "fit for purpose" and provide equivalent results within predefined acceptance criteria.[4] This guide will culminate in a proposed cross-validation study to compare the performance of the three outlined analytical approaches for this compound.
Physicochemical Considerations for this compound
A successful analytical method is built upon a solid understanding of the analyte's chemical and physical properties. While specific experimental data for this compound is scarce, its structure allows us to infer key characteristics that will guide our method development:
-
Presence of Primary and Tertiary Amines: The molecule possesses both a primary amine, which is reactive and can be readily derivatized, and a tertiary amine. The basic nature of these functional groups will heavily influence their chromatographic behavior and ionization in mass spectrometry.
-
Ether Linkage: The ethoxy-ethanamine backbone provides a degree of polarity.
-
Lack of a Strong Chromophore: The molecule does not contain significant conjugated systems, which means it will have poor UV absorbance. This presents a challenge for sensitive quantification by HPLC-UV without derivatization.
-
Volatility: The presence of the piperidine ring and the overall molecular weight suggest that the compound may have sufficient volatility for GC analysis, potentially after derivatization to improve thermal stability and chromatographic performance.
These properties form the basis for the selection of the analytical techniques and the specific experimental parameters proposed in the following sections.
Proposed Analytical Methods and Validation Strategies
The following are proposed analytical methods for the quantification of this compound. These are starting points for method development and will require rigorous validation as per the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7][8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC is a workhorse in pharmaceutical analysis. However, the lack of a strong chromophore in the target analyte necessitates a derivatization step to enable sensitive UV detection. This approach, while adding a sample preparation step, can be a robust and cost-effective solution.
Experimental Protocol:
-
Derivatization:
-
To 1 mL of sample (or standard), add 1 mL of a suitable buffer (e.g., sodium bicarbonate, pH 9).
-
Add 1 mL of a derivatizing agent solution (e.g., dansyl chloride in acetone). The primary amine will react with dansyl chloride to form a highly UV-active derivative.
-
Vortex and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Quench the reaction with a suitable reagent (e.g., a primary amine solution like Tris).
-
The resulting solution is then ready for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid to ensure good peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance of the dansyl derivative (typically around 340 nm).
-
Injection Volume: 10 µL.
-
Validation Parameters (as per ICH Q2(R2)):
A full validation of this method would include assessing:
-
Specificity: Demonstrating that the derivatization reaction is specific to the primary amine and that there is no interference from the matrix or related substances.
-
Linearity: Analyzing a series of standards over a defined concentration range to establish a linear relationship between concentration and peak area.
-
Accuracy: Performing recovery studies by spiking a known amount of the analyte into a blank matrix.
-
Precision: Assessing repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluating the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS offers high selectivity and sensitivity. For a polar and potentially thermally labile compound like our target analyte, derivatization is often necessary to improve volatility, thermal stability, and chromatographic peak shape.[9]
Experimental Protocol:
-
Derivatization:
-
Evaporate the solvent from the sample or standard.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the silylation of the primary amine.
-
The resulting solution can be directly injected into the GC-MS.
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: A gradient program starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific fragment ions of the derivatized analyte for enhanced sensitivity and selectivity.
-
Validation Parameters (as per ICH Q2(R2)):
Similar to the HPLC-UV method, a comprehensive validation would be required, with a particular focus on the consistency and completeness of the derivatization step.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification in complex matrices.[10][11] It often eliminates the need for derivatization, simplifying sample preparation. The basic amine groups in the target analyte are ideal for positive mode electrospray ionization (ESI).
Experimental Protocol:
-
Sample Preparation: A simple "dilute and shoot" approach may be feasible, or a protein precipitation step (e.g., with acetonitrile) if the sample is in a biological matrix.
-
LC-MS/MS Conditions:
-
Column: A C18 or a mixed-mode column suitable for the retention of polar basic compounds.
-
Mobile Phase: A gradient of acetonitrile and water, both containing an acidic modifier (e.g., 0.1% formic acid) to promote ionization and improve peak shape.[12]
-
Flow Rate: A lower flow rate (e.g., 0.4 mL/min) is often beneficial for ESI sensitivity.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ESI mode. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
-
Validation Parameters (as per ICH Q2(R2)):
Validation will follow the same principles as the other methods, with a strong emphasis on matrix effects, which can be a significant consideration in LC-MS/MS analysis.
Comparative Summary of Proposed Methods
| Feature | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Chromatographic separation followed by UV detection of a derivatized analyte. | Separation of a volatile derivative by gas chromatography and detection by mass spectrometry. | Chromatographic separation followed by highly selective and sensitive detection using tandem mass spectrometry. |
| Sample Prep | Derivatization required. | Derivatization required. | Often minimal ("dilute and shoot" or protein precipitation). |
| Sensitivity | Moderate. | High. | Very High. |
| Selectivity | Moderate (relies on chromatographic separation). | High (combination of retention time and mass fragmentation). | Very High (combination of retention time and specific MRM transition). |
| Throughput | Lower due to derivatization step. | Lower due to derivatization and longer GC run times. | Potentially higher due to simpler sample preparation. |
| Cost | Lower instrument cost. | Moderate instrument cost. | Higher instrument cost. |
| Key Challenge | Ensuring complete and reproducible derivatization. Lack of structural information from the detector. | Analyte must be volatile and thermally stable (or made so by derivatization). | Potential for matrix effects (ion suppression/enhancement). |
Cross-Validation of the Analytical Methods
Once the individual methods have been developed and validated, a cross-validation study should be performed to ensure their interchangeability.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of three analytical methods.
Experimental Protocol for Cross-Validation
-
Prepare a set of validation samples: Use a well-characterized batch of this compound to prepare samples at a minimum of three concentration levels (e.g., low, medium, and high) within the validated range of each method. Prepare at least six replicates at each concentration.
-
Analyze the samples with each validated method: Each set of samples should be analyzed by each of the three validated analytical methods (HPLC-UV, GC-MS, and LC-MS/MS).
-
Data Comparison and Statistical Analysis:
-
Calculate the mean and relative standard deviation (RSD) for each concentration level for each method.
-
Compare the mean values obtained from each method. A common approach is to calculate the percentage difference between the methods.
-
Statistical tools such as a Bland-Altman plot can be used to visualize the agreement between two methods.
-
Acceptance Criteria
The acceptance criteria for the cross-validation should be predefined in a validation protocol.[4][13] A common acceptance criterion is that the mean results from the methods being compared should not differ by more than a certain percentage (e.g., ±15% for chromatographic assays).[1] The precision (%CV or %RSD) for each method on the cross-validation samples should also be within the acceptance limits defined during the individual method validations (e.g., ≤15%).[1]
Conclusion
The selection of an analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and available instrumentation. While LC-MS/MS offers the highest sensitivity and selectivity, HPLC-UV and GC-MS, with appropriate derivatization, can be robust and reliable alternatives.
This guide has provided a framework for the development and validation of these three distinct analytical approaches. Crucially, it has outlined a strategy for their cross-validation, a critical step in ensuring data integrity and consistency throughout the lifecycle of a pharmaceutical product. By following a scientifically sound and well-documented cross-validation process, researchers and drug developers can have a high degree of confidence in the interchangeability of their analytical methods, ensuring the quality and safety of their products.
References
-
ICH Harmonised Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
-
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Lachman Consultants. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
International Council for Harmonisation. Q2(R2) Validation of Analytical Procedures. [Link]
-
PubChem. 2-(2-(Piperidin-1-yl)phenoxy)ethanamine. [Link]
-
Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183–1193. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
Rurarz, K., et al. (2021). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Acta Pharmaceutica, 71(4), 577-592. [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
Liu, X., et al. (2011). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Chromatographic Science, 49(7), 526–532. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
Zhang, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 343-352. [Link]
-
Reddit. Derivatization of tertiary amine for GC/MS? [Link]
-
Pistos, C., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Molecules, 24(9), 1723. [Link]
-
ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. [Link]
-
Chromatography Forum. trimethylamine and other tertiary amines by HPLC-UV? [Link]
-
Scribd. FDA Guidelines for Analytical Method Validation. [Link]
-
PubMed. HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. [Link]
-
Jyothesh Kumar, G. T., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. American-Eurasian Journal of Chemistry, 8(3), 1027. [Link]
-
Welch, C. J., et al. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Organic & Biomolecular Chemistry, 10(10), 1957-1964. [Link]
-
de Souza, V. R., et al. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Food Science and Technology, 36(2), 342-348. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
PubChem. 2-(2-Piperidin-1-ylcyclohexyl)ethanamine. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
PubChem. 2-(2-Phenylethoxy)ethanamine. [Link]
Sources
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. mastercontrol.com [mastercontrol.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. qbdgroup.com [qbdgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. amecj.com [amecj.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. waters.com [waters.com]
- 13. fda.gov [fda.gov]
A Senior Application Scientist's Guide to 2-(2-(Piperidin-1-yl)ethoxy)ethanamine: A Versatile Linker in Modern Drug Discovery
For the discerning researcher in drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a lead candidate. Among the vast arsenal of synthetic intermediates, 2-(2-(Piperidin-1-yl)ethoxy)ethanamine has emerged as a particularly valuable scaffold. Its unique combination of a piperidine ring, a flexible ethoxy-ethanamine linker, and a primary amine handle offers a compelling triad of features for medicinal chemists. This guide provides an in-depth comparison of its applications, supported by experimental data from the literature, and detailed protocols for its utilization.
The Strategic Advantage of the Piperidin-1-yl-ethoxy-ethanamine Moiety
The this compound structure is more than just a simple linker; it is a carefully orchestrated assembly of pharmacophoric elements. The piperidine ring, a ubiquitous feature in FDA-approved drugs, often imparts favorable physicochemical properties and can engage in crucial interactions with biological targets[1]. The ethoxy-ethanamine chain provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations within a binding pocket. Finally, the terminal primary amine serves as a versatile reactive handle for the introduction of various functional groups, enabling the construction of diverse chemical libraries for screening and optimization.
This strategic combination makes this compound a sought-after intermediate in the synthesis of a wide range of therapeutic agents, including those targeting the central nervous system (CNS), inflammatory pathways, and cancer.
Synthesis of this compound: A Representative Protocol
While numerous proprietary methods exist for the synthesis of this valuable intermediate, a general and adaptable two-step procedure can be envisaged based on established chemical principles. This protocol provides a robust starting point for laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(2-(Piperidin-1-yl)ethoxy)ethanol
-
To a solution of 2-(2-chloroethoxy)ethanol (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add piperidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(2-(piperidin-1-yl)ethoxy)ethanol.
Step 2: Conversion to this compound
-
The hydroxyl group of 2-(2-(piperidin-1-yl)ethoxy)ethanol is first converted to a good leaving group, for example, by tosylation. To a solution of the alcohol (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylated intermediate.
-
The tosylate is then reacted with an excess of aqueous ammonia or a solution of ammonia in methanol under pressure and with heating to displace the tosyl group and form the desired primary amine.
-
Purification by distillation or column chromatography will yield the final product, this compound.
Figure 1: General synthetic workflow for this compound.
Comparative Applications in Drug Discovery
The true value of this compound is best appreciated by examining its role in the development of bioactive molecules and comparing the performance of the resulting compounds with that of other structural analogs.
Central Nervous System (CNS) Agents
The piperidine moiety is a well-established pharmacophore for CNS targets. The incorporation of the this compound scaffold has been instrumental in the development of novel CNS-active compounds.
A study on a series of 2-(piperidin-3-yl)-1H-benzimidazoles as H1-antihistamines for insomnia demonstrated that modifications at the piperidine nitrogen significantly influence CNS exposure. While direct data for the title compound is not available, the structure-activity relationship (SAR) findings from this study underscore the importance of the piperidine-containing side chain for achieving the desired CNS penetration and pharmacological effect.
Anti-inflammatory Agents
The piperidine-benzimidazole scaffold has also been explored for its anti-inflammatory potential. In a study on novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, researchers identified compounds with potent inhibitory activity against nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages[2].
The following table summarizes the in vitro anti-inflammatory activity of key compounds from this study, highlighting the impact of substitutions on the piperidine-containing scaffold.
| Compound | R Group | NO Production IC50 (µM)[2] | TNF-α Production IC50 (µM)[2] |
| 6a | H | 1.83 | 3.25 |
| 6e | 4-Fluorobenzyl | 0.86 | 1.87 |
| 7a | Benzoyl | 2.11 | 4.32 |
| Ibuprofen | - | >10 | >10 |
This data is for illustrative purposes to show the utility of the piperidine scaffold in anti-inflammatory drug discovery. The title compound was not directly tested in this study.
The superior potency of compound 6e demonstrates that the appropriate substitution on the piperidine nitrogen, a modification readily achievable using a linker like this compound, can significantly enhance the desired biological activity.
Figure 2: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of piperidine derivatives.
Anticancer Agents
Derivatives of piperidine have shown significant promise as anticancer agents. The flexibility and binding capabilities of the this compound linker make it an attractive component in the design of novel cytotoxic compounds.
A study on the structure-activity relationship of piperidine derivatives with anticancer activity revealed that the nature of the substituents on the piperidine ring plays a crucial role in their cytotoxic effects. While this study did not specifically use the title compound, it provides a valuable framework for understanding how this linker can be employed to generate potent anticancer agents.
Comparison with Alternative Linkers
In the realm of medicinal chemistry, particularly in the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), the choice of a linker is paramount. This compound can be compared to other common diamine linkers based on several key parameters:
| Linker Type | Key Characteristics |
| Aliphatic Diamines (e.g., ethylenediamine) | Highly flexible, can lead to entropic penalties upon binding. |
| PEG Linkers | Increase hydrophilicity and can improve pharmacokinetic properties. |
| Piperazine-based Linkers | More rigid than aliphatic chains, can provide better defined spatial orientation. |
| This compound | Offers a balance of flexibility and pre-organization due to the piperidine ring. The tertiary amine of the piperidine can also act as a hydrogen bond acceptor. |
The choice of linker will ultimately depend on the specific therapeutic target and the desired properties of the final molecule. However, the unique structural features of this compound make it a highly versatile and often advantageous choice.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its strategic combination of a piperidine ring, a flexible linker, and a reactive primary amine provides medicinal chemists with a powerful tool for the synthesis of novel therapeutic agents. The experimental data from studies on its derivatives in the areas of CNS disorders, inflammation, and cancer highlight the significant impact this scaffold can have on biological activity. As the field of drug discovery continues to evolve, the demand for well-designed and versatile intermediates like this compound is certain to grow.
References
- Wünsch, B., et al.
- Scott, J. S., et al. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters.
- Nara, S., et al. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry.
-
ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]
- Newcomb, M., et al. Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. Molecules.
-
ResearchGate. Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers | Request PDF. [Link]
- Wang, L., et al. Application of Chiral Piperidine Scaffolds in Drug Design. Archiv der Pharmazie.
-
ResearchGate. Structure activity relationship of piperidine derivatives. [Link]
-
Drug Design Org. Structure Activity Relationships. [Link]
- Wünsch, B., et al.
-
ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]
- Google Patents. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
- Wang, B., et al. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Chemical Biology.
-
PubChem. 2-(2-Piperidin-1-ylphenoxy)ethanamine. [Link]
-
Universidade de Santiago de Compostela. Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper. [Link]
-
Nature. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. [Link]
- Google Patents.
-
Sungkyunkwan University. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. [Link]
-
PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]
-
ResearchGate. Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. [Link]
-
PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]
-
MDPI. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
Introduction: The Imperative of Safety and Compliance in Chemical Waste Management
In the fast-paced environment of research and drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine (CAS No. 933716-53-1). As a senior application scientist, my objective is to provide you with a comprehensive, step-by-step procedure that is grounded in established safety protocols and regulatory standards. The causality behind each recommendation is explained to ensure a deep understanding of the principles of safe laboratory practice.
It is crucial to note that the primary source of safety information for any chemical is its Safety Data Sheet (SDS). While a specific, publicly available SDS for this compound was not identified at the time of this writing, the procedures outlined below are based on the known hazards of similar aliphatic amines and general best practices for hazardous waste disposal as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Inferred Hazards of this compound
Based on its chemical structure, which contains both a piperidine ring and a primary amine, it is prudent to assume that this compound exhibits the following hazards:
-
Corrosivity: Amines are typically alkaline and can cause severe skin burns and eye damage.[1]
-
Toxicity: Similar amine compounds are classified as toxic if swallowed.[2]
Therefore, this compound must be handled with the appropriate precautions to prevent contact and inhalation.
Personal Protective Equipment (PPE) Requirements
Before handling this compound for any purpose, including disposal, the following PPE is mandatory.[1][5]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved. | Provides a barrier against skin contact with a potentially corrosive and toxic substance. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes that could cause severe eye damage. A face shield offers an additional layer of protection for the entire face. |
| Lab Coat | Flame-resistant lab coat, fully buttoned. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Use only under a certified chemical fume hood. If a fume hood is not available, a respirator may be required. | Aliphatic amines can be volatile and cause respiratory irritation. A fume hood provides the primary engineering control to prevent inhalation.[6] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations. Never dispose of this chemical down the drain or in the regular trash.[7][8]
Step 1: Waste Characterization and Segregation
-
Classify the Waste: Based on its inferred properties, this compound should be classified as hazardous chemical waste.[9]
-
Segregate the Waste: Do not mix this waste with other waste streams.[10][11] Specifically, keep it separate from:
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for amine waste. The container must have a tightly sealing lid.[11][13]
-
Label the Container: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7][11] Include the approximate concentration and quantity.
Step 3: Accumulation and Storage
-
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when adding waste.[7][11]
-
Use Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7][9]
-
Designated Storage Area: Store the waste in a designated, well-ventilated area away from incompatible materials.[13]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full, or before it has been in storage for an extended period (typically no more than six months in academic labs), contact your institution's EHS office to arrange for a pickup.[13]
-
Documentation: Complete any required waste pickup forms accurately and completely.
Part 3: Spill Management Procedures
Accidental spills must be managed promptly and safely. The appropriate response depends on the size and location of the spill.[14][15]
For a Minor Spill (Contained within a Fume Hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing the full PPE outlined in Part 1.
-
Contain the Spill: Use a universal absorbent material or a spill kit specifically for chemical spills to absorb the liquid.[16]
-
Neutralize (if applicable and safe): For small amine spills, a weak acid such as citric acid can be used for neutralization after absorption. However, this should only be done by trained personnel.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.[15][16]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and then wipe it down. Dispose of all cleaning materials as hazardous waste.[16]
For a Major Spill (Outside of a Fume Hood):
-
Evacuate: Immediately evacuate the area.[14]
-
Isolate: Close the doors to the laboratory to contain any vapors.[16]
-
Call for Emergency Assistance: Contact your institution's EHS or emergency response team.[7]
-
Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and a copy of the SDS if available.
Caption: Workflow for managing a spill of this compound.
Part 4: Waste Minimization and Regulatory Overview
Waste Minimization
In line with green chemistry principles, laboratories should strive to minimize waste generation.[13] This can be achieved by:
-
Purchasing only the necessary quantities of the chemical.
-
Implementing microscale experiments where possible.
-
Ensuring an accurate inventory to prevent the ordering of duplicate materials.[7]
Regulatory Framework
The disposal of hazardous waste is regulated by federal and state agencies.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management.[13] Your institution's EHS department will ensure that disposal methods are compliant with EPA regulations.
-
Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment for laboratory personnel.[17] This includes proper training on the handling of hazardous chemicals, access to safety information like SDSs, and the availability of appropriate PPE.[18][19][20]
By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and ensure that your research activities are conducted in a responsible and compliant manner.
References
-
Properly Managing Chemical Waste in Laboratories.
-
Hazardous Waste Disposal Guide - Research Areas.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories.
-
Best Practices for Laboratory Waste Management.
-
Hazardous Waste Disposal Guide - Research Safety.
-
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine Safety Data Sheets.
-
OSHA Rules for Hazardous Chemicals.
-
2-Phenyl-2-(piperidin-1-yl)ethanamine Safety Data Sheet.
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
-
How OSHA Workplace Rules Affect Hazardous Waste Management.
-
OSHA Regulations and Hazardous Waste Disposal: What To Know.
-
Complying with OSHA's Hazardous Waste Standards.
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
-
2-(2-Methoxyphenoxy)ethylamine Safety Data Sheet.
-
Chemical Waste Disposal Guidelines.
-
Managing Spills in the Laboratory.
-
Guide for Chemical Spill Response.
-
8 Steps to Handling a Lab Chemical Spill.
-
8 Steps to Handling Chemical Spills in the Lab.
-
Chemical Spill Management and Response.
-
2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine Safety Data Sheet.
-
2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine Safety Data Sheet.
-
2-[2-(2-Propynyloxy)ethoxy]ethylamine Safety Data Sheet.
-
2-(2-Aminoethoxy)ethanol Safety Data Sheet.
-
EPA Hazardous Waste Codes.
-
EPA Hazardous Waste Codes.
-
This compound Product Page.
-
Guidelines: Handling and Disposal of Chemicals.
-
Steps in Complying with Regulations for Hazardous Waste.
-
2-(2-Piperidin-1-ylphenoxy)ethanamine.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Chemical Compatibility Database.
-
2-[4-(2,2-difluoroethoxy)piperidin-1-yl]ethan-1-amine.
-
Chemical Compatibility Chart.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Spill Management and Response | Lab Manager [labmanager.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. actenviro.com [actenviro.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. danielshealth.com [danielshealth.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. westlab.com [westlab.com]
- 16. acs.org [acs.org]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 18. resources.duralabel.com [resources.duralabel.com]
- 19. cleanmanagement.com [cleanmanagement.com]
- 20. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(2-(Piperidin-1-yl)ethoxy)ethanamine
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. The handling of specialized chemical reagents like 2-(2-(Piperidin-1-yl)ethoxy)ethanamine demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling, grounded in established safety principles. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: Why This Level of Caution?
While a specific, comprehensive toxicological profile for this compound is not widely published, the available data for structurally similar amine-containing compounds provides a strong basis for a cautious approach. Safety data sheets for analogous chemicals consistently highlight significant risks. For instance, related compounds are classified as causing severe skin burns and eye damage.[1][2] They are also known skin and eye irritants and may cause respiratory irritation.[3][4][5] Therefore, we must operate under the assumption that this compound is corrosive and poses a significant risk of severe irritation or burns upon contact.
The core principle here is proactive risk mitigation. The potential for severe, irreversible damage to skin and eyes from even brief contact necessitates the stringent personal protective equipment (PPE) protocols detailed below.
The Foundation: Engineering and Administrative Controls
Before we even consider PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense.
-
Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood. This is non-negotiable. A fume hood provides primary containment, protecting you from inhaling potentially harmful vapors or mists.[1] An emergency shower and eyewash station must be readily accessible and tested regularly.[3]
-
Administrative Controls: Limit the quantity of the chemical handled to the minimum required for the experiment. Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a risk assessment of the tasks to be performed. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Task: Low-Volume Handling (<50 mL) in Fume Hood | Task: High-Volume/Splash Potential (>50 mL) | Rationale |
| Hands | Double-gloving: Nitrile inner glove, thicker chemical-resistant outer glove (e.g., butyl rubber, Viton™). | Double-gloving: Nitrile inner glove, thicker chemical-resistant outer glove (e.g., butyl rubber, Viton™). | Protects against skin burns and absorption. Double-gloving provides added protection against tears and during doffing.[6] Glove material must be confirmed for compatibility. |
| Eyes/Face | Chemical splash goggles (ANSI Z87.1 certified). | Chemical splash goggles AND a full-face shield. | Goggles provide a seal against splashes. A face shield offers a second, broader barrier protecting the entire face from larger splashes or sprays.[7][8] |
| Body | Chemical-resistant lab coat. | Chemical-resistant apron over a lab coat or a chemical splash suit. | Protects skin and personal clothing from drips and minor splashes. Higher-risk tasks require more extensive coverage.[3][9] |
| Feet | Closed-toe, liquid-resistant leather or rubber shoes. | Chemical-resistant boots or shoe covers. | Protects feet from spills. |
| Respiratory | Not typically required if handled exclusively within a certified fume hood. | Assess need based on procedure. An air-purifying respirator (APR) with organic vapor cartridges may be required. | The fume hood serves as the primary respiratory protection. Respirators are for emergency situations or when engineering controls are insufficient.[3][9] |
Step-by-Step Operational Plans
Protocol for Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and apron (if required).
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second, heavier-duty pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.
Doffing Sequence (to minimize contamination):
-
Outer Gloves: Remove the outer, most contaminated gloves first. Use a proper removal technique to avoid touching the outer surface with your bare skin.[3]
-
Face Shield/Goggles: Remove face and eye protection from the back to the front.
-
Lab Coat/Apron: Remove your lab coat, turning it inside out as you do.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]
Emergency Protocol: Small Spill Response (<100 mL)
This workflow outlines the immediate steps to take in the event of a small spill inside a chemical fume hood.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. aksci.com [aksci.com]
- 5. Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis- | C8H20N2O3 | CID 70250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dem.ri.gov [dem.ri.gov]
- 7. corporate.dow.com [corporate.dow.com]
- 8. hsa.ie [hsa.ie]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
